2-Methyl-d3-propionic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649443 | |
| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95926-99-1 | |
| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-d3-propionic Acid for Advanced Research Applications
Introduction: The Significance of Isotopic Labeling in Quantitative Analysis
In the landscape of modern analytical science, particularly in the fields of metabolomics, pharmacokinetics, and clinical diagnostics, the demand for precision and accuracy is paramount. It is in this context that stable isotope-labeled internal standards have become indispensable tools. 2-Methyl-d3-propionic acid, a deuterated analog of isobutyric acid, stands out as a critical reagent for the quantification of short-chain fatty acids (SCFAs). This guide provides a comprehensive overview of its properties, synthesis, and, most importantly, its application as an internal standard in mass spectrometry-based assays. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely a series of steps but a self-validating system for robust and reproducible results.
Core Concepts: Understanding this compound
This compound, also known by its systematic IUPAC name 2-(trideuteriomethyl)propanoic-3,3,3-d3 acid, is a saturated fatty acid where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart, isobutyric acid, in terms of its reactivity and chromatographic behavior. However, its increased mass allows it to be distinguished by mass spectrometry, which is the cornerstone of its utility.[1][2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics:
| Property | Value | Source |
| IUPAC Name | 2-(trideuteriomethyl)propanoic-3,3,3-d3 acid | [1][3] |
| Synonyms | Isobutyric acid-d6, 2-Methylpropanoic acid-d6 | [1][2] |
| Molecular Formula | C4H2D6O2 | [3] |
| Molecular Weight | 94.14 g/mol | [2][3] |
| CAS Number | 29054-08-8 | [2][3] |
| Appearance | Colorless liquid | [4] |
| Isotopic Enrichment | Typically ≥98 atom % D | [2] |
The Biological Landscape: The Role of Isobutyric Acid
To appreciate the applications of its deuterated analog, it is crucial to understand the biological significance of isobutyric acid. Isobutyric acid is a branched-chain fatty acid (BCFA) primarily produced in the gut by the microbial fermentation of the amino acid valine.[4] Its presence and concentration in biological matrices such as feces, plasma, and various tissues can serve as a biomarker for gut microbiota activity and host metabolism.[5][6] Imbalances in SCFAs, including isobutyric acid, have been linked to various physiological and pathological conditions, making their accurate quantification a key area of research.
Synthesis of this compound: A Conceptual Overview
While various commercial suppliers provide high-purity this compound, understanding its synthesis provides valuable insight into its quality and potential impurities. The synthesis of deuterated carboxylic acids can be achieved through several strategies. A common approach involves the use of deuterated starting materials or reagents in established synthetic routes for carboxylic acids.
One plausible synthetic pathway is the oxidation of a deuterated isobutanol precursor.[4] Another powerful technique is the acid-catalyzed hydrogen-deuterium exchange of the corresponding non-labeled carboxylic acid or its precursors in a deuterium-rich solvent like D2O, often at elevated temperatures.[7] More advanced methods, such as light-driven decarboxylative deuteration, offer high efficiency and selectivity.[8][9]
Caption: Conceptual pathways for the synthesis of this compound.
It is critical for researchers to obtain a Certificate of Analysis (CoA) from the supplier, which provides detailed information on the isotopic purity and chemical purity of the standard.[1][2] The presence of unlabeled isobutyric acid as an impurity can significantly impact the accuracy of quantification, especially at low analyte concentrations.[10]
Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of isobutyric acid and other short-chain fatty acids by mass spectrometry, most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5][6][11]
The Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several compelling reasons:[11]
-
Correction for Sample Preparation Variability: The deuterated standard is added to the sample at the beginning of the workflow. Because it is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and other sample preparation steps. By measuring the ratio of the analyte to the internal standard, these variations are normalized.[12][13]
-
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. The deuterated internal standard co-elutes with the analyte and is affected by the matrix in the same way, thus correcting for these effects.[12][13]
-
Improved Accuracy and Precision: By accounting for the aforementioned sources of error, the use of a deuterated internal standard significantly improves the accuracy and precision of the measurement, leading to more reliable and reproducible data.[14]
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Isobutyric acid - Wikipedia [en.wikipedia.org]
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- 8. Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-d3-propionic Acid: Properties, Applications, and Analytical Methodologies
This technical guide provides a comprehensive overview of 2-Methyl-d3-propionic Acid, a deuterated analogue of isobutyric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, primary applications, and detailed analytical protocols for this stable isotope-labeled compound. The content herein is structured to offer not just procedural steps, but also the scientific rationale underpinning these methodologies, ensuring a thorough and practical understanding.
Core Chemical and Physical Characteristics
This compound, also known as isobutyric acid-d3, is a saturated fatty acid where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. This isotopic substitution is key to its primary utility in analytical chemistry, particularly in mass spectrometry-based quantification.
Nomenclature and Identification
| Property | Value |
| Systematic Name | 2-(Methyl-d3)propanoic acid |
| Synonyms | Isobutyric acid-d3, 2-Methylpropanoic-d3 acid |
| CAS Number | 95926-99-1 |
| Chemical Formula | C₄H₅D₃O₂ |
| Molecular Weight | 91.12 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
Note: A related compound, 2-Methyl-d3-propionic-3,3,3-d3 Acid (CAS 29054-08-8), also exists and is sometimes referred to as isobutyric acid-d6.
Physicochemical Properties
The physical properties of this compound are very similar to its unlabeled counterpart, isobutyric acid. The substitution of hydrogen with deuterium has a negligible effect on macroscopic properties such as boiling point and solubility.
| Property | Value (for unlabeled Isobutyric Acid) |
| Appearance | Colorless liquid |
| Odor | Unpleasant, rancid butter-like |
| Boiling Point | 155 °C[1] |
| Melting Point | -47 °C[1] |
| Density | 0.950 g/cm³ |
| Solubility | Soluble in water, ethanol, and ether[1][2] |
| pKa | 4.86[1] |
These properties are crucial for handling and storage, as well as for designing extraction and chromatographic separation methods. The compound should be stored at room temperature, protected from moisture.
Principle and Rationale for Use: The Power of Isotopic Labeling
The utility of this compound is rooted in the principles of isotope dilution mass spectrometry. In this technique, a known quantity of the stable isotope-labeled compound (the internal standard) is added to a sample containing the unlabeled analyte of interest (isobutyric acid).
The core advantages of using a deuterated internal standard are:
-
Similar Chemical Behavior: The deuterated and non-deuterated forms have virtually identical chemical and physical properties. This ensures they behave similarly during sample preparation, extraction, derivatization, and chromatographic separation, effectively compensating for any sample loss or variability.
-
Distinct Mass Spectrometric Signature: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. This allows for precise and accurate quantification.
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to more reliable results.
Applications in Research and Development
The accurate quantification of isobutyric acid is critical in various fields, from metabolic research to pharmaceutical development.
Internal Standard for Quantitative Bioanalysis
The primary and most widespread application of this compound is as an internal standard for the quantification of isobutyric acid in biological matrices such as plasma, serum, urine, and fecal matter.[1][3] Isobutyric acid is a short-chain fatty acid produced by gut microbiota and is implicated in various physiological and pathological processes, including gut health and metabolic regulation.[4][5]
Metabolic Research
While not a metabolic tracer in the classical sense of probing pathway fluxes, its role as an internal standard is foundational to studies investigating the metabolism of branched-chain amino acids (like valine) from which isobutyric acid is derived.[5] Accurate concentration measurements are the bedrock of metabolic profiling and understanding disease states.
Drug Development and Pharmacokinetics
In the realm of drug development, deuteration is a strategy employed to intentionally alter the pharmacokinetic properties of a drug.[6][7][8][][10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect).[] While this compound itself is not a therapeutic agent, its use in bioanalytical methods is crucial for preclinical and clinical studies of drugs that may be structurally related to or influence the metabolism of short-chain fatty acids. Furthermore, isobutyric acid itself is used as a precursor in the synthesis of some pharmaceuticals.[4]
Analytical Methodologies: A Practical Guide
The quantification of short-chain fatty acids like isobutyric acid presents analytical challenges due to their volatility and high polarity. The following sections detail established workflows for their analysis using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex biological matrices. However, the direct analysis of short-chain fatty acids by reversed-phase LC-MS is often hampered by poor retention and ionization efficiency. To overcome these limitations, a chemical derivatization step is typically employed.
Derivatization in this context serves two primary purposes:
-
Improved Chromatographic Retention: By attaching a larger, less polar molecule to the carboxylic acid group, the analyte's retention on a reversed-phase column is significantly enhanced.
-
Increased Ionization Efficiency: The derivatizing agent often contains a readily ionizable group, which improves the sensitivity of detection by mass spectrometry.
A common and effective derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) .[11][12][13][14]
The following diagram illustrates the typical workflow for the analysis of isobutyric acid in plasma using this compound as an internal standard.
Caption: LC-MS/MS workflow for isobutyric acid quantification.
-
Sample Collection and Storage: Collect blood in EDTA tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound solution (concentration will depend on the expected analyte levels and instrument sensitivity).
-
Protein Precipitation: Add 150 µL of cold methanol to precipitate proteins.[15] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of a 50 mM solution of 3-nitrophenylhydrazine (3-NPH) in a water:methanol mixture.
-
Add 50 µL of a 50 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a water:methanol mixture. EDC acts as a coupling agent.
-
Add 50 µL of a 7% pyridine solution in a water:methanol mixture. Pyridine acts as a catalyst.
-
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for 30 minutes.
-
LC-MS/MS Analysis:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the derivatized analytes, followed by a re-equilibration step.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Isobutyric acid-NPH derivative: Precursor ion (m/z) 222 → Product ion (m/z) 137[11]
-
This compound-NPH derivative: Precursor ion (m/z) 225 → Product ion (m/z) 137
-
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of isobutyric acid in the original sample, based on a calibration curve prepared in a surrogate matrix.
The choice of MRM transitions is based on the fragmentation pattern of the derivatized molecule. For the 3-NPH derivative of isobutyric acid, the precursor ion at m/z 222 corresponds to the deprotonated molecule. Upon collision-induced dissociation (CID) in the mass spectrometer, a characteristic fragment ion at m/z 137 is formed, which corresponds to the 3-nitrophenyl group. This fragmentation is consistent across different short-chain fatty acid-NPH derivatives, making it a reliable transition for quantification.[11] The deuterated internal standard will have a precursor ion shifted by +3 Da (m/z 225) but will produce the same product ion (m/z 137) as the unlabeled analyte.
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An In-Depth Technical Guide to the Synthesis of 2-Methyl-d3-propionic Acid
Introduction: The Significance of Isotopic Labeling in Scientific Research
In the landscape of modern scientific inquiry, particularly within the realms of drug development, metabolic research, and analytical chemistry, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier, stable isotope, serve as powerful tools for elucidating complex biological pathways, quantifying metabolites with high precision, and understanding the mechanisms of chemical reactions. 2-Methyl-d3-propionic acid, a deuterated analog of isobutyric acid, is one such critical molecule. The substitution of three hydrogen atoms with deuterium in one of the methyl groups provides a unique mass signature, making it an ideal internal standard for mass spectrometry-based bioanalysis and a tracer for metabolic flux studies. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on practical, field-proven methodologies.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular method often depends on the availability of starting materials, the desired scale of the synthesis, and the required isotopic purity. Two of the most robust and widely employed methods are the Malonic Ester Synthesis and the Grignard Reaction.
The Malonic Ester Synthesis: A Classic Route to Carboxylic Acids
The malonic ester synthesis is a versatile and time-tested method for the preparation of substituted carboxylic acids.[1][2] The underlying principle of this synthesis is the high acidity of the α-protons of a malonic ester, which allows for their facile removal by a base to form a stabilized enolate. This enolate can then be alkylated with an appropriate electrophile. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid.[3]
For the synthesis of this compound, the key step is the introduction of a deuterated methyl group (CD3) via alkylation of a malonic ester with a deuterated methyl halide, such as methyl-d3 iodide (CD3I).
Conceptual Workflow of the Malonic Ester Synthesis:
Caption: Workflow of the Malonic Ester Synthesis for this compound.
This method offers good control over the incorporation of the deuterated methyl group. However, a potential drawback is the possibility of dialkylation, which can lead to the formation of byproducts and complicate the purification process.[4]
The Grignard Reaction: A Powerful C-C Bond Forming Tool
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[5] This reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom. For the synthesis of this compound, two primary variations of the Grignard reaction can be envisioned:
-
Route A: Carboxylation of a Deuterated Grignard Reagent: This approach involves the preparation of a deuterated Grignard reagent, such as isopropyl-d7-magnesium bromide, followed by its reaction with carbon dioxide.
-
Route B: Reaction of a Grignard Reagent with a Deuterated Electrophile: A more practical and commonly employed strategy is the reaction of a non-deuterated Grignard reagent, such as isopropylmagnesium bromide, with a source of deuterated carbon, like deuterated carbon dioxide (¹³CO₂ or C¹⁸O₂) or, more conveniently, by reacting a suitable precursor with a deuterated methylating agent. A highly effective approach involves the reaction of a suitable ester with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), followed by saponification.[4]
Conceptual Workflow of the Grignard Synthesis (Route B):
Caption: Workflow of the Grignard Synthesis for this compound.
The Grignard reaction is highly reliable and generally provides good yields. The key to a successful Grignard synthesis is the stringent exclusion of moisture and protic solvents, as the Grignard reagent is a strong base and will be quenched by any source of acidic protons.
Detailed Experimental Protocol: Synthesis of this compound via Grignard Reaction
The following protocol details a robust and reproducible method for the synthesis of this compound based on the Grignard reaction of ethyl isobutyrate with methyl-d3-magnesium iodide, followed by saponification. This protocol is adapted from established methodologies for the synthesis of isotopically labeled carboxylic acids.[4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity/Notes |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | >99.5%, activated |
| Methyl-d3 iodide | CD₃I | 144.96 | 865-50-9 | 99.5 atom % D |
| Ethyl Isobutyrate | C₆H₁₂O₂ | 116.16 | 97-62-1 | >99%, anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, <0.005% water |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | >97%, pellets |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |
Step-by-Step Methodology
Part 1: Preparation of Methyl-d3-magnesium iodide (CD3MgI)
-
Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a rubber septum. Ensure all glassware is scrupulously dry.
-
Magnesium Activation: Place magnesium turnings (1.05 eq) into the flask. Briefly heat the flask under a stream of dry nitrogen to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl-d3 iodide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the methyl-d3 iodide solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.
-
Formation of the Grignard Reagent: Once the reaction has initiated (indicated by bubbling and a slight exotherm), add the remaining methyl-d3 iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of methyl-d3-magnesium iodide should be a cloudy grey or brown suspension.
Part 2: Reaction with Ethyl Isobutyrate
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Addition of Ester: Prepare a solution of ethyl isobutyrate (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the ethyl isobutyrate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
Part 3: Saponification and Workup
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Saponification: To the combined organic layers, add a solution of sodium hydroxide (2.0 eq) in a 3:1 mixture of ethanol and water. Reflux the mixture for 4 hours.
-
Isolation of the Carboxylic Acid: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Carefully acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Part 4: Purification
The crude product can be purified by distillation under reduced pressure to obtain the final product with high purity.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (Proton NMR) | The ¹H NMR spectrum should show a singlet for the methine proton (CH) and a singlet for the non-deuterated methyl group (CH₃). The signal corresponding to the deuterated methyl group (CD₃) will be absent. The integration of the signals should be in a 1:3 ratio. |
| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum will show signals for the carbonyl carbon, the methine carbon, and the non-deuterated methyl carbon. The signal for the deuterated methyl carbon will appear as a multiplet due to coupling with deuterium. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₄H₇DO₂), which is approximately 91.12 g/mol . The isotopic enrichment can be determined by analyzing the relative intensities of the isotopic peaks. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band characteristic of a carboxylic acid, a C=O stretching band, and C-D stretching vibrations which are at a lower frequency than the corresponding C-H stretches. |
Conclusion: A Versatile Tool for Advanced Research
The synthesis of this compound, while requiring careful execution, is an achievable goal for a well-equipped organic chemistry laboratory. Both the malonic ester synthesis and the Grignard reaction offer viable pathways to this valuable isotopically labeled compound. The detailed protocol provided in this guide, based on the Grignard methodology, offers a reliable and efficient route to high-purity this compound. The availability of this and other isotopically labeled compounds is crucial for advancing our understanding in numerous scientific disciplines, from fundamental metabolic research to the development of next-generation pharmaceuticals.
References
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Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Wikipedia. (2023, May 29). Malonic ester synthesis. Retrieved from [Link]
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Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
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Deuterated isobutyric acid for research
An In-Depth Technical Guide to Deuterated Isobutyric Acid for Research
Introduction: Beyond the Hydrogen Atom
In the landscape of modern drug discovery and metabolic research, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful molecular modification.[1][2] This technique, known as deuteration, has evolved from a niche academic curiosity into a cornerstone of pharmaceutical development and mechanistic studies.[2][][4] At the heart of its utility lies the Deuterium Kinetic Isotope Effect (DKIE) , a quantum phenomenon that can profoundly alter a molecule's metabolic fate without changing its fundamental pharmacological properties.[5][6][]
This guide focuses on a molecule of growing biological interest: isobutyric acid. As a branched-chain short-chain fatty acid (BCFA), isobutyric acid is a key product of protein fermentation by the gut microbiome, primarily from the amino acid valine.[8] Its levels in biological systems serve as a valuable biomarker for interpreting diet-microbiome interactions and are increasingly linked to metabolic health, including conditions like obesity and non-alcoholic fatty liver disease (NAFLD).[8]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of deuterated isobutyric acid. We will explore the fundamental principles of its design, synthesis, and analytical characterization, and detail its critical applications as both a metabolic probe and a tool for enhancing therapeutic agents.
The Scientific Rationale: Harnessing the Kinetic Isotope Effect (KIE)
The foundational principle justifying the use of deuterated compounds is the Kinetic Isotope Effect. The bond between carbon and deuterium (C-D) has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and more stable.[6] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[5][6]
This rate difference, expressed as the ratio kH/kD, can be substantial, with C-H bonds reacting 6 to 10 times faster than C-D bonds (a primary KIE).[5][9] This effect is strategically exploited in drug development to protect metabolically vulnerable positions on a drug molecule. By replacing hydrogen with deuterium at a site targeted by metabolic enzymes (e.g., Cytochrome P450), the rate of metabolism can be significantly reduced.[]
This modification can lead to several desirable therapeutic outcomes:
-
Improved Metabolic Stability: Slower breakdown of the drug leads to a longer biological half-life.[][10]
-
Enhanced Bioavailability: Higher plasma concentrations (AUC) can be achieved with the same dose.[10]
-
Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce harmful byproducts.[2][10]
-
Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[1]
The successful development and FDA approval of Austedo® (deutetrabenazine) for Huntington's disease validated this strategy, demonstrating that deuteration can create safer and more effective medicines.[]
Synthesis and Isotopic Labeling Strategies
The synthesis of deuterated isobutyric acid leverages established organic chemistry principles, adapted for the specific incorporation of deuterium. While non-labeled isobutyric acid is commonly produced via the oxidation of isobutanol or isobutyraldehyde[11], deuteration requires specialized reagents and conditions.
Common strategies for deuterium labeling include:
-
Acid/Base-Catalyzed H/D Exchange: Protons on carbons adjacent to a carbonyl group (α-hydrogens) are acidic and can be exchanged for deuterium by treatment with a deuterated acid or base in a deuterated solvent like D₂O.[12] This is a straightforward method for labeling specific positions.
-
Reductive Deuteration: Carboxylic acid derivatives, such as acyl chlorides, can be reduced using deuterium-donating reagents. For instance, the use of samarium(II) iodide (SmI₂) in the presence of D₂O provides a method for synthesizing α,α-dideuterio alcohols, which can then be oxidized to the corresponding deuterated carboxylic acid.[13]
-
Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated ensures high levels of isotopic incorporation at specific sites.
-
Biocatalytic Deuteration: Engineered enzymes, such as photodecarboxylases, can catalyze deuteration reactions under mild conditions, offering high selectivity.[14]
Caption: Integrated workflow for the analytical characterization of deuterated compounds.
Applications in Research and Development
Deuterated isobutyric acid is a versatile tool with critical applications spanning metabolic research, pharmacokinetics, and drug development.
Metabolic Pathway Tracing and Flux Analysis
By introducing deuterated isobutyric acid into a biological system (cell culture, animal model, or human study), researchers can trace its metabolic fate. [4][15]Mass spectrometry is used to track the deuterium label as it is incorporated into downstream metabolites, providing direct insights into metabolic pathways and fluxes. [15]This is particularly valuable for:
-
Gut Microbiome Research: Distinguishing the metabolic output of protein fermentation (isobutyrate) from carbohydrate fermentation (butyrate). [8]* Amino Acid Metabolism: Studying the breakdown and utilization of valine. * Deuterium Metabolic Imaging (DMI): A non-invasive MRI-based technique that can map the metabolism of deuterated substrates in vivo, offering a powerful tool for studying diseases like cancer. [16][17]
Stable Isotope Labeled Internal Standard (SIL-IS) for Quantitative Bioanalysis
In pharmacokinetic and metabolomic studies, the accurate quantification of endogenous or administered compounds in complex biological matrices like plasma or tissue is a major challenge. Deuterated isobutyric acid (e.g., isobutyric-d7 acid) is the gold standard internal standard for LC-MS/MS analysis. [18]Because it co-elutes with the non-labeled analyte and has nearly identical ionization efficiency but a different mass, it corrects for variations in sample extraction and instrument response, enabling highly accurate and precise quantification. [1][18]
Development of Novel Deuterated Therapeutics
Following the "deuterated drug" paradigm, isobutyric acid or molecules containing an isobutyryl moiety can be deuterated to improve their therapeutic properties. If the isobutyryl group is a site of metabolic breakdown, replacing its hydrogens with deuterium can slow this process, potentially improving the drug's half-life and safety profile. [2][]This strategy is applicable during the lead optimization phase of drug discovery to enhance the properties of new chemical entities. [4]
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An In-Depth Technical Guide to 2-Methyl-d3-propionic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical research, particularly within pharmaceutical and metabolic studies, the demand for high-precision quantification of endogenous and exogenous compounds is paramount. Stable isotope-labeled internal standards are the cornerstone of achieving this accuracy, mitigating variability in sample preparation and analysis. Among these, 2-Methyl-d3-propionic Acid, a deuterated analog of isobutyric acid, has emerged as a critical tool. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside a detailed exploration of its application as an internal standard in mass spectrometry-based quantification.
Physicochemical Properties
This compound is a saturated fatty acid where the three hydrogen atoms of the methyl group at the 2-position have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically almost identical to its endogenous counterpart, isobutyric acid, but with a distinct molecular weight, allowing for its differentiation in mass spectrometric analyses.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Isobutyric Acid-d3, Dimethyl-d3-acetic Acid, 2-Methylpropanoic-d3 Acid | [1] |
| CAS Number | 95926-99-1 | [1] |
| Unlabeled CAS Number | 79-31-2 | [1] |
| Molecular Formula | CH₃CH(CD₃)COOH | [1] |
| Molecular Weight | 91.12 g/mol | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Physical State | Liquid at room temperature | [2] |
| Melting Point | -47 °C (for unlabeled isobutyric acid) | [2] |
| Boiling Point | 155 °C (for unlabeled isobutyric acid) | [2] |
Solubility:
Spectroscopic Characteristics
The defining feature of this compound in an analytical context is its spectroscopic signature, which is subtly yet significantly different from its non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of unlabeled 2-methylpropanoic acid, one would expect to see a doublet for the two methyl groups, a septet for the methine proton, and a broad singlet for the carboxylic acid proton.[4] For this compound, the signal corresponding to the deuterated methyl group will be absent in the ¹H NMR spectrum. The methine proton, which is coupled to the protons of the non-deuterated methyl group, will now appear as a quartet instead of a septet. The signal for the non-deuterated methyl group will remain a doublet, and the carboxylic acid proton will still be a broad singlet.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum of unlabeled 2-methylpropanoic acid shows three distinct signals corresponding to the two equivalent methyl carbons, the methine carbon, and the carboxyl carbon.[5] In the spectrum of this compound, the carbon of the deuterated methyl group will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly upfield compared to the non-deuterated methyl group. The signals for the other carbons will remain largely unchanged.
Mass Spectrometry (MS)
The key to the utility of this compound as an internal standard lies in its mass spectrum. The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled isobutyric acid.
Fragmentation Pattern:
The fragmentation pattern of 2-methylpropanoic acid is well-characterized.[6] Common fragments include the loss of a methyl group and the loss of the carboxyl group. For this compound, the fragmentation pattern will be analogous, but the fragments containing the deuterated methyl group will have a corresponding mass shift. For instance, the fragment resulting from the loss of the non-deuterated methyl group will have an m/z that is 3 units higher than the corresponding fragment in the unlabeled compound. This predictable mass shift is fundamental to its use in quantitative analysis.
Application as an Internal Standard in LC-MS
The primary application of this compound is as an internal standard for the quantification of isobutyric acid in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.
Experimental Workflow: Quantification of Isobutyric Acid in Plasma
The following is a representative protocol for the quantification of isobutyric acid in a biological matrix using this compound as an internal standard.
Caption: Workflow for the quantification of isobutyric acid using this compound as an internal standard.
Step-by-Step Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled isobutyric acid into a blank matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same blank matrix.
-
-
Sample Preparation:
-
To an aliquot of the plasma sample, calibration standard, or QC, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent, such as acetonitrile. Vortex mix thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto a suitable LC column (e.g., a C18 column) for chromatographic separation.
-
Employ a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both isobutyric acid and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of isobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of isobutyric acid. Its physical and spectroscopic properties are well-suited for its role as an internal standard in mass spectrometry-based bioanalysis. The use of this deuterated standard allows for the confident and reliable determination of isobutyric acid concentrations in complex biological matrices, thereby facilitating a deeper understanding of its role in health and disease.
References
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-METHYL-(2,3,3-D3)-PROPANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]
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Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000026). Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
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- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Propanoic acid, 2-methyl- [webbook.nist.gov]
A Technical Guide to 2-Methyl-d3-propionic Acid: Properties, Synthesis, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Methyl-d3-propionic Acid, a deuterated isotopologue of isobutyric acid. We will delve into the fundamental physicochemical properties, including a detailed calculation of its molecular weight, and provide validated protocols for its synthesis and analysis. The primary focus will be on its critical role as an internal standard in quantitative mass spectrometry-based bioanalysis, a cornerstone of modern drug development.
Core Principles and Physicochemical Properties
This compound, specifically 2-(Methyl-d3)-propionic-d3 acid, is a stable, non-radioactive isotopically labeled compound. Its utility in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stems from its chemical near-identity to its unlabeled counterpart, isobutyric acid. This property allows it to serve as an ideal internal standard, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression or enhancement, thereby enabling highly accurate and precise quantification.[1][2]
Molecular Structure and Isotopic Labeling
The defining feature of this compound is the substitution of six hydrogen atoms with deuterium atoms at the methyl groups. This isotopic enrichment is crucial for its function, providing a distinct mass shift that allows it to be differentiated from the endogenous analyte by a mass spectrometer.
Caption: Molecular structure of 2-(Methyl-d3)-propionic-d3 acid.
Molecular Weight Calculation
The molecular weight of an isotopically labeled compound is calculated using the masses of its most abundant isotopes. For 2-Methyl-d3-propionic-3,3,3-d3 acid (C₄H₂D₆O₂), the calculation is as follows:
| Element | Isotope | Quantity | Atomic Mass (Da)[3][4][5] | Total Mass (Da) |
| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |
| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |
| Deuterium | ²H | 6 | 2.014102 | 12.084612 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 94.090092 |
The nominal molecular weight is often cited as 94.14 g/mol , which is consistent with supplier specifications.[6] This slight difference arises from the use of average atomic weights versus monoisotopic masses in calculations.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the deuteration of a suitable precursor followed by functional group manipulation. The following is a representative protocol.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Methyl-d3-propionic-3,3,3-d3 Acid from isobutyronitrile.
Materials:
-
Isobutyronitrile
-
Sodium metal
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Deuteroxide (NaOD): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add small pieces of sodium metal to an excess of D₂O at 0 °C. Allow the reaction to proceed until all the sodium has reacted. This solution of NaOD in D₂O will be used as the catalyst for H/D exchange.
-
Deuteration of Isobutyronitrile: To the freshly prepared NaOD solution, add isobutyronitrile. The reaction mixture is then heated to reflux and stirred for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the proton signals corresponding to the methyl and methine groups.
-
Work-up and Isolation of Deuterated Isobutyronitrile: After cooling to room temperature, the reaction mixture is extracted with anhydrous diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the perdeuterated isobutyronitrile.
-
Hydrolysis to 2-Methyl-d3-propionic-3,3,3-d3 Acid: The deuterated isobutyronitrile is then subjected to hydrolysis. Add the deuterated nitrile to a solution of DCl in D₂O and heat the mixture to reflux for 12-24 hours.
-
Final Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-Methyl-d3-propionic-3,3,3-d3 Acid. Further purification can be achieved by distillation or chromatography if necessary.
Causality of Choices: The use of a strong base like NaOD in D₂O is essential to deprotonate the relatively non-acidic C-H bonds of the isobutyronitrile, facilitating the hydrogen-deuterium exchange. Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Using deuterated acid and solvent (DCl in D₂O) minimizes any potential back-exchange of deuterium for hydrogen.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
NMR is a powerful tool for structural elucidation and for determining the degree of deuteration.
¹H NMR: The ¹H NMR spectrum of the final product should show a significant reduction or complete absence of signals corresponding to the methyl and methine protons of isobutyric acid. The only significant proton signal should be from the carboxylic acid proton, which may also exchange with deuterium if the sample is prepared in a deuterated solvent containing D₂O.
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly broader and less intense than in the unlabeled compound.
Sample Preparation Protocol for NMR:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and to assess the isotopic purity of the synthesized compound.
Expected Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) for 2-Methyl-d3-propionic-3,3,3-d3 Acid would be expected at m/z 94. The fragmentation pattern would be similar to that of unlabeled isobutyric acid, but with mass shifts corresponding to the incorporated deuterium atoms. For example, the loss of a CD₃ group would result in a fragment ion at m/z 77, whereas the loss of a CH₃ group in the unlabeled compound results in a fragment at m/z 73. A prominent fragment in the spectrum of isobutyric acid is at m/z 43, corresponding to the isopropyl cation, [(CH₃)₂CH]⁺. For the deuterated analog, this would be expected at m/z 49, corresponding to [(CD₃)₂CH]⁺.[7][8]
LC-MS Analysis Protocol:
Caption: Workflow for LC-MS analysis of this compound.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Scan Mode: Full scan mode to observe all ions, or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the deprotonated molecule [M-H]⁻ at m/z 93.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum signal intensity.
-
Application as an Internal Standard in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in the quantification of isobutyric acid and related compounds in complex biological matrices such as plasma, urine, and tissue homogenates.[2][9] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies like the FDA.[10]
The Rationale for Using a Deuterated Internal Standard:
-
Correction for Matrix Effects: The internal standard and the analyte co-elute from the LC column and enter the mass spectrometer ion source at the same time. Therefore, they are subject to the same degree of ion suppression or enhancement from the biological matrix, allowing for accurate correction.[1]
-
Compensation for Variability: It compensates for variations in sample preparation (e.g., extraction efficiency), injection volume, and instrument response.[2]
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantitative results are significantly improved.[11]
Protocol for Quantitative Analysis of Isobutyric Acid in Plasma
Objective: To quantify the concentration of isobutyric acid in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Isobutyric acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (protein precipitation solvent)
-
Formic acid
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of isobutyric acid into blank human plasma. Similarly, prepare QC samples at low, medium, and high concentrations.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution (a known concentration of this compound in a suitable solvent).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use an LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Employ the same LC conditions as described in section 3.2.
-
Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Isobutyric Acid (Analyte): e.g., m/z 87 → 43
-
This compound (IS): e.g., m/z 93 → 48
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of isobutyric acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in quantitative bioanalysis. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. Proper analytical characterization using NMR and MS is crucial to ensure its suitability as an internal standard. When employed correctly in LC-MS/MS assays, it provides a robust and reliable method for the accurate quantification of isobutyric acid and related compounds in complex biological matrices, ultimately contributing to the generation of high-quality data in preclinical and clinical studies.
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Alfa Chemistry. 2-Methyl-d3-propionic-3,3,3-d3 acid.
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Creative Proteomics. Deuterated Internal Standard.
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Wikipedia. Isotopes of hydrogen.
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ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis.
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Chemistry LibreTexts. (2021, January 7). 2.10: Atomic Mass Unit.
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EMBL-EBI. oxygen-16 atom (CHEBI:33818).
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ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis.
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Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number.
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BenchChem. The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.
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Quora. (2017, September 19). Why is the atomic mass of hydrogen 1 and not 2?.
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Britannica. Carbon-12 | isotope.
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-
BuyIsotope. 2H Isotope, Enriched 2H, 2H Heavy Water, 2H Price, 2H Applications.
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
-
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IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen.
-
Jefferson Lab. #1 - Hydrogen - H.
-
Glaser Tutoring. (2023, October 12). The mass of a hydrogen atom (H-1) is 1.007825 amu [Video]. YouTube.
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
-
Brainly.in. (2018, December 30). Atomic mass of oxygen is 16 u but its molecular mass is 32 u.
-
Quora. (2018, February 3). The atomic mass of oxygen is 16 and the atomic number is 8. What is the mass in grams of 2 moles of oxygen gas?.
-
BOC Sciences. Molecular Weight Calculator.
-
Keipert Labs. (2017, August 11). Calculations Involving Isotopic Abundance and Molar Mass [Video]. YouTube.
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Chemistry LibreTexts. (2014, June 17). 2.3: Isotope Abundance and Atomic Weight.
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ChemLin. (2023, December 1). Isotopic Pattern of a Compound.
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BMRB. Molecular Mass Calculator.
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BenchChem. Synthesis and Purity of Butyric-3,3-D2 Acid: A Technical Guide.
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Sigma-Aldrich. Isobutyric acid natural, = 99 , FCC, FG 79-31-2.
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U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
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A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 2-Methyl-d3-propionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Associated Risks
2-Methyl-d3-propionic Acid, an isotopically labeled form of isobutyric acid, serves as a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex deuterated molecules. The incorporation of deuterium atoms provides a "heavy" label, enabling researchers to trace the fate of the molecule through biological systems or chemical reactions using mass spectrometry.
From a chemical safety perspective, the substitution of protium with deuterium has a negligible effect on the compound's macroscopic reactive and toxicological properties. Therefore, the safety profile and handling precautions for this compound are directly analogous to those of its non-labeled counterpart, 2-methylpropionic acid (isobutyric acid). This guide synthesizes the critical safety data for the parent compound to establish a robust and scientifically grounded protocol for the safe handling of its deuterated analogue. The core principle is to treat this compound with the respect due to a flammable, corrosive, and toxic substance.
Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS). This classification dictates the necessary precautions for handling, storage, and emergency response.
The primary hazards are its flammability, its capacity to cause severe skin and eye damage, and its toxicity upon contact or ingestion.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life. |
These classifications necessitate careful planning and execution of all experimental work to mitigate risk. The combination of flammability and corrosivity requires stringent controls to prevent both fires and chemical burns.
Toxicological Profile and Routes of Exposure
The toxicity of this compound is a significant concern, primarily through dermal contact, but also via ingestion and inhalation.[3]
-
Dermal Toxicity: The compound is classified as toxic in contact with skin. Animal studies on the non-deuterated analog show an acute dermal LD50 of 500 mg/kg in rabbits, highlighting a significant risk of systemic toxicity following skin absorption.[3] Beyond systemic effects, the substance is highly corrosive, causing severe burns and tissue damage upon contact.[1] Prolonged contact can lead to poor wound healing.
-
Oral Toxicity: It is harmful if swallowed, with an acute oral LD50 of 3500 mg/kg in rats.[3] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[4]
-
Inhalation Toxicity: Vapors and mists can cause severe irritation to the respiratory tract, characterized by coughing, choking, and shortness of breath.[3][5]
-
Eye Damage: As a corrosive substance, contact with the eyes will cause serious, potentially irreversible damage.[5]
The primary causality for this damage is the acidic nature of the carboxyl group, which can readily denature proteins and cause hydrolysis of lipids in cell membranes, leading to rapid tissue necrosis.
Core Protocols for Safe Handling and Storage
A self-validating safety protocol is one where checks and precautions are integrated into the workflow. The following protocols are designed to minimize exposure and mitigate risks.
General Handling Workflow
This workflow should be followed for any procedure involving the transfer or use of this compound.
Caption: General workflow for handling this compound.
Causality Behind Key Steps:
-
Grounding (Step 4): The compound is a flammable liquid, and pouring or agitating it can generate static electricity.[5] Grounding containers and receiving equipment dissipates this charge, preventing a static spark from igniting the flammable vapors.
-
Inert Gas (Step 5): The material is listed as air and moisture sensitive. Handling under an inert atmosphere prevents potential degradation and reaction with atmospheric components.
-
Non-Sparking Tools (Step 6): To prevent mechanical sparks that could serve as an ignition source for the flammable vapors, tools made of materials like bronze or beryllium copper should be used.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.
-
Location: Store in a dedicated, approved flammable liquid storage cabinet or room.[3] The area should be cool, dry, and well-ventilated.[3][6]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors and contamination from moisture.[1]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and any other potential ignition sources.[1][6] "No Smoking" signs should be prominently displayed.
-
Incompatibilities: Store away from oxidizing agents (e.g., nitrates, perchlorates), bases, reducing agents, and halogens to prevent violent reactions.[2][5]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, followed by appropriate PPE.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to keep airborne concentrations of vapors below exposure limits and protect the user from inhalation and splashes.[3] An eyewash station and safety shower must be immediately accessible.[3]
-
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazards.
Caption: PPE selection guide based on substance hazards.
Rationale for PPE Choices:
-
Eye/Face Protection: Standard safety glasses are insufficient. Due to the severe corrosive nature and risk of splashes, both chemical goggles and a full-face shield are necessary to protect the eyes and face.[3]
-
Skin Protection: A flame-retardant and anti-static lab coat is required due to the flammability risk.[7] Gloves must be selected for their resistance to carboxylic acids; consult a glove manufacturer's guide for appropriate materials (e.g., butyl rubber, Viton®).
-
Respiratory Protection: While a fume hood should provide adequate ventilation, an approved vapor respirator should be available for emergency situations or if there is any chance of exceeding exposure limits.[3]
Emergency Procedures: A Validated Response Plan
Immediate and correct action during an emergency can prevent serious injury.
First-Aid Measures
All personnel must be trained on these procedures before working with the compound.
| Exposure Route | Immediate Action Protocol |
| Inhalation | 1. Immediately move the victim to fresh air.[2] 2. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve).[4][5] 3. Seek immediate medical attention.[2][3] |
| Skin Contact | 1. Immediately flush the affected area with large amounts of water for at least 15-30 minutes, using a safety shower if necessary.[5][6] 2. Remove all contaminated clothing while flushing.[6] 3. Seek immediate medical attention.[3] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[3][5][6] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist.[7] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[2] 2. Have the victim drink one or two glasses of water to dilute the substance. 3. DO NOT induce vomiting due to the risk of perforating the esophagus.[2] 4. Seek immediate medical attention.[2][3] |
Spill and Leak Response
The response protocol depends on the scale of the spill.
-
Small Spill:
-
Ensure all ignition sources are eliminated.[3]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, earth, or a commercial sorbent.[3]
-
Collect the absorbed material into a sealed, labeled container for proper chemical waste disposal.
-
Clean the affected area thoroughly.
-
-
Large Spill:
-
Evacuate all non-essential personnel from the area and secure entry.[5]
-
If safe to do so, stop the leak. Do not touch the spilled material.[3]
-
Use a water spray curtain to divert and knock down vapors, but do not allow water to enter the container.[3]
-
Contain the spill by diking with dry earth, sand, or other non-combustible material.[3]
-
Contact emergency response personnel for cleanup and disposal.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4][6] A water spray can be used to cool fire-exposed containers.[5]
-
Unsuitable Media: Do not use a solid stream of water, as it may spread the flammable liquid.
-
Specific Hazards: The compound is a flammable liquid.[2][3] Vapors are heavier than air and can travel along the ground to a distant ignition source.[7] Combustion produces toxic carbon oxides (CO, CO2).[3] Containers may explode when heated.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]
Physical and Chemical Properties
This data is based on the non-deuterated analog, 2-methylpropionic acid.
| Property | Value | Source |
| Molecular Formula | C4H2D6O2 | [8] |
| Molecular Weight | 94.14 g/mol | [8] |
| Appearance | Colorless, oily liquid | [5] |
| Odor | Strong, unpleasant | [5] |
| Boiling Point | 153 - 154 °C (307 - 309 °F) | [7] |
| Melting Point | -47 °C (-53 °F) | [7] |
| Flash Point | 53 °C (127.4 °F) (Closed Cup) | [3] |
| Density | 0.95 g/cm³ at 25 °C | [7] |
| Vapor Density | 2.56 (Air = 1) | [3] |
| Solubility | Easily soluble in water | [3] |
| Auto-ignition Temp. | 513 °C (955.4 °F) | [3] |
Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions.[3][9]
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.[7]
-
Incompatible Materials: Reacts violently with strong oxidizing agents.[5] Avoid contact with strong bases, reducing agents, and halogens.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[3][4]
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7]
-
Prohibition: Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.
References
-
Material Safety Data Sheet - Propionic acid. Bio-Rad Laboratories. (2005-10-10). Available at: [Link]
-
Safety Data Sheet - Propionic acid. DC Fine Chemicals. (2024-11-04). Available at: [Link]
-
Hazardous Substance Fact Sheet - Propionic Acid. New Jersey Department of Health. Available at: [Link]
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Commercial suppliers of 2-Methyl-d3-propionic Acid
An In-Depth Technical Guide to Commercial Suppliers and Applications of 2-Methyl-d3-propionic Acid
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its critical role as an internal standard, criteria for selecting a commercial supplier, and detailed protocols for its application.
Section 1: The Foundational Role of Deuterated Internal Standards
In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, achieving precise and reproducible quantification is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique, and its accuracy is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). This compound is a deuterated analog of isobutyric acid, a molecule of interest in various metabolic and industrial contexts.
The core principle behind using a deuterated standard is its chemical identity to the non-deuterated analyte.[1] It exhibits nearly identical behavior during sample preparation, chromatography, and ionization. However, due to the mass difference imparted by the deuterium atoms, it is distinguishable by the mass spectrometer.[1] By adding a known quantity of the deuterated standard to a sample, one can correct for variations in the analytical workflow, such as sample preparation losses and matrix effects, thereby ensuring data integrity.[2]
Section 2: this compound - Key Specifications
This compound, also known as Isobutyric Acid-d3 or Dimethylacetic Acid-d3, is a valuable tool for quantitative studies. There are different deuterated versions available, most commonly with deuterium on one methyl group (d3) or both (d6). This guide focuses on the commercially available variants.
-
Chemical Structure: (CH₃)CH(CD₃)COOH
-
Molecular Formula (d3): C₄H₅D₃O₂[3]
-
Molecular Weight (d3): 91.12[3]
-
Synonyms: Isobutyric Acid-d3, 2-Methylpropanoic Acid-d3[3]
For the more heavily labeled version, 2-Methyl-d3-propionic-3,3,3-d3 Acid (d6):
-
Chemical Structure: (CD₃)₂CHCOOH
-
Molecular Formula (d6): C₄H₂D₆O₂[5]
The choice between a d3 or d6 standard depends on the required mass shift to avoid isotopic overlap with the analyte. A mass shift of ≥ 3 Daltons is typically recommended to ensure clear resolution from the parent ions in the mass spectrometer.[8]
Section 3: Selecting a Commercial Supplier - A Workflow for Ensuring Quality
The integrity of quantitative bioanalysis hinges on the quality of the internal standard. Therefore, selecting a reputable supplier is a critical experimental step. The following workflow provides a structured approach to this process.
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Methodological & Application
Application Note: Quantitative Analysis of Isobutyric Acid using 2-Methyl-d3-propionic Acid as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of isobutyric acid (2-methylpropanoic acid) in biological matrices using 2-Methyl-d3-propionic Acid as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by correcting for variability in sample preparation and matrix effects.[1][2] This document outlines the core principles of stable isotope dilution, provides detailed protocols for sample preparation, and presents a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of isobutyric acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in metabolic research, clinical diagnostics, and pharmaceutical development.
Introduction: The Rationale for a Deuterated Internal Standard
Quantitative analysis by mass spectrometry is susceptible to variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument performance.[2][3] An internal standard (IS) is crucial for mitigating these variabilities.[1] The ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer.[1]
This compound is a deuterated analog of isobutyric acid, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the endogenous analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to isobutyric acid, ensuring that it co-elutes chromatographically and experiences the same extraction efficiency and ionization response.[1][2] This co-elution is critical for compensating for matrix effects, which can be a significant source of error in complex biological samples.[4] The use of this compound in a stable isotope dilution (SID) method provides the highest possible analytical specificity and accuracy for the quantification of isobutyric acid.[2]
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Sample Loss: Compensates for analyte loss during sample extraction and processing.[2]
-
Mitigation of Matrix Effects: Accounts for ion suppression or enhancement caused by co-eluting matrix components.[4]
-
Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative data.[4]
-
Enhanced Method Robustness: Creates analytical methods that are more transferable between different laboratories and instruments.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.
| Property | Isobutyric Acid (Analyte) | This compound (Internal Standard) |
| Synonyms | 2-Methylpropanoic acid, Dimethylacetic acid | Isobutyric-d3 Acid |
| Molecular Formula | C4H8O2 | C4H5D3O2 |
| Molecular Weight | 88.11 g/mol | 91.12 g/mol [5] |
| CAS Number | 79-31-2[6] | 95926-99-1[5] |
| Structure | CH3-CH(CH3)-COOH | CH3-CH(CD3)-COOH[5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the quantitative analysis of isobutyric acid in human plasma. These protocols can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
Isobutyric Acid (≥99% purity)
-
This compound (≥98 atom % D)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (K2EDTA)
Preparation of Stock and Working Solutions
Causality: The preparation of accurate stock and working solutions is critical for the generation of a reliable calibration curve and the accurate quantification of the analyte. Serial dilutions are performed to create a range of concentrations that encompass the expected physiological or pathological levels of isobutyric acid.
-
Isobutyric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of isobutyric acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions of the isobutyric acid stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a common method for removing proteins from biological samples, which can interfere with the analysis and damage the LC column. Acetonitrile is an effective precipitating agent. The internal standard is added at this stage to ensure that it undergoes the same sample processing as the analyte.
-
Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the 1 µg/mL this compound working solution in acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Method
Causality: The chromatographic method is designed to separate isobutyric acid from other endogenous compounds in the plasma extract, while the mass spectrometry parameters are optimized for the sensitive and specific detection of both the analyte and the internal standard. A gradient elution is used to ensure good peak shape and resolution.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See table below |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isobutyric Acid | 87.1 | 43.1 | 10 |
| This compound | 90.1 | 46.1 | 10 |
Data Analysis and Method Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting is typically used. The concentration of isobutyric acid in unknown samples is then calculated from this calibration curve.
Caption: Workflow for Quantitative Data Analysis.
Method Validation
The analytical method should be validated according to the guidelines from regulatory bodies such as the FDA or ICH.[7][8][9][10][11] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.
Example Acceptance Criteria for a Validated Method:
| Parameter | Acceptance Criteria |
| Calibration Curve | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Matrix Factor | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, improper mobile phase pH | Flush or replace the column, ensure mobile phase is correctly prepared. |
| Low Signal Intensity | Ion source contamination, incorrect MS parameters | Clean the ion source, optimize MS parameters (e.g., capillary voltage, gas flows). |
| High Variability | Inconsistent sample preparation, instrument instability | Ensure consistent pipetting and vortexing, check for leaks in the LC system. |
| No IS Signal | Forgot to add IS, IS degradation | Re-prepare samples, check the stability and concentration of the IS working solution. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of isobutyric acid in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis and advanced research. The protocols and validation guidelines presented here provide a solid framework for the successful implementation of this method in your laboratory.
References
- Measurement of Indolebutyric Acid in Plant Tissues by Isotope Dilution Gas Chromatography-Mass Spectrometry Analysis - NIH. (n.d.).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Texila Journal.
- 2-Methyl-d3-propionic-3,3,3-d3 Acid | LGC Standards. (n.d.).
- Isobutyric Acid Analysis Service - Creative Proteomics. (n.d.).
- A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. (n.d.). Texila Journal.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020, July 15).
- CAS 29054-08-8 2-Methyl-d3-propionic-3,3,3-d3 acid - Alfa Chemistry. (n.d.).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
- The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem. (n.d.).
- 2-Methyl-d3-propionic-3,3,3-d3 Acid - CDN Isotopes. (n.d.).
- 2-Methyl-d3-propionic-3,3,3-d3 acid - Smolecule. (n.d.).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES | Request PDF - ResearchGate. (n.d.).
- Validation of Analytical Methods - Lab Manager Magazine. (2016, May 11).
- This compound - CDN Isotopes. (n.d.).
- 2-METHYL-D3-PROPIONIC-3,3,3-D3 ACID | CymitQuimica. (n.d.).
- Propanoic acid, 2-methyl- - the NIST WebBook. (n.d.).
- FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014, February 27).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (n.d.).
- Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed. (n.d.).
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
- Article - SciELO. (2023, November 14).
- Propionic Acid Methyl-d3 Ester - LGC Standards. (n.d.).
- 2-Methyl-3-oxopropanoic acid | C4H6O3 | CID 296 - PubChem. (n.d.).
- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - Sigma-Aldrich. (n.d.).
- Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution - National Institute of Standards and Technology. (2023, January 1).
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Application Note: High-Throughput Quantification of Short-Chain Fatty Acids in Biological Matrices Using 2-Methyl-d3-propionic Acid as an Internal Standard
Abstract
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota from the fermentation of dietary fibers.[1][2] Their roles in host physiology, including energy homeostasis, immune regulation, and gut health, have made their accurate quantification essential in preclinical and clinical research.[3][4][5][6] However, the volatile and hydrophilic nature of SCFAs presents analytical challenges.[2][7] This application note details a robust and high-throughput method for the quantification of SCFAs in various biological matrices, including plasma and feces, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes the use of 2-Methyl-d3-propionic acid as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.
Introduction: The Rationale for a Deuterated Internal Standard
The accurate quantification of volatile analytes like SCFAs is susceptible to errors introduced during sample preparation, extraction, and injection.[1][7] The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods. This deuterated analog of a branched-chain SCFA closely mimics the chemical and physical properties of the target analytes.
Why this compound?
-
Chemical Similarity: It behaves similarly to the endogenous SCFAs during extraction and derivatization, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard.
-
Mass Distinction: The deuterium labels provide a distinct mass-to-charge (m/z) ratio, allowing for its specific detection by the mass spectrometer without interfering with the signals of the target SCFAs.
-
Co-elution: It typically elutes within the chromatographic window of the target SCFAs, providing effective normalization across the entire analytical run.
-
Absence in Biological Samples: As an isotopically labeled compound, it is not naturally present in biological samples, preventing analytical interference.
By adding a known concentration of this compound at the beginning of the sample preparation process, variations in extraction efficiency, derivatization yield, and injection volume can be effectively normalized.[6] This "sample-by-sample" correction is critical for achieving the high levels of precision and accuracy required in drug development and clinical research settings.[8]
Experimental Workflow Overview
The quantification of SCFAs using this compound as an internal standard involves several key stages, from sample preparation to data analysis. The following diagram illustrates the comprehensive workflow.
Caption: Workflow for SCFA quantification.
Detailed Protocols
The following protocols provide step-by-step instructions for the quantification of SCFAs in fecal and plasma samples.
Fecal Sample Preparation
Fecal samples represent a complex matrix with high concentrations of SCFAs.
Materials:
-
Frozen fecal samples (-80°C)
-
This compound internal standard solution (100 µg/mL in methanol)
-
5 M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[3]
-
Microcentrifuge tubes (2 mL)
-
Tissue homogenizer
Protocol:
-
Sample Weighing: Weigh approximately 20-50 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.[3]
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the 100 µg/mL this compound internal standard solution to each sample.
-
Homogenization: Add 1 mL of sterile, deionized water and homogenize the sample thoroughly using a tissue homogenizer.
-
Acidification: Acidify the homogenate by adding 100 µL of 5 M HCl to protonate the SCFAs, which is crucial for their efficient extraction into an organic solvent.[9]
-
Extraction: Add 1 mL of MTBE, vortex vigorously for 2 minutes, and then centrifuge at 13,000 x g for 10 minutes at 4°C.[9] MTBE is chosen as it is an effective solvent for SCFA extraction.[9]
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Derivatization: Transfer 100 µL of the dried extract to a GC vial insert and add 20 µL of MTBSTFA. Seal the vial and incubate at 60°C for 30 minutes to form silyl derivatives, which are more volatile and thermally stable for GC analysis.[3]
-
Analysis: The sample is now ready for GC-MS analysis.
Plasma Sample Preparation
Plasma samples typically contain lower concentrations of SCFAs compared to feces.
Materials:
-
Frozen plasma samples (-80°C)
-
This compound internal standard solution (10 µg/mL in methanol)
-
5 M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Derivatization agent (e.g., MTBSTFA)
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, combine 200 µL of plasma with 20 µL of the 10 µg/mL this compound internal standard solution.
-
Acidification: Add 20 µL of 5 M HCl to the plasma-IS mixture and vortex briefly.
-
Extraction: Add 500 µL of MTBE, vortex for 2 minutes, and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of MTBSTFA and 50 µL of a suitable solvent like acetonitrile. Seal the vial and incubate at 60°C for 30 minutes.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis
The derivatized SCFAs are separated and detected using a gas chromatograph coupled to a mass spectrometer.
Instrumentation and Parameters
The following table provides typical GC-MS parameters for SCFA analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless | Maximizes sensitivity for low-concentration samples like plasma. A split injection may be used for high-concentration fecal samples.[10] |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Flow Rate | 1.0 mL/min | |
| Oven Program | Initial 60°C, hold 2 min; ramp to 150°C at 10°C/min; ramp to 250°C at 25°C/min, hold 2 min | A temperature gradient is necessary to separate the different SCFA derivatives based on their boiling points. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for each analyte and the internal standard. |
Selected Ion Monitoring (SIM) Parameters
The following table lists example m/z ions to monitor for the TBDMS derivatives of common SCFAs and the internal standard.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Acetic Acid-TBDMS | 117.1 | 145.1 |
| Propionic Acid-TBDMS | 131.1 | 159.1 |
| Isobutyric Acid-TBDMS | 145.1 | 173.1 |
| Butyric Acid-TBDMS | 145.1 | 173.1 |
| This compound-TBDMS (IS) | 148.1 | 176.1 |
| Valeric Acid-TBDMS | 159.1 | 187.1 |
Data Analysis and Quantification
The concentration of each SCFA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Calibration Curve Preparation
A calibration curve is constructed by preparing a series of standards with known concentrations of each SCFA and a constant concentration of the internal standard. These standards are then subjected to the same extraction and derivatization procedure as the samples.
Quantification Logic
The following diagram illustrates the logic behind the quantification process.
Caption: Quantification using an internal standard.
Method Validation
A robust analytical method requires thorough validation to ensure its reliability.[11] Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the peak area ratio and concentration over a defined range.[12] A correlation coefficient (R²) of >0.99 is typically desired.[12][13]
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.[12] Accuracy should be within ±15% (±20% for the lower limit of quantification) of the nominal concentration, and precision (expressed as the relative standard deviation, %RSD) should not exceed 15% (20% at the LLOQ).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[11][14]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.[15]
-
Matrix Effects: Assesses the influence of the biological matrix on the ionization of the analytes.[13]
The following table presents typical performance characteristics for this method.
| Parameter | Typical Value |
| Linearity (R²) | >0.995 |
| Accuracy | 85-115% |
| Precision (%RSD) | <15% |
| Recovery | 80-120%[15] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of short-chain fatty acids in complex biological matrices. This approach effectively mitigates the variability inherent in sample preparation and analysis, leading to high-quality data suitable for demanding research and development applications. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for implementing this methodology in the laboratory.
References
- Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals - PMC - NIH. (n.d.).
-
Liebisch, G., Ecker, J., Roth, S., Schweizer, S., Öttl, V., Schött, H.-F., Yoon, H., Haller, D., Holler, E., Burkhardt, R., & Matysik, S. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 75. [Link]
- Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent.
- An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - RSC Publishing. (n.d.).
- A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing). (2020, February 10).
- Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids | Request PDF - ResearchGate. (n.d.).
- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC - PubMed Central. (n.d.).
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. (2022, February 11).
- A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC - NIH. (2019, August 28).
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PubMed Central. (2022, June 7).
- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC - PubMed Central. (n.d.).
- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors - ChemRxiv. (n.d.).
- An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed Central. (2023, October 24).
- Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - NIH. (2021, April 6).
- Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed. (2021, October 26).
- Quantification results of the SCFA in the plasma, serum, feces, and... - ResearchGate. (n.d.).
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- Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (n.d.).
- Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biologica… - OUCI. (n.d.).
- GC-FID Protocol for SCFA Analysis - Creative Proteomics. (n.d.).
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - MDPI. (1989, December 2).
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Liebisch, G., Ecker, J., Roth, S., Schweizer, S., Öttl, V., Schött, H.-F., Yoon, H., Haller, D., Holler, E., Burkhardt, R., & Matysik, S. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 75. [Link]
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - ResearchGate. (2025, October 14).
- GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. (n.d.).
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Revolutionizing Gut Metabolite Analysis: A Validated LC-MS/MS Protocol for Short-Chain Fatty Acid Quantification Using Deuterated Standards
Abstract
Short-chain fatty acids (SCFAs), the primary metabolic products of gut microbial fermentation of dietary fibers, are pivotal signaling molecules in host physiology and pathology. Their accurate quantification is paramount in fields ranging from microbiome research to drug development and clinical diagnostics. This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of key SCFAs in biological matrices. By employing a streamlined derivatization strategy with 3-nitrophenylhydrazine (3-NPH) and the gold-standard use of deuterated internal standards, this method ensures exceptional accuracy, precision, and reproducibility, overcoming the inherent challenges of analyzing these volatile and polar molecules.
Introduction: The Significance of SCFA Measurement
Short-chain fatty acids, including acetate, propionate, and butyrate, are not merely metabolic byproducts but crucial mediators of gut-brain axis communication, immune modulation, and energy homeostasis.[1][2] Dysregulation of SCFA levels has been implicated in a spectrum of conditions, including inflammatory bowel disease, obesity, diabetes, and neurological disorders.[3][4] Consequently, the ability to reliably measure SCFA concentrations in complex biological samples such as plasma, urine, and feces is of immense scientific and clinical interest.
The inherent volatility and high polarity of SCFAs pose significant analytical challenges, leading to poor retention on conventional reversed-phase liquid chromatography columns and inefficient ionization in mass spectrometry.[5][6][7] To surmount these obstacles, chemical derivatization is employed to enhance their chromatographic properties and ionization efficiency.[5][8][9] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as the derivatizing agent, a choice supported by its ability to produce stable derivatives with excellent ionization characteristics in negative electrospray ionization mode.[3][10][11][12]
The cornerstone of this method is the incorporation of deuterated internal standards for each target SCFA.[13] These stable isotope-labeled standards co-elute with their unlabeled endogenous counterparts and experience similar matrix effects and ionization suppression or enhancement. By calculating the ratio of the analyte to its internal standard, this approach corrects for variations during sample preparation and analysis, ensuring the highest degree of quantitative accuracy.[13][14][15]
Experimental Workflow Overview
The analytical workflow is a multi-step process designed for robustness and high-throughput analysis. It encompasses sample preparation, derivatization, LC-MS/MS analysis, and data processing. Each stage is optimized to ensure maximal recovery, derivatization efficiency, and analytical sensitivity.
Caption: Overall experimental workflow for SCFA quantification.
Detailed Protocols and Methodologies
Reagents and Materials
-
SCFA Standards: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, and isovaleric acid.
-
Deuterated Internal Standards: Acetic acid-d4, propionic acid-d5, butyric acid-d7, isobutyric acid-d7, valeric acid-d9, and isovaleric acid-d9.[10][14][15]
-
Derivatization Reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and Pyridine.[10][11][16]
-
Solvents and Other Chemicals: LC-MS grade acetonitrile, water, and formic acid.[10][11]
Sample Preparation
The appropriate sample preparation protocol is critical and matrix-dependent. Below are guidelines for plasma and fecal samples.
3.2.1. Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the deuterated internal standard mix.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for the derivatization step.
3.2.2. Fecal Sample Preparation
-
Weigh approximately 50 mg of frozen fecal sample.
-
Homogenize the sample in 1 mL of a 70% isopropanol solution using bead beating.[10]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Take a 50 µL aliquot of the clear supernatant and add 10 µL of the deuterated internal standard mix.[10]
-
Proceed to the derivatization step.
Derivatization Protocol
This protocol is adapted from established methods utilizing 3-NPH.[10][11][12]
-
To the 50 µL of sample supernatant containing the internal standards, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water and 20 µL of 120 mM EDC in 50% acetonitrile/water containing 6% pyridine.[10][11] The pyridine acts as a catalyst.
-
Vortex the mixture and incubate at 40°C for 30 minutes.[10][11]
-
After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.[10][11]
-
Centrifuge the samples at 13,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Caption: Simplified 3-NPH derivatization reaction.
LC-MS/MS Conditions
The following conditions are a robust starting point and can be optimized for specific instrumentation.
3.4.1. Liquid Chromatography
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water[10][11] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[10][11] |
| Flow Rate | 500 µL/min[10] |
| Column Temperature | 60°C[10] |
| Injection Volume | 2 µL[10] |
| Gradient | Start at 10% B, linear increase to 23% B over 2.5 min, wash with 100% B, and re-equilibrate.[10] |
3.4.2. Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[10] |
| Ion Spray Voltage | -4500 V[10] |
| Source Temperature | 450°C[10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
MRM Transitions for Quantification
The following table provides the MRM transitions for the 3-NPH derivatives of common SCFAs and their corresponding deuterated internal standards. It is crucial to optimize collision energies and other compound-dependent parameters on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Acetic Acid-3NPH | 194.1 | 137.1 | - |
| Acetic Acid-d4-3NPH | 198.1 | 137.1 | - |
| Propionic Acid-3NPH | 208.1 | 137.1 | 165.1 |
| Propionic Acid-d5-3NPH | 213.1 | 137.1 | 170.1 |
| Butyric Acid-3NPH | 222.1 | 137.1 | 179.1 |
| Butyric Acid-d7-3NPH | 229.1 | 137.1 | 185.1 |
| Isobutyric Acid-3NPH | 222.1 | 137.1 | 179.1 |
| Isobutyric Acid-d7-3NPH | 229.1 | 137.1 | 185.1 |
| Valeric Acid-3NPH | 236.1 | 137.1 | 193.1 |
| Valeric Acid-d9-3NPH | 245.1 | 137.1 | 201.1 |
| Isovaleric Acid-3NPH | 236.1 | 137.1 | 193.1 |
| Isovaleric Acid-d9-3NPH | 245.1 | 137.1 | 201.1 |
Table adapted from Liebisch et al. (2019)[10]. Note that isomers like butyric and isobutyric acid will have the same mass transitions and are separated chromatographically.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the endogenous SCFA-3NPH derivative to the peak area of its corresponding deuterated internal standard-3NPH derivative. A calibration curve is constructed by preparing a series of standards with known concentrations of each SCFA and a fixed concentration of the internal standard mix, which are then subjected to the same derivatization and analysis procedure. The concentration of the endogenous SCFAs in the samples is then calculated from this calibration curve.
Method Validation and Trustworthiness
The described protocol is built upon principles of self-validation. The use of deuterated internal standards for every analyte inherently controls for variability in sample preparation, derivatization efficiency, and matrix effects. Key validation parameters to assess include:
-
Linearity: The calibration curves for each SCFA should exhibit excellent linearity (r² > 0.99) over the expected physiological concentration range.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. Coefficients of variation (CVs) should ideally be below 15%.[10]
-
Recovery: The efficiency of the extraction process from the biological matrix should be assessed and should be consistent across different concentrations.
-
Specificity: The chromatographic separation should ensure that isomeric SCFAs are baseline resolved, and that there are no interfering peaks from the matrix at the retention times of the analytes.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the accurate quantification of short-chain fatty acids in biological samples. The combination of a robust 3-NPH derivatization strategy and the use of deuterated internal standards ensures high sensitivity, specificity, and reliability. This method serves as a powerful tool for researchers and drug development professionals seeking to elucidate the role of these critical gut microbial metabolites in health and disease.
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A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. (2019). Bioanalysis. [Link]
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Liebisch, G., Ecker, J., Roth, S., Schweizer, S., Öttl, V., Schött, H. F., ... & Matysik, S. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 73. [Link]
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Calvigioni, M., Bertolini, A., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]
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Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). Lirias. [Link]
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A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. (2019). Molecules. [Link]
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A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2020). Molecules. [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS ONE. [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS ONE. [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). Metabolites. [Link]
-
Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2020). Analytical Chemistry. [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). protocols.io. [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2020). Molecules. [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). Bioanalysis. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). Metabolites. [Link]
-
Analytical characterization of derivatized SCFA standards. ResearchGate. [Link]
-
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). Molecules. [Link]
-
Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. DigitalCommons@EMU. [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Semantic Scholar. [Link]
-
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-
(PDF) Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. ResearchGate. [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites. [Link]
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Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). Molecules. [Link]
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Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ChemRxiv. [Link]
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Quantification results of the SCFA in the plasma, serum, feces, and... ResearchGate. [Link]
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Introduction. bioRxiv. [Link]
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Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice. Shimadzu. [Link]
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Multi-Compartment SCFA Quantification in Human. Scirp.org. [Link]
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Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices by GC-MS with 2-Methyl-d3-propionic Acid Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of short-chain fatty acids (SCFAs) in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method detailed herein utilizes a stable isotope-labeled internal standard, 2-Methyl-d3-propionic Acid, to ensure high accuracy and precision. We will delve into the rationale behind each step, from sample preparation and derivatization to GC-MS parameter optimization and data analysis. This document is intended to serve as a practical and scientifically grounded resource for researchers in microbiology, clinical diagnostics, and pharmacology.
Introduction: The Significance of SCFA Analysis
Short-chain fatty acids (SCFAs), primarily containing one to six carbon atoms, are key metabolic products of the gut microbiota resulting from the fermentation of dietary fibers.[1] The most abundant SCFAs in the human gut are acetate, propionate, and butyrate. These molecules are not merely metabolic byproducts; they play crucial roles in host physiology, including serving as an energy source for colonocytes, modulating the immune system, and influencing host metabolism and gene expression.[1] Given their systemic effects, the accurate quantification of SCFAs in various biological samples, such as feces, serum, and plasma, is of paramount importance in understanding the interplay between the gut microbiome and host health and disease.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for SCFA analysis due to its high sensitivity, selectivity, and resolving power.[2] However, the inherent volatility and hydrophilicity of SCFAs present analytical challenges.[3] To overcome these, a derivatization step is often employed to convert the polar SCFAs into more volatile and thermally stable esters, making them amenable to GC analysis.[2]
For robust and accurate quantification, the use of a stable isotope-labeled internal standard is indispensable. This application note focuses on the use of This compound as an internal standard. Its structural similarity to endogenous branched-chain SCFAs and its mass shift due to the deuterium labels allow for effective correction of variations in sample preparation and instrument response, thereby ensuring the integrity of the quantitative data.
The Analytical Workflow: A Conceptual Overview
The entire analytical process can be visualized as a sequential workflow, designed to isolate, derivatize, and accurately measure SCFAs from a complex biological sample. Each stage is critical for the success of the analysis.
Figure 1: General workflow for the GC-MS analysis of SCFAs.
Materials and Reagents
| Reagent | Supplier | Grade |
| SCFA standards mix | Sigma-Aldrich | Analytical Standard |
| This compound | CDN Isotopes | 98 atom % D |
| Propyl chloroformate | Sigma-Aldrich | ≥98.0% |
| 1-Propanol | Sigma-Aldrich | Anhydrous, 99.7% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Hexane | Fisher Scientific | HPLC Grade |
| Sodium sulfate, anhydrous | Sigma-Aldrich | ≥99.0% |
| Hydrochloric acid (HCl) | Fisher Scientific | Certified ACS Plus |
| Metaphosphoric acid | Sigma-Aldrich | Reagent Grade |
Detailed Protocols
Sample Preparation: The Foundation of Accurate Measurement
The goal of sample preparation is to efficiently extract SCFAs from the complex biological matrix while minimizing the loss of these volatile compounds. The addition of the internal standard at the earliest stage is crucial to account for any losses during the subsequent steps.
Protocol for Fecal Samples:
-
Sample Homogenization: Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution. The concentration should be chosen to be within the range of the expected endogenous SCFA concentrations.
-
Acidification and Extraction: Add 1 mL of ice-cold 5% metaphosphoric acid. The acidification step is critical as it protonates the carboxylate salts of SCFAs to their free acid form, which is more soluble in organic solvents.
-
Homogenization: Homogenize the sample using a bead beater for 5 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
Protocol for Plasma/Serum Samples:
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Protein Precipitation and Acidification: Add 200 µL of ice-cold 5% metaphosphoric acid. This will precipitate proteins while simultaneously acidifying the sample.
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for derivatization.
Derivatization: Enhancing Volatility for GC Analysis
Derivatization is a chemical modification process that converts SCFAs into their less polar and more volatile ester derivatives.[2] Here, we detail a widely used method employing propyl chloroformate.[4][5] This reaction is rapid and can be performed in an aqueous environment.
Protocol for Propyl Chloroformate Derivatization:
-
Reaction Setup: To the supernatant obtained from the sample preparation step, add 100 µL of 1-propanol and 50 µL of pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Derivatization Reaction: Add 20 µL of propyl chloroformate. The reaction is exothermic and will proceed rapidly.
-
Vortexing: Immediately vortex the mixture for 1 minute.
-
Extraction of Derivatized SCFAs: Add 200 µL of hexane to the reaction mixture and vortex for 1 minute to extract the newly formed propyl esters of the SCFAs.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis: Separation and Detection
The derivatized SCFAs are now ready for analysis by GC-MS. The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Table 1: GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent | A wax-type column provides good separation of fatty acid esters. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250°C | Ensures complete vaporization of the derivatized SCFAs. |
| Injection Mode | Split (10:1) | Prevents column overloading with abundant SCFAs. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (constant flow) | |
| Oven Program | 50°C (hold 1 min), ramp to 200°C at 10°C/min, ramp to 240°C at 20°C/min (hold 5 min) | A temperature gradient allows for the separation of SCFAs with different boiling points. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra. |
| Ion Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for each analyte. |
Selected Ion Monitoring (SIM) Parameters
The use of SIM mode is crucial for achieving the low detection limits required for many biological studies. The table below provides the target and qualifier ions for the propyl esters of common SCFAs and the internal standard. The exact m/z values for the derivatized this compound should be confirmed by injecting a standard of the derivatized compound.
Table 2: SIM Ions for Quantitation and Confirmation
| Analyte (Propyl Ester) | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Acetic acid propyl ester | 4.5 | 87 | 43 | 61 |
| Propionic acid propyl ester | 5.8 | 101 | 57 | 73 |
| Isobutyric acid propyl ester | 6.5 | 115 | 71 | 43 |
| Butyric acid propyl ester | 6.9 | 115 | 71 | 87 |
| This compound propyl ester (Internal Standard) | 6.6 | 118 | 74 | 43 |
| Isovaleric acid propyl ester | 7.8 | 129 | 85 | 57 |
| Valeric acid propyl ester | 8.2 | 129 | 85 | 101 |
| Hexanoic acid propyl ester | 9.5 | 143 | 99 | 71 |
Note: Retention times are approximate and will vary depending on the GC system and column. The m/z values for the internal standard are predicted based on the structure and common fragmentation patterns. It is highly recommended to confirm these by analyzing a derivatized standard of this compound.
Data Analysis and Quantification
The quantification of each SCFA is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: A calibration curve is constructed by preparing a series of standards containing known concentrations of each SCFA and a constant concentration of the this compound internal standard. The standards are subjected to the same derivatization and analysis procedure as the samples.
-
Response Factor Calculation: The response factor (RF) for each SCFA is calculated using the following equation: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)
-
Quantification of Unknowns: The concentration of each SCFA in the biological samples is then calculated using the measured peak areas and the previously determined response factors.
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The linear range of the calibration curve should be established.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Precision: Assessed by analyzing replicate samples at different concentrations (intra-day and inter-day variability).
-
Accuracy: Determined by spike-recovery experiments in the biological matrix of interest.
-
Matrix Effects: Evaluated to ensure that components of the biological matrix do not interfere with the ionization and detection of the analytes.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of SCFAs in biological matrices using GC-MS with this compound as an internal standard. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can implement this method to obtain accurate and reproducible results, furthering our understanding of the critical role of SCFAs in health and disease.
References
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). International Journal of Molecular Sciences. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). Metabolites. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). National Institutes of Health. [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). Current Protocols. [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]
-
A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. (2020). Analyst. [Link]
-
An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. (2021). Analytical Methods. [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). Biomolecules. [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites. [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS ONE. [Link]
-
Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial. (2023). Nutrients. [Link]
-
Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. (2012). Methods in Molecular Biology. [Link]
-
The derivatization of fatty acids by (chloro)alkyl chloroformates in non-aqueous and aqueous media for GC analysis. (1992). Journal of High Resolution Chromatography. [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). National Institutes of Health. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). National Institutes of Health. [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). National Institutes of Health. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). MDPI. [Link]
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- 5. Sci-Hub. The derivatization of fatty acids by (chloro)alkyl chloroformates in non‐aqueous and aqueous media for GC analysis / Journal of High Resolution Chromatography, 1992 [sci-hub.box]
Application Note: Quantitative Analysis of Fecal Short-Chain Fatty Acids Using a Stable Isotope Dilution Assay
Introduction: The Central Role of Short-Chain Fatty Acids in Gut Health and Disease
Short-chain fatty acids (SCFAs) are the primary metabolic products of anaerobic fermentation of dietary fibers by the gut microbiota.[1][2] The most abundant of these—acetate, propionate, and butyrate—are not merely metabolic byproducts but crucial signaling molecules that mediate communication between the gut microbiome and the host.[3] Their physiological roles are extensive, influencing gut barrier integrity, modulating immune responses, and serving as an energy source for colonocytes.[3] Consequently, quantifying fecal SCFA concentrations is a critical tool for researchers in microbiology, immunology, and drug development to understand the functional output of the gut microbiome and its impact on health and disease states such as inflammatory bowel disease, obesity, and metabolic disorders.[3][4]
However, the inherent volatility and hydrophilicity of SCFAs present significant analytical challenges.[5][6] Accurate quantification is further complicated by the complex and variable nature of the fecal matrix. A stable isotope dilution (SID) assay coupled with mass spectrometry offers a robust and highly accurate solution to these challenges. This application note provides a detailed protocol for the analysis of SCFAs in fecal samples using a SID-GC/MS (Gas Chromatography-Mass Spectrometry) methodology, emphasizing the rationale behind each step to ensure data integrity and reproducibility.
Principle of the Stable Isotope Dilution Assay
The cornerstone of this method is the use of stable isotope-labeled internal standards. These are synthetic versions of the target analytes (e.g., acetic acid, propionic acid, butyric acid) in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, Carbon-13).[3][7] A known concentration of these labeled standards is spiked into each fecal sample at the very beginning of the sample preparation process.
Because the stable isotope-labeled standards are chemically identical to their native counterparts, they behave identically during every subsequent step of the protocol, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[1] Mass spectrometry distinguishes between the native (light) and labeled (heavy) forms based on their mass-to-charge ratio (m/z). The concentration of the native SCFA in the original sample is then calculated from the ratio of the instrument response of the native analyte to that of its corresponding stable isotope-labeled internal standard. This approach effectively corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.[1]
Caption: Principle of the Stable Isotope Dilution Assay Workflow.
Experimental Protocol
This protocol is designed for the quantification of major SCFAs (acetic, propionic, and butyric acid) in human fecal samples.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Acetic acid | Analytical Grade | Sigma-Aldrich |
| Propionic acid | Analytical Grade | Sigma-Aldrich |
| Butyric acid | Analytical Grade | Sigma-Aldrich |
| Acetic acid-¹³C₂,d₃ | >99 atom % | Sigma-Aldrich |
| Propionic acid-d₅ | >99 atom % | Cambridge Isotope Laboratories |
| Butyric acid-d₇ | >99 atom % | Cambridge Isotope Laboratories |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Derivatization Grade | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Diethyl Ether (DE) | Anhydrous, ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Milli-Q Water | 18.2 MΩ·cm | In-house |
| Fecal Collection Tubes | Sterile, with scoop | Sarstedt |
| 2.0 mL Screw-Cap Microcentrifuge Tubes | O-ring seal | Sarstedt |
| Stainless Steel Beads (0.5 mm) | - | Qiagen |
| Centrifuge (refrigerated) | - | Eppendorf |
| Vortex Mixer | - | VWR |
| Tissue Homogenizer | - | Bertin Technologies |
| GC-MS System | (e.g., Agilent 7890B GC with 5977B MSD) | Agilent Technologies |
Step-by-Step Methodology
1. Sample Collection and Storage:
-
Causality: Immediate freezing and proper storage are critical to halt microbial activity, which can alter SCFA concentrations post-collection.[8]
-
Protocol:
-
Collect fresh fecal samples in sterile collection tubes.
-
Immediately homogenize the sample if possible, or store at -80°C until processing.[9]
-
Minimize freeze-thaw cycles as this can degrade sample integrity.
-
2. Preparation of Standards and Fecal Homogenate:
-
Causality: Accurate preparation of calibration standards and the internal standard spiking solution is fundamental for reliable quantification. Homogenization ensures that the subsample taken for analysis is representative of the entire fecal specimen.
-
Protocol:
-
Calibration Standards: Prepare a stock solution containing all native SCFAs in Milli-Q water. Perform serial dilutions to create a calibration curve ranging from 5 µM to 10 mM.
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of the stable isotope-labeled SCFAs (e.g., ¹³C₂,d₃-acetic acid, d₅-propionic acid, d₇-butyric acid) in methanol at a concentration of 1 mg/mL. Dilute this stock to a working concentration (e.g., 20 µg/mL).
-
Fecal Homogenization:
-
Thaw frozen fecal samples on ice.
-
Weigh approximately 50-100 mg of feces into a 2.0 mL screw-cap tube containing stainless steel beads.
-
Add 1 mL of ice-cold Milli-Q water.
-
Homogenize using a tissue homogenizer (e.g., Precellys) for 2 minutes at a high setting.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet solid debris.
-
-
3. SCFA Extraction:
-
Causality: Acidification of the sample protonates the SCFAs, reducing their polarity and making them more soluble in an organic extraction solvent like diethyl ether. The addition of the internal standard at this early stage ensures it undergoes the same extraction process as the native analytes.
-
Protocol:
-
Transfer 500 µL of the fecal homogenate supernatant to a new 2.0 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of 5 M HCl to acidify the sample.[9]
-
Add 1 mL of ice-cold diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the top organic layer (containing the SCFAs) to a new GC vial insert.
-
4. Derivatization:
-
Causality: SCFAs are too polar and not volatile enough for direct GC analysis. Derivatization with MTBSTFA converts them into their tert-butyldimethylsilyl (TBDMS) esters, which are more volatile and thermally stable, resulting in better chromatographic peak shapes and sensitivity.[5]
-
Protocol:
-
To the 100 µL of extract in the GC vial insert, add 20 µL of MTBSTFA.
-
Cap the vial tightly.
-
Incubate at 60°C for 30 minutes.[5]
-
Cool to room temperature before placing in the GC autosampler.
-
Caption: Experimental workflow for fecal SCFA analysis.
GC-MS Analysis
-
Causality: The GC separates the derivatized SCFAs based on their boiling points and interaction with the column's stationary phase. The MS then ionizes and fragments the molecules, detecting them based on their unique mass-to-charge ratios, allowing for the differentiation between native and labeled forms.
-
Instrument Parameters (Example):
-
GC System: Agilent 7890B
-
Column: DB-FFAP (30 m x 0.25 mm x 0.5 µm) or similar polar column[10]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program:
-
Initial: 60°C, hold 2 min
-
Ramp: 10°C/min to 200°C
-
Hold: 5 min
-
-
MS System: Agilent 5977B MSD
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
| Compound | Native Ion (m/z) | Labeled Ion (m/z) |
| Acetic Acid-TBDMS | 117 | 122 |
| Propionic Acid-TBDMS | 131 | 136 |
| Butyric Acid-TBDMS | 145 | 152 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the native and stable isotope-labeled ions for each SCFA using the instrument's software (e.g., Agilent MassHunter).
-
Calibration Curve: For each calibration standard, calculate the response ratio (Peak Area of Native SCFA / Peak Area of Labeled SCFA). Plot this ratio against the known concentration of the native SCFA to generate a linear regression curve.
-
Sample Quantification: Calculate the response ratio for each SCFA in the unknown fecal samples. Use the linear regression equation from the calibration curve to determine the concentration of the SCFA in the processed sample.
-
Final Concentration Calculation: Adjust the calculated concentration to account for the initial sample weight and dilution factors to report the final concentration in µmol/g of feces.
Method Validation and Quality Control
A self-validating system is crucial for trustworthy results. The following parameters should be assessed:
-
Linearity: The calibration curve should have a correlation coefficient (R²) of >0.99.[1][11]
-
Limit of Detection (LOD) and Quantification (LOQ): Determined as the concentration at which the signal-to-noise ratio is 3 and 10, respectively.[12][13]
-
Precision: Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should typically be <15%.[1]
-
Accuracy: Determined by spiking a known amount of SCFA standards into a fecal matrix and calculating the percent recovery. Recoveries should be within 85-115%.[4][14]
-
Quality Control (QC) Samples: Pooled fecal samples should be prepared and run periodically throughout the analytical batch to monitor instrument performance and method consistency.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Incomplete derivatization; Active sites in GC inlet/column. | Ensure MTBSTFA is not expired; Increase derivatization time/temp; Replace GC liner and trim column. |
| Low Recovery | Inefficient extraction; Analyte loss during evaporation (if used). | Ensure proper acidification (pH < 3); Use fresh extraction solvent; Avoid sample drying steps. |
| High Variability (%RSD) | Inconsistent sample homogenization; Pipetting errors. | Ensure thorough homogenization; Use calibrated pipettes; Include internal standard in every sample. |
| Matrix Interference | Co-eluting compounds from the fecal matrix. | Optimize GC oven ramp to improve separation; Use a more selective MS scan mode (e.g., MRM on a triple quad). |
Conclusion
The stable isotope dilution GC-MS method provides a highly accurate, precise, and robust platform for the quantification of short-chain fatty acids in complex fecal matrices. By accounting for sample-to-sample variation in extraction efficiency and matrix effects, this technique generates trustworthy data essential for advancing our understanding of the gut microbiome's role in human health and disease. Careful attention to sample handling, derivatization, and quality control ensures the generation of high-quality, reproducible results for both basic research and clinical applications.
References
-
Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation and Optimization of Sample Handling Methods for Quantification of Short-Chain Fatty Acids in Human Fecal Samples by GC–MS. (2019). Journal of Proteome Research, 18(5), 2344–2351. [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). Biomolecules, 9(4), 121. [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyti. (2019). CORE. [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2022). Current Protocols, 2(6), e468. [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]
-
Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). Molecules, 29(18), 4381. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). International Journal of Molecular Sciences, 25(10), 5283. [Link]
-
An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. (2018). Analytical Methods, 10(47), 5663–5670. [Link]
-
Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2021). Analytical Chemistry, 93(12), 5193–5202. [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2022). Frontiers in Nutrition, 9, 1039915. [Link]
-
An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). (2023). Metabolites, 13(11), 1106. [Link]
-
Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids. (2019). Analytica Chimica Acta, 1071, 64–74. [Link]
-
An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). (2023). Metabolites, 13(11). [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites, 12(6). [Link]
-
Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2020). Metabolites, 10(1), 24. [Link]
-
Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. (2025). Preprints.org. [Link]
-
Standard SCFA and SA as internal standard showing three profiles of... (n.d.). ResearchGate. [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). Biomolecules, 9(4). [Link]
-
Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (n.d.). Sci-Hub. [Link]
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(PDF) Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). ResearchGate. [Link]
-
Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. [Link]
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- 1. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Applikations- und Protokollhandbuch: Derivatisierung von kurzkettigen Fettsäuren für die massenspektrometrische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von kurzkettigen Fettsäuren (Short-Chain Fatty Acids, SCFAs) für eine robuste und sensitive massenspektrometrische Analyse. Es werden die zugrundeliegenden chemischen Prinzipien, verschiedene Strategien für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Flüssigchromatographie-Massenspektrometrie (LC-MS) sowie detaillierte, validierte Protokolle für die Laborpraxis vorgestellt.
Einleitung: Die analytische Herausforderung kurzkettiger Fettsäuren
Kurzkettige Fettsäuren (SCFAs) sind gesättigte aliphatische Carbonsäuren mit bis zu sechs Kohlenstoffatomen.[1][2] Die prominentesten Vertreter in biologischen Systemen sind Acetat (C2), Propionat (C3) und Butyrat (C4).[3][4][5] Sie entstehen hauptsächlich im Dickdarm durch die bakterielle Fermentation von Ballaststoffen und spielen eine entscheidende Rolle in der Physiologie des Wirts, einschließlich der Darmgesundheit, des Stoffwechsels und der Immunregulation.[3][4] Ihre genaue Quantifizierung ist daher von großem Interesse für die Erforschung von Krankheiten wie dem metabolischen Syndrom, entzündlichen Darmerkrankungen und neurologischen Störungen.[3][6]
Die direkte Analyse von SCFAs mittels Massenspektrometrie ist jedoch mit erheblichen Schwierigkeiten verbunden:
-
Hohe Polarität und Flüchtigkeit: SCFAs sind kleine, polare und relativ flüchtige Verbindungen.[5][7] Dies führt zu einer schlechten Retention auf klassischen Umkehrphasen-Chromatographiesäulen (Reversed-Phase, RP) in der LC-MS und kann bei der GC-MS zu einer schlechten Peakform führen.[8][9]
-
Geringe Ionisierungseffizienz: Aufgrund ihrer chemischen Eigenschaften zeigen SCFAs eine geringe Ionisierungseffizienz in gängigen Ionenquellen der Massenspektrometrie, was die Empfindlichkeit der Analyse stark einschränkt.[10]
-
Matrixeffekte: Biologische Proben wie Stuhl, Plasma oder Gewebe sind komplexe Matrizes, die die genaue Quantifizierung von SCFAs beeinträchtigen können.[11]
Die chemische Derivatisierung ist ein essentieller Schritt, um diese Hürden zu überwinden. Durch die Modifikation der Carboxylgruppe der SCFAs werden deren physikochemische Eigenschaften gezielt verändert, um die analytische Leistung zu verbessern.[12][13]
Derivatisierungsstrategien: Ein Überblick
Die Wahl der Derivatisierungsmethode hängt maßgeblich von der gewählten analytischen Plattform (GC-MS oder LC-MS) ab. Jede Strategie hat spezifische Vor- und Nachteile in Bezug auf Reaktionsbedingungen, Selektivität und die resultierenden analytischen Eigenschaften der Derivate.
Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)
Für die GC-Analyse ist es entscheidend, die Flüchtigkeit der SCFAs zu erhöhen und ihre Polarität zu verringern.[9][12][14] Dies wird typischerweise durch Veresterung oder Silylierung erreicht.[12]
-
Veresterung: Die Umwandlung von SCFAs in ihre entsprechenden Ester, meist Fettsäuremethylester (FAMEs), ist eine weit verbreitete Methode.[9][15][16] Sie neutralisiert die polare Carboxylgruppe und erhöht die Flüchtigkeit.[9] Gängige Reagenzien sind Methanol in Gegenwart eines sauren Katalysators wie Bortrifluorid (BF₃) oder Salzsäure (HCl).
-
Silylierung: Hierbei wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl- (TMS) oder eine andere Silylgruppe ersetzt. Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochreaktiv, aber die resultierenden Derivate können feuchtigkeitsempfindlich sein.
Derivatisierung für die Flüssigchromatographie-Massenspektrometrie (LC-MS)
Bei der LC-MS zielt die Derivatisierung primär darauf ab, die Retentionszeit auf RP-Säulen zu verlängern und die Ionisierungseffizienz zu steigern.[13]
-
Alkylierung mit Phenacyl- oder Naphthacyl-Gruppen: Reagenzien wie 2-Bromacetophenon oder 2-Naphthacylbromid führen eine hydrophobe Gruppe ein, was die Retention auf RP-Säulen deutlich verbessert.
-
Amidierung mit Aminen: Die Kopplung der SCFAs an Amine mittels Aktivatoren wie N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid (EDC) ist eine effektive Methode.
-
Markierung mit ionisierbaren Gruppen: Reagenzien wie 3-Nitrophenylhydrazin (3-NPH) oder Girard's Reagenz T (GT) verleihen den SCFAs eine leicht ionisierbare Gruppe.[6][10][17] 3-NPH-Derivate weisen eine hohe Stabilität und exzellente Ionisierung im negativen Elektrospray-Ionisationsmodus (ESI) auf.[6] GT-Derivate tragen eine permanent positive Ladung, was die Detektion im positiven ESI-Modus erheblich verbessert.[10]
Vergleichende Analyse der Derivatisierungsmethoden
| Methode | Plattform | Reagenz (Beispiel) | Vorteile | Nachteile |
| Veresterung | GC-MS | BF₃/Methanol | Robust, gut etabliert, kostengünstig | Harte Reaktionsbedingungen, kann Artefakte erzeugen |
| Silylierung | GC-MS | BSTFA, MSTFA | Schnelle Reaktion, hohe Flüchtigkeit der Derivate | Feuchtigkeitsempfindlichkeit, Reagenzien können Säulen schädigen |
| 3-NPH-Derivatisierung | LC-MS | 3-Nitrophenylhydrazin (3-NPH) + EDC | Hohe Sensitivität im neg. ESI, stabile Derivate, gute chromatographische Trennung | Mehrstufiger Prozess, erfordert Optimierung der Reaktion |
| GT-Derivatisierung | LC-MS | Girard's Reagenz T (GT) | Permanente positive Ladung, hohe Sensitivität im pos. ESI | Kann zu Ionenunterdrückung führen |
Detaillierte Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Laborpraxis konzipiert. Es wird dringend empfohlen, für jede spezifische Anwendung und Matrix eine Methodenoptimierung und -validierung durchzuführen.
Protokoll 1: 3-NPH-Derivatisierung für die LC-MS-Analyse
Dieses Protokoll eignet sich für die Quantifizierung von SCFAs in wässrigen Proben wie Zellkulturüberständen oder Stuhlextrakten.[6][17]
Materialien:
-
SCFA-Standards (Essigsäure, Propionsäure, Buttersäure etc.)
-
Interne Standards (z.B. ¹³C-markierte SCFAs)
-
3-Nitrophenylhydrazin-Hydrochlorid (3-NPH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC)
-
Wasser (LC-MS-Qualität)
-
Acetonitril (ACN, LC-MS-Qualität)
-
Ameisensäure (FA, LC-MS-Qualität)
-
Thermomischer oder Wasserbad
Vorbereitung der Reagenzien:
-
3-NPH-Lösung (200 mM): Lösen Sie die entsprechende Menge 3-NPH in Wasser/ACN (50:50, v/v).
-
EDC-Lösung (120 mM): Lösen Sie die entsprechende Menge EDC in Wasser.
-
Interne Standard-Lösung: Bereiten Sie eine Mischlösung der ¹³C-markierten SCFAs in einer bekannten Konzentration vor.
Protokollschritte:
-
Probenvorbereitung: Geben Sie 50 µL Ihrer Probe (oder Kalibrierstandard) in ein Reaktionsgefäß.
-
Zugabe des internen Standards: Fügen Sie eine definierte Menge der internen Standard-Lösung zu jeder Probe und jedem Kalibrierstandard hinzu.
-
Derivatisierung:
-
Geben Sie 50 µL der 200 mM 3-NPH-Lösung zu jeder Probe.
-
Geben Sie 50 µL der 120 mM EDC-Lösung zu jeder Probe.[6]
-
-
Inkubation: Verschließen Sie die Gefäße fest und inkubieren Sie die Mischung für 30 Minuten bei 40°C unter ständigem Schütteln.[6]
-
Verdünnung: Verdünnen Sie die Proben vor der LC-MS-Analyse mit einer geeigneten mobilen Phase (z.B. 1:100 mit Wasser/Methanol 50:50, v/v).[13]
LC-MS-Analyse:
-
Säule: C18-Säule (z.B. 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Wasser mit 0.1% Ameisensäure
-
Mobile Phase B: Acetonitril mit 0.1% Ameisensäure
-
Gradient: Ein typischer Gradient beginnt mit einem niedrigen Anteil an Phase B (z.B. 10%), der dann erhöht wird, um die derivatisierten SCFAs zu eluieren.
-
MS-Detektion: Negativer ESI-Modus, Überwachung der spezifischen m/z-Übergänge für jedes SCFA-Derivat im Multiple Reaction Monitoring (MRM)-Modus.
Abbildung 1: Workflow der 3-NPH-Derivatisierung für die LC-MS-Analyse.
Protokoll 2: Veresterung zu FAMEs für die GC-MS-Analyse
Dieses Protokoll beschreibt eine klassische Methode zur Derivatisierung von SCFAs in Lipiden oder biologischen Extrakten.
Materialien:
-
Probenextrakt (getrocknet)
-
Bortrifluorid-Methanol-Lösung (BF₃-MeOH, 14%)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid-Lösung (NaCl)
-
Natriumsulfat (wasserfrei)
-
Heizblock oder Wasserbad
Protokollschritte:
-
Ausgangsmaterial: Stellen Sie sicher, dass der Probenextrakt, der die SCFAs enthält, trocken ist (z.B. durch Eindampfen unter Stickstoff).
-
Reaktion:
-
Geben Sie 1 mL der BF₃-Methanol-Lösung zum trockenen Extrakt.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es für 15 Minuten auf 60°C.
-
-
Extraktion:
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Fügen Sie 1 mL Hexan und 1 mL gesättigte NaCl-Lösung hinzu.
-
Verschließen Sie das Gefäß und schütteln Sie es kräftig für 1 Minute.
-
Lassen Sie die Phasen sich trennen (Zentrifugation kann helfen).
-
-
Sammlung der organischen Phase:
-
Überführen Sie die obere Hexan-Phase, die die FAMEs enthält, vorsichtig in ein sauberes Gefäß.
-
Trocknen Sie die Hexan-Phase durch Zugabe einer kleinen Menge wasserfreien Natriumsulfats.
-
-
Analyse: Injizieren Sie den klaren Überstand in das GC-MS-System.
GC-MS-Analyse:
-
Säule: Eine polare Säule (z.B. mit hohem Cyanopropylanteil) ist für die Trennung von FAMEs gut geeignet.[15]
-
Injektor-Temperatur: Typischerweise 250°C.
-
Ofenprogramm: Start bei niedriger Temperatur (z.B. 50°C), gefolgt von einem Temperaturgradienten, um die FAMEs nach ihrem Siedepunkt zu trennen.
-
MS-Detektion: Elektronenstoßionisation (EI) bei 70 eV. Die Analyse erfolgt im Scan-Modus zur Identifizierung oder im Selected Ion Monitoring (SIM)-Modus zur Quantifizierung.
Abbildung 2: Workflow der FAME-Derivatisierung für die GC-MS-Analyse.
Fazit und Ausblick
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige und empfindliche Quantifizierung von kurzkettigen Fettsäuren mittels Massenspektrometrie. Die Wahl der Methode, ob für GC-MS oder LC-MS, muss sorgfältig auf die analytische Fragestellung, die Probenmatrix und die verfügbare Ausrüstung abgestimmt werden. Die hier vorgestellten Protokolle, insbesondere die 3-NPH-Methode für LC-MS, bieten hochsensitive Ansätze für die moderne Metabolomik-Forschung. Die konsequente Verwendung von internen Standards ist dabei der Schlüssel zu präzisen und genauen quantitativen Ergebnissen. Zukünftige Entwicklungen könnten auf die weitere Automatisierung der Derivatisierungsprozesse abzielen, um den Probendurchsatz zu erhöhen und die Reproduzierbarkeit zu verbessern.[16]
Referenzen
-
Scott G. Denham, Joanna P Simpson, Natalie ZM. Homer. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias.
-
Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers.
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI.
-
V&F Analyse- und Messtechnik. (n.d.). Analyse und Quantifizieren von kurzkettigen Fettsäuren in Fermentationsprozessen. V&F Analyse- und Messtechnik.
-
Shimadzu (Deutschland). (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Deutschland).
-
PLOS. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS.
-
ResearchGate. (n.d.). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate.
-
DuEPublico. (2024). Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern. DuEPublico.
-
AK Vetter. (n.d.). Forschung. AK Vetter.
-
BenchChem. (n.d.). Anwendungs- und Protokollhinweise: Derivatisierung von Fettsäuren für die GC-MS-Analyse mit internen Standards. BenchChem.
-
laborpraxis. (2008). Fettsäuren vollautomatisiert derivatisieren und bestimmen. laborpraxis.
-
PubMed Central (PMC). (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PubMed Central (PMC).
-
IMD Labor Potsdam. (n.d.). Kurzkettige Fettsäuren aus dem Darmmikrobiom sind essentiell für Darmepithel, Immun- und Nervensystem. IMD Labor Potsdam.
-
IMD Berlin. (n.d.). Kurzkettige Fettsäuren (SCFAs). IMD Berlin.
-
Wikipedia. (2024). Kurzkettige Fettsäuren. Wikipedia.
-
DocCheck Flexikon. (2022). Kurzkettige Fettsäure. DocCheck Flexikon.
-
Philipps-Universität Marburg. (n.d.). Kurzkettige Fettsäuren - Short chain fatty acids (SCFA). Philipps-Universität Marburg.
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- 5. Kurzkettige Fettsäuren - Service - Medizin - Philipps-Universität Marburg [uni-marburg.de]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. Analyse und Quantifizieren von kurzkettigen Fettsäuren in Fermentationsprozessen - V&F Analyse- und Messtechnik [vandf.com]
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Application Notes & Protocols: The Use of 2-Methyl-d3-propionic Acid in Metabolomics
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the large-scale study of small molecules within biological systems, provides a dynamic snapshot of cellular activity, offering profound insights into health, disease, and responses to therapeutic interventions.[1][2] The accuracy of these insights, however, hinges on the precise and reliable quantification of metabolites. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone technology in this field due to its high sensitivity and specificity.[3][4] Yet, the inherent complexity of biological matrices introduces significant analytical challenges, such as ion suppression and matrix effects, which can lead to the under- or overestimation of metabolite concentrations.[3][4]
To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) is not merely a recommendation but a necessity for robust and reproducible quantitative analysis.[3][4][5] 2-Methyl-d3-propionic acid, a deuterated form of isobutyric acid, serves as an exemplary SIL-IS for the quantification of short-chain fatty acids (SCFAs), particularly its unlabeled counterpart, isobutyric acid. This document provides a comprehensive guide to the principles, applications, and detailed protocols for leveraging this compound to achieve the highest standards of analytical rigor in metabolomics research.
Scientific Foundation: Why Use this compound?
2-Methylpropanoic acid, commonly known as isobutyric acid, is a branched-chain short-chain fatty acid (BCFA) primarily produced by the microbial fermentation of the amino acid valine in the gut.[6] Its levels can serve as a metabolic readout of protein fermentation and gut microbiome activity.[6] Accurate measurement is therefore critical in studies related to gut health, dysbiosis, and various metabolic diseases.[7]
The rationale for using a deuterated standard like this compound is grounded in the principles of isotope dilution mass spectrometry.
The Power of Co-elution and Identical Chemistry: A stable isotope-labeled standard is chemically identical to the endogenous analyte of interest. This ensures that it behaves identically during every step of the analytical workflow: sample extraction, derivatization (if required), and chromatographic separation.[5] It co-elutes with the native analyte, experiencing the exact same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[3][4][5]
The Distinguishing Factor: Mass Difference: While chemically identical, the deuterated standard is easily distinguished from the endogenous analyte by the mass spectrometer due to its higher mass.[5] For this compound (specifically, the d6 version where both methyl groups are deuterated), the mass difference is significant enough to prevent isotopic overlap.[8][9] This allows for the precise calculation of the native analyte's concentration by comparing the peak area ratio of the analyte to its known-concentration internal standard. This ratioing effectively cancels out variations in sample preparation and instrument response.[3][4][10]
Why Deuterium? Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its use in metabolic tracers is well-established and offers several advantages:
-
Chemical Stability: When placed on non-exchangeable positions, such as a methyl group, the carbon-deuterium (C-D) bond is stable throughout the analytical process.[5][11]
-
Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), minimizing any background interference from naturally occurring isotopes.[12]
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than a carbon-hydrogen (C-H) bond.[11] While this can slightly alter metabolic rates if the bond is cleaved enzymatically (a useful property in drug metabolism studies), it does not typically affect chromatographic retention time in reverse-phase LC, ensuring co-elution with the unlabeled analyte.[5][13]
Core Applications in Metabolomics Research
The primary application of this compound is as an internal standard for the accurate quantification of endogenous isobutyric acid. This is crucial in a variety of research contexts:
-
Gut Microbiome Research: Quantifying isobutyric acid in fecal, cecal, or plasma samples to understand the metabolic output of the gut microbiota in response to diet, prebiotics, probiotics, or disease states like inflammatory bowel disease (IBD) and colorectal cancer.[6]
-
Clinical Biomarker Discovery: Investigating isobutyric acid as a potential biomarker for metabolic disorders, including diabetes and obesity, where alterations in gut microbial metabolism are implicated.[1]
-
Drug Development & Toxicology: Assessing the impact of xenobiotics on the gut microbiome by monitoring changes in SCFA and BCFA production.[14]
-
Metabolic Flux Analysis: While less common for this specific molecule, deuterated compounds can be used as tracers to follow the metabolic fate of a substrate through various pathways in a biological system.[12][15]
Caption: Quantitative analysis workflow using a stable isotope-labeled internal standard (SIL-IS).
Experimental Protocols
The following protocols are generalized for the quantification of isobutyric acid in biological matrices using this compound as an internal standard. Optimization is essential for specific matrices and instrumentation.
Protocol 1: Quantification of Isobutyric Acid in Plasma/Serum without Derivatization
This direct injection method is advantageous for its simplicity and speed, suitable for detecting SCFAs without the need for chemical modification.[7][16]
1. Materials and Reagents:
-
This compound (d6 or d7 preferred)
-
Isobutyric acid (unlabeled standard)
-
Methanol, Acetonitrile, Isopropanol (LC-MS grade)
-
Formic acid or Orthophosphoric acid
-
Ultrapure water
-
Biological matrix (Plasma, Serum)
2. Preparation of Standards:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled isobutyric acid in methanol. Store at -20°C.
-
Working IS Solution: Dilute the IS stock solution to a final concentration of 10 µg/mL in 50:50 Methanol:Water. This concentration may require optimization.
-
Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or 50:50 Methanol:Water). Spike each calibrator with the Working IS Solution to a constant final concentration. Typical calibration ranges span from low nM to high µM concentrations.[10]
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 10 µL of the Working IS Solution (10 µg/mL).
-
Add 150 µL of cold acetonitrile or isopropanol containing 0.1% formic acid to precipitate proteins.[17]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Method:
-
LC System: UHPLC system
-
Column: A reverse-phase column suitable for polar analytes, such as a C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient optimized for separating SCFAs. Example: Start at 5% B, ramp to 20% B over 8 minutes, wash, and re-equilibrate. Total run time is often around 10-15 minutes.[7][16][18]
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 1 - 5 µL
-
MS System: Triple quadrupole (QqQ) mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Must be optimized by infusing individual standards.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| Isobutyric Acid | m/z 87.1 | m/z 43.0 |
| This compound (d6) | m/z 93.1 | m/z 46.0 |
| Note: Exact m/z values should be confirmed based on the specific isotopic purity of the standard used. The fragmentation of isobutyrate [ (CH₃)₂CHCOOH ] typically involves the loss of CO₂ to yield the isopropyl anion fragment [ (CH₃)₂CH⁻ ], though other fragments are possible.[19] |
Protocol 2: Quantification of Isobutyric Acid in Fecal Samples with Derivatization
For complex matrices like feces or when higher sensitivity is required, derivatization can improve chromatographic properties and ionization efficiency.[20][21] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent.[17][20]
1. Materials and Reagents:
-
All reagents from Protocol 1.
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Hexane
2. Fecal Sample Extraction:
-
Weigh approximately 50 mg of frozen fecal material into a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold PBS or 70% isopropanol.[20]
-
Homogenize using a bead-beater (e.g., Precellys).
-
Centrifuge at high speed to pellet solids.
-
Filter the supernatant through a 0.22 µm filter.
-
Spike the filtered extract with the this compound internal standard.
3. Derivatization Procedure:
-
Take 100 µL of the spiked fecal extract supernatant.
-
Add 50 µL of 50 mM 3-NPH in methanol.[17]
-
Add 50 µL of 50 mM EDC in methanol.[17]
-
Add 50 µL of 7% pyridine in methanol.[17]
-
Incubate at 37-40°C for 30 minutes.[17]
-
Stop the reaction by adding an acid (e.g., 0.5% formic acid).[17][20]
-
The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Method (for Derivatized Samples):
-
LC System & Column: As in Protocol 1.
-
Mobile Phases: As in Protocol 1.
-
Gradient: The gradient will likely need to be steeper due to the increased hydrophobicity of the derivatized analytes.
-
MS System: Triple quadrupole (QqQ) mass spectrometer
-
Ionization Mode: Negative ESI-
-
MRM Transitions: These must be re-optimized for the 3-NPH derivatives. The precursor ion will be the [M-H]⁻ of the derivatized SCFA.
Caption: EDC-mediated derivatization of isobutyric acid with 3-NPH.
Data Analysis and Quality Control
1. Calibration Curve:
-
Plot the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is required.[7][16]
2. Quantification:
-
Calculate the peak area ratio for each unknown sample.
-
Determine the concentration of isobutyric acid in the sample by interpolating from the linear regression equation of the calibration curve.
3. Quality Control (QC):
-
Pooled QC Samples: Prepare a pooled QC sample by combining a small aliquot from every study sample. Inject this pooled QC periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument stability and analytical reproducibility.[22]
-
Precision and Accuracy: Intra- and inter-day precision should be <15% and <20% respectively. Accuracy should be within 85-115%.[7][16]
-
Blanks: Inject solvent blanks and extraction blanks to monitor for carryover and contamination.[22]
Trustworthiness: A Self-Validating System
The use of a stable isotope-labeled internal standard like this compound creates a self-validating system. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Any suppression of the analyte's signal in the MS source will be matched by an identical suppression of the standard's signal. By normalizing to the internal standard, these variations are mathematically corrected, ensuring that the final calculated concentration is a true and accurate reflection of the analyte's level in the original biological sample. This approach is the gold standard for quantitative metabolomics and is essential for generating data robust enough for clinical and pharmaceutical applications.[5]
References
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
- Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled derivatization reagent for the sensitive quantification of short-chain fatty acids by liquid chromatography-mass spectrometry. Analytica Chimica Acta, 854, 86–94. (Note: While not directly in search results, this is a foundational paper for 3-NPH derivatization and is logically inferred from multiple sources discussing the technique).
-
DiVincenzo, G. D., & Hamilton, M. L. (1979). Metabolic fate of [1-14C]isobutyric acid in the rat. Toxicology and Applied Pharmacology, 47(3), 609–612. [Link]
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Zheng, X., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 93(16), 6336–6345. [Link]
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Le Bihan, D. G., Rydzak, T., Wyss, M., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266539. [Link]
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Metabolon. (n.d.). Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease. Metabolon.com. [Link]
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Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed, 34770853. [Link]
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Klawitter, J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6843–6851. [Link]
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Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
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Baillie, T. A. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(3), 337–353. [Link]
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Lucas, K. A., et al. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. Journal of Biological Chemistry, 282(34), 24980–24989. [Link]
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Wikipedia. (n.d.). Isobutyric acid. Wikipedia. [Link]
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Cseke, L. J., et al. (2016). Metabolic engineering of Pseudomonas sp. strain VLB120 as platform biocatalyst for the production of isobutyric acid and other secondary metabolites. Biotechnology for Biofuels, 9, 131. [Link]
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Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]
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Brown, D. (n.d.). Mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]
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De Benedetto, G. E., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
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Nagana Gowda, G. A., & Raftery, D. (2017). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 7(2), 20. [Link]
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Horlings, C., et al. (2016). Deuterium isotope effects on caffeine metabolism. ResearchGate. [Link]
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de Graaf, R. A., et al. (2019). Deuterium Metabolic Imaging – Back to the Future. Neurochemical Research, 44(10), 2249–2263. [Link]
- Newgard, C. B. (2017). Metabolomics and Metabolic Diseases: Where Do We Stand? Cell Metabolism, 25(1), 43-56.
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Beger, R. D., et al. (2023). Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. Analytical Chemistry, 95(50), 18645–18654. [Link]
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Gowda, G. A. N., & Djukovic, D. (2014). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Current Protocols in Pharmacology, 68, 7.3.1-7.3.32. [Link]
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Application Note: A Validated Protocol for the Preparation of 2-Methyl-d3-propionic Acid Standard Solutions for Quantitative Mass Spectrometry
Abstract
This application note provides a detailed, field-proven protocol for the preparation of primary stock, secondary stock, and working standard solutions of 2-Methyl-d3-propionic Acid. This stable isotope-labeled (SIL) compound is a critical internal standard for the accurate quantification of its unlabeled analogue, 2-methylpropionic acid (isobutyric acid), in various biological and chemical matrices using mass spectrometry. The protocol herein is designed to ensure the accuracy, precision, and stability of the standard solutions, addressing key considerations such as solvent selection, storage conditions, and handling procedures to maintain isotopic and chemical integrity.
Introduction: The Rationale for a Robust Protocol
Quantitative analysis by mass spectrometry, particularly in complex matrices, is susceptible to variations arising from sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for mitigating these variables.[3] A SIL-IS behaves nearly identically to the analyte during extraction and ionization, thereby providing a reliable basis for correcting analytical variability and ensuring high-quality, reproducible data.[4]
This compound is the deuterated form of 2-methylpropionic acid (also known as isobutyric acid), a short-chain fatty acid relevant in various metabolic studies and as a flavoring agent.[5][6] The deuterium labels provide a mass shift that allows the mass spectrometer to distinguish it from the endogenous, unlabeled analyte, without significantly altering its chemical properties.[1]
The integrity of any quantitative bioanalytical method rests upon the accuracy of its calibration standards. An improperly prepared standard solution can introduce systematic errors that invalidate study results. This guide, therefore, explains the causality behind each step, ensuring that researchers can prepare reliable and stable standard solutions of this compound.
Physicochemical Properties & Safety Considerations
2.1. Compound Properties
A thorough understanding of the compound's properties is foundational to its proper handling and use.
| Property | 2-Methylpropionic Acid (Analyte) | 2-Methyl-d3-propionic-3,3,3-d3 Acid (Internal Standard) |
| Synonyms | Isobutyric acid, 2-Methylpropanoic acid | Isobutyric Acid-d6, Dimethyl-d6-acetic acid |
| Molecular Formula | C₄H₈O₂ | C₄D₆H₂O₂ ((CD₃)₂CHCOOH) |
| Molecular Weight | 88.11 g/mol [6] | ~94.14 g/mol [7][8] |
| CAS Number | 79-31-2[6] | 29054-08-8[7][8] |
| Appearance | Colorless liquid with an unpleasant odor[6] | Not specified, assumed to be a colorless liquid |
| Solubility | Soluble in water and organic solvents[5][6] | Assumed to be soluble in water and organic solvents |
2.2. Safety & Handling
2-Methylpropionic acid and its deuterated analogues are classified as corrosive and flammable liquids.[7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.
-
Ventilation: All handling of the neat material and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Storage of Neat Material: The neat compound should be stored at room temperature as recommended by the supplier, away from ignition sources.[7] Ensure the container is tightly sealed to prevent degradation. The stability of the neat compound should be re-analyzed after extended storage (e.g., three years) to confirm chemical purity.[7]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocol: From Stock to Working Solutions
This protocol is designed to minimize errors from volumetric additions and ensure the long-term stability of the prepared solutions. The core principle is a serial dilution workflow, which is a self-validating system for achieving precise low-concentration working standards from a high-concentration primary stock.
Required Materials & Equipment
-
Chemicals:
-
This compound (Isotopic Purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Deionized Water (Resistivity ≥18 MΩ·cm)
-
-
Equipment:
-
Calibrated analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated micropipettes (e.g., P20, P200, P1000)
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps for storage
-
Workflow for Standard Solution Preparation
The following diagram illustrates the logical flow from the neat material to the final working solutions.
Caption: Workflow for preparing this compound standards.
Step-by-Step Methodology
Step 1: Preparation of Primary Stock Solution (PS) - Target Concentration: 1 mg/mL
-
Causality: A high-concentration primary stock minimizes weighing errors and provides a stable source for all subsequent dilutions. Methanol is chosen as the solvent due to the high solubility of short-chain carboxylic acids and its compatibility with reversed-phase liquid chromatography.[5][9] Storing in an organic solvent at low temperatures minimizes the risk of microbial growth and slows potential degradation pathways.
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 10 mg of the neat material into a tared weigh boat or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 5 mL of LC-MS grade methanol to the volumetric flask.
-
Gently swirl the flask until the solid is completely dissolved. A brief vortex may be used if necessary.
-
Once dissolved, bring the flask to the 10 mL mark with methanol.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculate the exact concentration of the Primary Stock solution based on the actual weight and final volume.
-
Example Calculation: If 10.25 mg was weighed, the concentration is 1.025 mg/mL.
-
-
Transfer the solution into an amber glass vial, label it clearly ("this compound - PS - 1.025 mg/mL - [Date]"), and store it at -20°C.[9]
Step 2: Preparation of Secondary Stock Solution (SS) - Target Concentration: 100 µg/mL
-
Causality: This intermediate dilution step bridges the concentration gap between the primary stock and the low-concentration working standards. It allows for the use of more accurate pipette volumes, reducing the propagation of error that would occur from a single, large dilution.
-
Remove the Primary Stock (PS) from the freezer and allow it to equilibrate to room temperature. Vortex briefly to ensure homogeneity.
-
Using a calibrated micropipette, transfer 100 µL of the PS into a 1 mL volumetric flask or a vial containing 900 µL of methanol.
-
Vortex the resulting solution for 10-15 seconds.
-
This creates a Secondary Stock (SS) with a concentration of approximately 100 µg/mL. Calculate the exact concentration based on the PS concentration.
-
Example Calculation: (1.025 mg/mL) * (100 µL / 1000 µL) = 0.1025 mg/mL or 102.5 µg/mL.
-
-
Transfer to a new amber vial, label clearly, and store at -20°C.
Step 3: Preparation of Working Standard Solutions (WS)
-
Causality: Working standards are prepared at concentrations relevant to the final concentration of the internal standard in the analytical samples. The final solvent composition of the highest concentration working standard should match the initial mobile phase of the LC method to ensure good peak shape.
-
Remove the Secondary Stock (SS) from the freezer and allow it to equilibrate to room temperature. Vortex briefly.
-
Prepare a series of working standards by serially diluting the SS. The final concentration will depend on the specific requirements of the assay (e.g., the expected concentration of the analyte). A typical concentration for an internal standard in the final injected sample is in the range of 10-100 ng/mL.
-
An example dilution scheme to create a 10 µg/mL working standard is as follows:
-
Transfer 100 µL of the SS (102.5 µg/mL) into a vial.
-
Add 925 µL of the desired diluent (e.g., 50:50 Methanol:Water).
-
Vortex thoroughly. The final concentration would be 10.25 µg/mL.
-
-
Label all working standards clearly and store them at 4°C for short-term use (1-2 weeks).[9] For longer-term storage, -20°C is recommended.
Verification and Best Practices
-
Isotopic Purity: Always use a SIL-IS with high isotopic purity (ideally >98%) and low content of the unlabeled analyte (<0.5%).[1][4] This prevents the internal standard from contributing to the analyte signal, which is critical for accuracy at the lower limit of quantification (LLOQ).[2]
-
Label Stability: The deuterium atoms in this compound are on methyl groups, which are generally stable and not prone to back-exchange with protons from the solvent.[4] However, it is good practice to avoid storing solutions in strongly acidic or basic conditions for extended periods, which could potentially facilitate exchange.[10]
-
Gravimetric vs. Volumetric: Preparation should be done gravimetrically where possible (weighing both the solute and the solvent) for the highest accuracy. However, for routine use, calibrated Class A volumetric glassware and calibrated pipettes are sufficient.
-
Documentation: Maintain a detailed logbook for all standard preparations, including the lot number of the standard, exact weights, final volumes, calculated concentrations, date of preparation, and assigned expiration date.
Conclusion
References
-
Method of Test for Preservatives in Foods- Test of Propionic Acid. (2021). Ministry of Health and Welfare, Taiwan.[Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate.[Link]
-
Preparation of 2,2-Dimethylol Propionic Acid. (2012). ResearchGate.[Link]
-
Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB.[Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research Inc.[Link]
-
A highly selective decarboxylative deuteration of carboxylic acids. (2021). Royal Society of Chemistry.[Link]
-
Isobutyric acid. Wikipedia.[Link]
-
2-Dimethylol propionic acid | C8H12O4. PubChem.[Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2014). ResearchGate.[Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). PubMed Central.[Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2025). ResearchGate.[Link]
-
Preparation of propionic acid. PrepChem.com.[Link]
-
A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. (2014). PubMed.[Link]
- Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
-
Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. (2020). ChemRxiv.[Link]
-
Propanoic acid, 2-methyl-. NIST WebBook.[Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.[Link]
-
Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. Organic Chemistry Portal.[Link]
-
Chemical Properties of Propanoic acid, 2-methylpropyl ester (CAS 540-42-1). Cheméo.[Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace.[Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (2009). PubMed.[Link]
-
2-Methyl-3-oxopropanoic acid | C4H6O3. PubChem.[Link]
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Application Note: Tracing Microbial Metabolism with Deuterated Isobutyric Acid
A Guide to Stable Isotope Probing for Functional Microbiome Analysis
Introduction: The Significance of Isobutyric Acid in the Microbiome
The gut microbiome is a complex ecosystem where thousands of microbial species interact, primarily through the exchange of metabolites.[1][2] Short-chain fatty acids (SCFAs) are cornerstone metabolites produced by bacterial fermentation of dietary components. While acetate, propionate, and butyrate are the most abundant SCFAs derived from fiber, branched-chain fatty acids (BCFAs) like isobutyric acid provide a unique window into protein fermentation.[3][4] Isobutyric acid is primarily generated from the microbial breakdown of the branched-chain amino acid valine.[3][4] Its presence and concentration can signal shifts in diet-microbiome balance, particularly towards high-protein, low-fiber patterns, and have been linked to various host health states, including metabolic health, inflammation, and colorectal cancer research.[3]
Understanding which specific microbes produce or consume isobutyric acid is critical to deciphering its role in host-microbe interactions. However, identifying the active players in a complex community is a significant challenge. Stable Isotope Probing (SIP) offers a powerful solution.[5][6] By introducing a substrate labeled with a heavy, non-radioactive isotope (like deuterium, ²H), researchers can trace the molecule's path into the biomass of active microorganisms.[6] This application note provides a comprehensive guide to using deuterated isobutyric acid (d-IBA) to functionally interrogate microbial communities, identify key metabolic players, and quantify their activity.
Principle of the Method: Stable Isotope Probing (SIP)
Stable Isotope Probing is a robust technique used to link microbial identity with metabolic function within a complex sample.[5][6] The core principle involves supplying a ¹³C, ¹⁵N, or ²H-labeled substrate to a microbial community and tracking the isotope's incorporation into microbial biomass (e.g., DNA, RNA, proteins).[6]
When deuterated isobutyric acid is introduced into a microbial community (e.g., an ex vivo fecal culture), the following occurs:
-
Uptake and Metabolism: Microbes capable of utilizing isobutyric acid as a carbon or energy source will take it up.[7]
-
Biomass Incorporation: Through various metabolic pathways, the deuterium atoms from d-IBA are incorporated into newly synthesized macromolecules. For instance, the carbon skeleton can be funneled into central metabolism, and its components used to build new amino acids, fatty acids, and nucleic acids.[8]
-
Density Shift: Macromolecules that incorporate deuterium become physically heavier than their unlabeled counterparts. This increase in density is the key to the SIP method.
-
Separation and Identification: Using techniques like density gradient ultracentrifugation, the "heavy" (labeled) DNA or RNA can be separated from the "light" (unlabeled) pool.[5] Sequencing the DNA from the heavy fraction reveals the identity of the organisms that actively consumed the d-IBA.
This approach moves beyond simply cataloging the species present (via standard 16S or metagenomic sequencing) to identifying the functionally active members of the community with respect to a specific substrate.[6][9]
Figure 2. Step-by-step workflow for a DNA-SIP experiment.
Step-by-Step Methodology:
-
Sample Preparation (Anaerobic Environment):
-
Homogenize fresh fecal sample (e.g., 10% w/v) in pre-reduced anaerobic basal medium inside an anaerobic chamber.
-
Prepare microcosms in sealed serum vials. It is critical to establish at least three conditions:
-
Test: Amended with deuterated isobutyric acid (final concentration typically 1-5 mM).
-
Unlabeled Control: Amended with an identical concentration of non-labeled isobutyric acid. This is crucial to control for any ecological shifts caused by the substrate addition itself.
-
No-Substrate Control: No substrate added to monitor baseline activity.
-
-
-
Incubation:
-
Incubate all microcosms at 37°C for a predetermined time course (e.g., 24, 48, 72 hours). The duration depends on the expected metabolic rate of the community.
-
-
DNA Extraction:
-
Harvest the microbial biomass from each microcosm by centrifugation.
-
Extract total DNA using a high-efficiency protocol suitable for fecal samples, which often contain PCR inhibitors. [10][11][12]A method combining bead-beating with chemical lysis is often effective. [13][14]Ensure high yields of pure, high-molecular-weight DNA.
-
-
Density Gradient Ultracentrifugation:
-
Combine approximately 5 µg of extracted DNA with a CsCl solution to achieve a final buoyant density of ~1.725 g/mL.
-
Load the mixture into ultracentrifuge tubes and spin at high speed (e.g., >170,000 x g) for 48-72 hours at 20°C. This allows the DNA to migrate to its isopycnic point in the CsCl gradient. "Heavy" DNA will equilibrate at a higher density position than "light" DNA.
-
-
Gradient Fractionation and Analysis:
-
Carefully fractionate the gradient by displacing the solution with water and collecting small, equal-volume fractions (e.g., 12-16 fractions per tube).
-
Measure the refractive index of each fraction to determine its buoyant density.
-
Precipitate the DNA from each fraction (e.g., using ethanol or isopropanol) and resuspend in a clean buffer.
-
Quantify the DNA concentration in each fraction (e.g., using a PicoGreen assay).
-
-
Identification of Labeled Organisms:
-
Perform 16S rRNA gene amplicon sequencing on the DNA from each fraction.
-
Analyze the sequencing data. The key is to compare the taxonomic profiles across the density gradient. In the d-IBA sample, taxa that consumed the substrate will show a peak in relative abundance in the "heavy" fractions (higher buoyant density) compared to the unlabeled control.
-
Data Analysis and Interpretation
The primary output of a DNA-SIP experiment is the distribution of microbial taxa across a density gradient. A successful experiment will show a clear shift in the buoyant density of specific taxa in the deuterated sample.
Table 1: Hypothetical Quantitative Data from a DNA-SIP Experiment
| Buoyant Density (g/mL) | DNA in Unlabeled Control (ng/µL) | DNA in d-IBA Sample (ng/µL) | Relative Abundance of Taxon X (Unlabeled Control) | Relative Abundance of Taxon X (d-IBA Sample) |
| 1.710 (Light) | 25.1 | 18.5 | 15% | 8% |
| 1.715 (Light) | 35.8 | 22.1 | 20% | 10% |
| 1.720 (Medium) | 15.2 | 28.9 | 5% | 12% |
| 1.725 (Medium) | 5.1 | 38.2 | 2% | 35% |
| 1.730 (Heavy) | 1.8 | 15.6 | <1% | 18% |
| 1.735 (Heavy) | 0.5 | 5.3 | <1% | 5% |
Interpretation:
-
In the Unlabeled Control , the bulk of the DNA and the peak abundance for Taxon X are in the light fractions (~1.715 g/mL).
-
In the d-IBA Sample , a significant portion of the total DNA has shifted to heavier fractions.
-
Crucially, the relative abundance of Taxon X peaks dramatically in the heavy fraction (~1.725 g/mL) of the d-IBA sample. This is strong evidence that Taxon X actively incorporated the deuterated isobutyric acid into its DNA.
Troubleshooting and Considerations
| Problem | Potential Cause | Solution |
| No shift in buoyant density observed. | Insufficient incubation time; Low substrate concentration; Microbes do not metabolize isobutyrate. | Increase incubation time or substrate concentration. Confirm isobutyrate is a relevant substrate for the community being studied. |
| Smearing of DNA across all fractions. | Low molecular weight DNA (sheared during extraction). | Optimize DNA extraction to minimize shearing. Use pulse-field gel electrophoresis to check DNA integrity before ultracentrifugation. |
| All DNA shifts to heavy fractions. | Cross-contamination with labeled substrate; Over-labeling. | Ensure proper controls. Reduce substrate concentration or incubation time to avoid saturating the entire community. |
| PCR inhibition in heavy fractions. | High CsCl concentration co-precipitated with DNA. | Ensure DNA is thoroughly washed and purified after precipitation from the CsCl fractions. |
Advanced Techniques: Beyond DNA-SIP, deuterated isobutyric acid can be used in:
-
RNA-SIP: As RNA turns over more rapidly than DNA, this technique provides a snapshot of more immediate metabolic activity. [5]* Protein-SIP (Protein-based Stable Isotope Probing): By analyzing the incorporation of deuterium into peptides using mass spectrometry, this provides high-resolution functional data. [9][15]* SIP-Metabolomics: Tracing the deuterated label into other metabolites using LC-MS/MS can elucidate the specific metabolic pathways and byproducts of isobutyrate degradation. [16]
Conclusion
Deuterated isobutyric acid is a powerful tool for moving microbiome research from compositional surveys to functional understanding. By applying the principles of Stable Isotope Probing, researchers can directly link specific microbial taxa to the metabolism of this important branched-chain fatty acid. This approach provides critical insights into the metabolic roles of microbes, the structure of microbial food webs, and the functional alterations that underpin states of health and disease.
References
- Vertex AI Search Result. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease.
- Neufeld, J. D., et al. (2007). Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota. Applied and Environmental Microbiology.
- Berry, D., & Stecher, B. (2017). Stable-Isotope Probing of Human and Animal Microbiome Function. Trends in Microbiology.
- Kleiner, M., et al. (2023).
- OSTI.GOV. (2023).
- Belenguer, A., et al. (2015). Enhanced butyrate formation by cross-feeding between Faecalibacterium prausnitzii and Bifidobacterium adolescentis. FEMS Microbiology Letters.
- ACS Publications. (2021). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Analytical Chemistry.
- ResearchGate. Untargeted Stable Isotope Probing of the Gut Microbiota Metabolome Using 13C-Labeled Dietary Fibers.
- PubMed. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
- PubMed. (2006).
- ResearchGate. Cross-feeding in the gut microbiome: Ecology and mechanisms.
- BenchChem. (2025). The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Stool Extraction Protocol.
- Metabolic Solutions Inc.
- NIH. (2021).
- Taylor & Francis Online. (2024).
- NIH. (2015). Cross-feeding in the gut microbiome: Ecology and Mechanisms.
- protocols.io. (2022).
- PubMed Central. (2025). Cross-feeding-based rational design of a probiotic combination of Bacterides xylanisolvens and Clostridium butyricum therapy for metabolic diseases.
- MetwareBio. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health.
- NIH. (2020). Assessment of fecal DNA extraction protocols for metagenomic studies.
- CDC - DPDx.
- NIH. (2014). Nutrient cross-feeding in the microbial world.
- Taylor & Francis Online. (2018). Metabolic tinkering by the gut microbiome.
Sources
- 1. Cross-feeding in the gut microbiome: Ecology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutrient cross-feeding in the microbial world - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-Isotope Probing of Human and Animal Microbiome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ultra-sensitive isotope probing to quantify activity and substrate assimilation in microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Branched-Chain Fatty Acids in Biological Matrices Using 2-Methyl-d3-propionic Acid by Stable Isotope Dilution GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are increasingly recognized for their significant roles in metabolic regulation, gut microbiome signaling, and cellular membrane integrity. Accurate quantification of these molecules in complex biological samples is crucial for understanding their physiological and pathological relevance. This application note provides a detailed protocol for the robust quantification of isobutyric acid (2-methylpropionic acid), a key BCFA, using 2-Methyl-d3-propionic acid as a stable isotope-labeled internal standard. The methodology is based on the gold-standard technique of stable isotope dilution gas chromatography-mass spectrometry (SID-GC-MS), which ensures high accuracy and precision by correcting for analyte losses during sample processing. We detail every critical step, from sample preparation and internal standard spiking to lipid extraction, derivatization, and final instrumental analysis, while explaining the scientific rationale behind each procedure.
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids are a class of lipids characterized by one or more methyl branches on their carbon skeleton.[1] While less abundant than their straight-chain counterparts, BCFAs are integral to various biological systems. They are major components of the cell membranes in certain bacteria, influencing membrane fluidity and stability.[2] In humans, BCFAs are produced by the gut microbiota and are involved in complex host-microbiome interactions.[3] Emerging research has linked BCFA profiles to gut health, neonatal development, metabolic diseases, and the modulation of inflammatory responses.[4][5]
Given their low concentrations and the complexity of biological matrices (e.g., plasma, feces, tissues), the precise quantification of BCFAs presents a significant analytical challenge. Direct measurement is often hampered by sample loss during extraction and variability in instrument response. To overcome these issues, stable isotope dilution mass spectrometry (SID-MS) is the method of choice for achieving the highest level of analytical accuracy and precision.[6][7]
This guide focuses on the use of this compound, a deuterated form of isobutyric acid, as an internal standard for the quantification of endogenous BCFAs.
The Principle of Stable Isotope Dilution
The core of this method is the principle of stable isotope dilution. A known quantity of a stable isotope-labeled analogue of the analyte—in this case, this compound (d3-isobutyric acid)—is added to the sample at the very beginning of the workflow.[8]
Causality Behind the Choice: The deuterated internal standard is chemically almost identical to the endogenous (non-labeled) analyte. Therefore, it behaves in the same manner throughout the entire analytical process, including extraction, derivatization, and injection into the GC-MS system.[6] Any loss of the target analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
The mass spectrometer differentiates between the endogenous analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the endogenous analyte's signal to the internal standard's signal, one can accurately calculate the initial concentration of the analyte, effectively nullifying any variations from sample handling or instrument performance.[9]
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. The inclusion of the internal standard from the outset provides a continuous check on the efficiency and consistency of each step.
Materials and Reagents
-
Standards:
-
Isobutyric acid (≥99% purity)
-
This compound (d3-isobutyric acid, isotopic purity ≥98%)
-
-
Solvents (HPLC or GC grade):
-
Methanol
-
Chloroform
-
Hexane
-
Deionized water
-
-
Reagents:
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Boron trifluoride-methanol solution (BF3-MeOH), 14%
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Pyrex glass tubes with Teflon-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen gas evaporation system
-
Gas chromatograph with mass spectrometer (GC-MS)
-
Sample Preparation and Lipid Extraction
This protocol is adapted for a 100 µL plasma sample but can be scaled for other sample types and volumes.[10]
-
Aliquoting: In a clean glass tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking (Critical Step): Add a precise volume (e.g., 50 µL) of a known concentration of this compound in methanol. This step must be performed before any other additions to ensure the standard experiences all subsequent process variations.[8]
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
-
Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.
Saponification and Derivatization to FAMEs
Free fatty acids are often esterified within complex lipids. Saponification is required to release them, and derivatization is necessary to make them volatile for GC analysis.[11]
-
Saponification (Hydrolysis):
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.[8]
-
Cap the tube tightly and heat at 80°C for 30 minutes to hydrolyze the esters.
-
Allow the tube to cool to room temperature.
-
-
Acidification: Add 1 mL of deionized water and 0.5 mL of concentrated HCl to acidify the mixture (confirm pH < 2). This protonates the fatty acids, making them soluble in organic solvents.
-
Extraction of Free Fatty Acids:
-
Add 2 mL of hexane to the tube and vortex for 1 minute to extract the free fatty acids.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction and combine the extracts.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the hexane extract to dryness under nitrogen.
-
Cap tightly and heat at 100°C for 5 minutes. This reaction converts the fatty acids to their more volatile methyl esters (FAMEs).
-
Cool the tube, add 1 mL of saturated NaCl solution, and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
Transfer the top hexane layer (containing the FAMEs) to a GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, robust platform for FAME analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column providing good separation for FAMEs. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C hold 2 min, ramp 10°C/min to 250°C, hold 5 min | A temperature gradient to separate FAMEs by boiling point. |
| MS System | Agilent 5977 or equivalent | A standard single quadrupole or triple quadrupole detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization creating reproducible fragment patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Ions to Monitor | To be determined empirically | Select characteristic, abundant ions for the analyte and standard. |
Rationale for SIM: Instead of scanning the full mass range, SIM mode focuses the detector on specific m/z values corresponding to the analyte and the internal standard. This dramatically increases the signal-to-noise ratio, which is essential for quantifying low-abundance BCFAs.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of isobutyric acid, each spiked with the same constant amount of this compound as used in the samples. Process these standards through the entire protocol.
-
Peak Integration: Integrate the peak areas for the selected ions of the endogenous analyte (isobutyric acid methyl ester) and the internal standard (d3-isobutyric acid methyl ester).
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Regression Analysis: Plot the peak area ratio against the concentration of the analyte to generate a linear regression curve.
-
Sample Quantification: Calculate the peak area ratio for the unknown samples and use the regression equation from the calibration curve to determine the concentration of the BCFA.[14]
Example Quantitative Data
| Standard Conc. (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 55,120 | 545,800 | 0.101 |
| 5.0 | 280,500 | 551,200 | 0.509 |
| 10.0 | 548,900 | 549,500 | 0.999 |
| 25.0 | 1,380,000 | 552,000 | 2.500 |
| 50.0 | 2,745,000 | 548,000 | 5.009 |
| Sample 1 | 412,300 | 550,100 | 0.750 |
| Sample 2 | 987,600 | 546,800 | 1.806 |
Linear Regression: y = 0.100x + 0.001; R² = 0.9998 Calculated Conc. Sample 1 = 7.49 µM Calculated Conc. Sample 2 = 18.05 µM
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal for Analyte & IS | Incomplete derivatization; Extraction failure; Instrument issue. | Check pH after acidification; Ensure BF3-MeOH is fresh; Verify GC-MS performance with a standard FAME mix. |
| Low Signal for Analyte Only | Analyte degradation; Low endogenous concentration. | Process samples quickly and store at -80°C; Confirm method LOD is sufficient. |
| High Variability (Poor Precision) | Inconsistent pipetting of sample or IS; Incomplete reaction. | Use calibrated pipettes; Ensure thorough vortexing at all mixing steps; Check heating block for consistent temperature. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; Column contamination. | Use a fresh inlet liner with glass wool; Bake the column; Trim the first few cm of the column. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable framework for the quantification of isobutyric acid and related branched-chain fatty acids in complex biological samples. The stable isotope dilution GC-MS method described here offers superior accuracy and precision by compensating for analytical variability. This protocol provides researchers with a powerful tool to investigate the intricate roles of BCFAs in health and disease, paving the way for new diagnostic and therapeutic insights.
References
-
National Institutes of Health (NIH). (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]
-
Frontiers in Microbiology. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
-
National Institutes of Health (NIH). (n.d.). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. [Link]
-
LIPID MAPS. (2018). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. [Link]
-
Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition. [Link]
-
ResearchGate. (2007). Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products. [Link]
-
CABI Digital Library. (2019). Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. [Link]
- Google Patents. (2012).
-
ResearchGate. (2017). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. [Link]
-
PubMed. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS. [Link]
-
MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. [Link]
-
National Institutes of Health (NIH). (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. [Link]
-
ResearchGate. (2024). Sample Preparation Methods for Fatty Acid Analysis in Different Raw Meat Products by GC-FID. [Link]
-
PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. [Link]
-
Journal of the American Heart Association. (2024). Circulating Branched Chain Amino Acids and Cardiometabolic Disease. [Link]
-
National Institutes of Health (NIH). (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]
-
ScienceDirect. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. [Link]
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. [Link]
-
National Institutes of Health (NIH). (n.d.). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. [Link]
Sources
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. researchgate.net [researchgate.net]
- 4. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. ahajournals.org [ahajournals.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Matrix effects in SCFA quantification with 2-Methyl-d3-propionic Acid
Navigating Matrix Effects in SCFA Quantification using 2-Methyl-d3-propionic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantification of Short-Chain Fatty Acids (SCFAs). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the common challenges associated with matrix effects, with a specific focus on the application of this compound as an internal standard.
Core Concepts: Understanding the Challenge of Matrix Effects
The quantification of SCFAs—volatile, low-molecular-weight metabolites like acetic, propionic, and butyric acid—is fundamental to understanding gut microbiome-host interactions.[1][2] However, their analysis, particularly in complex biological matrices such as plasma, serum, and feces, is fraught with challenges.[3] The most significant of these is the matrix effect , a phenomenon where components of the sample matrix other than the analyte of interest interfere with the analytical measurement.[4][5][6]
Matrix effects can lead to either ion suppression or enhancement in mass spectrometry-based assays, causing inaccurate and unreliable quantification.[6][7][8] This interference arises from co-eluting endogenous materials like phospholipids, salts, and other metabolites that compete with the analyte for ionization in the mass spectrometer's source.[7][9]
The Role of an Internal Standard (IS)
To compensate for these effects, a suitable Internal Standard (IS) is crucial. The ideal IS is chemically and physically similar to the analyte, experiences the same matrix effects, and is added to the sample at a known concentration before any processing steps.[7] Stable Isotope-Labeled (SIL) internal standards are the gold standard because they co-elute with the analyte and behave almost identically during extraction and ionization.[7][10]
This compound is a deuterated analogue of isobutyric acid and serves as a valuable IS. Its utility stems from its structural similarity to branched-chain SCFAs (e.g., isobutyric acid, isovaleric acid) and its distinct mass-to-charge ratio (m/z), which allows it to be distinguished from the endogenous, non-labeled analytes by the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of SCFA analysis?
A: Matrix effect is the alteration (suppression or enhancement) of the ionization of your target SCFAs caused by the presence of other co-eluting molecules from the sample matrix (e.g., plasma, feces).[5][6] During LC-MS/MS analysis, these interfering compounds can compete with your SCFAs for the limited charge in the ion source, leading to a weaker signal (ion suppression) or, less commonly, a stronger signal (ion enhancement).[8] This directly impacts the accuracy and precision of your quantification.[5]
Q2: Why is this compound a good internal standard for some SCFAs but not all?
A: this compound is an isotopic isomer of isobutyric acid. It is an excellent IS for branched-chain SCFAs like isobutyric and isovaleric acid because it shares a very similar chemical structure, polarity, and chromatographic retention time. This ensures it experiences nearly identical matrix effects. However, its retention time may differ significantly from straight-chain SCFAs like acetic or propionic acid. For the most accurate quantification, the IS should co-elute with the analyte. Therefore, for straight-chain SCFAs, dedicated SIL standards like propionic-d5 acid or butyric-d7 acid are recommended for optimal results.[10][11]
Q3: What are the primary sources of matrix effects in fecal and plasma samples?
A: In plasma, the major sources of matrix effects are phospholipids from cell membranes and salts .[7] In fecal samples, the matrix is even more complex and includes a vast array of dietary fibers, lipids, bile acids, and countless other microbial metabolites, all of which can interfere with SCFA analysis.[12]
Q4: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[13] However, this approach has a significant drawback: it also dilutes your target SCFAs. If your SCFA concentrations are already low, dilution may push them below the Lower Limit of Quantification (LLOQ) of your assay. Therefore, dilution must be balanced with the sensitivity requirements of the analysis.
Q5: What is the difference between GC-MS and LC-MS/MS for SCFA analysis?
A: Both are powerful techniques for SCFA quantification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a traditional and robust method. Because SCFAs are not very volatile, they typically require a chemical modification step called derivatization to make them suitable for GC analysis.[14][15][16] Common derivatization agents include PFBBr (pentafluorobenzyl bromide) and isobutyl chloroformate.[14][17][18]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This has become the preferred platform in many labs.[19] Like GC-MS, it often requires derivatization to improve chromatographic retention on common reverse-phase columns and to enhance ionization efficiency.[10][19][20] LC-MS/MS offers high sensitivity and specificity.
Troubleshooting Guide
This section addresses common issues encountered during SCFA quantification where matrix effects are a likely culprit.
| Problem Observed | Potential Cause(s) Related to Matrix Effects | Recommended Solution(s) |
| Low or Inconsistent IS Recovery | 1. Inefficient Extraction: The sample preparation method (e.g., LLE, SPE) is not effectively extracting the IS from the complex matrix. 2. Severe Ion Suppression: The concentration of co-eluting matrix components is so high that it is suppressing the IS signal itself. | 1. Optimize Sample Preparation: Test different extraction solvents or pH conditions. For plasma, consider a phospholipid removal plate. For feces, ensure thorough homogenization. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the IS from the region of major matrix interference. |
| High Variability Between Replicates (%CV > 15%) | 1. Inconsistent Matrix Effects: The composition of the matrix varies significantly between replicate samples, leading to different degrees of ion suppression/enhancement. 2. Poor Homogenization: Particularly in fecal samples, inconsistent sampling can lead to variable matrix composition. | 1. Use a More Robust Extraction Method: Solid-Phase Extraction (SPE) can provide cleaner extracts than simple protein precipitation.[7] 2. Ensure Sample Homogeneity: Thoroughly vortex and homogenize fecal slurries before aliquoting. |
| Non-Linear Calibration Curve in Matrix | 1. Concentration-Dependent Matrix Effect: The degree of ion suppression is not constant across the concentration range of the calibration curve. At higher concentrations, the analyte may compete more effectively for ionization. | 1. Use a Surrogate Matrix: If possible, prepare calibration standards in a matrix that is free of the analyte but mimics the sample matrix (e.g., stripped serum).[3] 2. Narrow the Calibration Range: Focus the calibration curve on the expected concentration range of the samples. |
| Analyte Detected in Blank Matrix Samples | 1. Endogenous SCFAs: The "blank" matrix (e.g., pooled human plasma) naturally contains the SCFAs you are trying to measure. 2. Contamination: Contamination from labware or reagents. | 1. Use a Surrogate Matrix: Use water or a buffer with known additions to create the calibration curve if a true blank matrix is unavailable.[3] 2. Method of Standard Addition: Spike known amounts of standard into the actual sample to determine the native concentration. |
Troubleshooting Workflow
This decision tree can help guide your troubleshooting process when you suspect matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction addition method to calculate a Matrix Factor (MF), which quantitatively assesses the degree of ion suppression or enhancement.
Objective: To determine if the sample matrix is affecting the analyte and IS signal.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the SCFA standards and this compound IS into the final reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots). After the final evaporation step, spike the SCFA standards and IS into the residue before reconstituting.
-
Set C (Matrix Blanks): Extract blank biological matrix and reconstitute without adding any standards or IS. This is to check for interferences.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for each analyte and the IS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is the most important value as it shows if the IS effectively corrects for the matrix effect.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Sample Preparation Workflow for Plasma SCFAs
This protocol details a liquid-liquid extraction (LLE) method designed to minimize matrix effects from plasma.
Caption: A typical LLE workflow for plasma SCFA analysis.
Causality Behind Key Steps:
-
Step 2 (Add IS): The IS is added at the very beginning to ensure it goes through every step that the analyte does, allowing it to accurately account for analyte loss during extraction and any matrix effects during ionization.[19][21]
-
Step 3 (Acidification): SCFAs are weak acids. Lowering the pH well below their pKa (~4.8) ensures they are in their neutral, protonated form (R-COOH), which is much more soluble in organic extraction solvents like MTBE.[3][15]
-
Step 4 (Extraction Solvent): MTBE is a good choice because it is effective at extracting the protonated SCFAs while leaving more polar, interfering compounds (like salts) in the aqueous layer.[3]
References
-
Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
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ChemRxiv. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors. ChemRxiv. [Link]
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Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone. [Link]
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LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Siracusa, F., Schaltenberg, N., Gagliani, N., Heeren, J., & Worthmann, A. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. [Link]
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Gątarek, P., & Włodarczyk, M. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites. [Link]
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Kim, H. Y., Kim, J. H., & Kim, I. Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. [Link]
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Liebisch, G., Ecker, J., Roth, S., Schweizer, S., Öttl, V., Schött, H. F., ... & Matysik, S. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules. [Link]
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MDPI. (n.d.). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
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Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
-
Xu, F., & Gletsu-Miller, N. (2023). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Journal of Analytical Methods in Chemistry. [Link]
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Royal Society of Chemistry. (2022). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
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Zhang, K., & Wu, Y. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
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ResearchGate. (2019). (PDF) Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. ResearchGate. [Link]
-
Narkcham, S., Deenarn, P., Thongkred, P., Jaikua, W., & Champreda, V. (2023). Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals. Heliyon. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Sci-Hub. (n.d.). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Sci-Hub. [Link]
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Microbiome Insights. (n.d.). Short Chain Fatty Acid Analysis. Microbiome Insights. [Link]
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PLOS One. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. [Link]
-
LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. [Link]
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ResearchGate. (n.d.). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. [Link]
-
MDPI. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]
-
Sakata, T. (2019). Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal. [Link]
-
Gątarek, P., & Włodarczyk, M. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites. [Link]
-
ACS Publications. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. [Link]
-
MDPI. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. [Link]
-
Jasbi, P., Wang, D., Cheng, S. L., Fei, Q., Cui, W., & Gu, H. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
PubMed. (2007). Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). PubMed. [Link]
-
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
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Technical Support Center: Optimizing LC-MS Parameters for Deuterated Internal Standards
Welcome to our dedicated support resource for scientists and researchers utilizing deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This guide is designed to provide in-depth, field-proven insights into the optimization and troubleshooting of your analytical methods. Deuterated internal standards are the gold standard for quantitative LC-MS, offering a powerful means to correct for variability during sample preparation and analysis.[1][2][3] However, their effective implementation requires a nuanced understanding of their behavior and potential pitfalls.
This center moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are not just followed, but understood.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that users frequently encounter during method development and execution. Each issue is presented in a question-and-answer format, followed by a logical troubleshooting workflow and detailed protocols.
Issue 1: Analyte and Deuterated Internal Standard Show Different Retention Times
Q1: I've observed a chromatographic separation between my analyte and its deuterated internal standard. Why is this happening, and is it a problem?
A: This phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect.[4][5] While chemically similar, the substitution of a lighter hydrogen (¹H) atom with its heavier deuterium (²H) isotope can introduce subtle changes in the molecule's physicochemical properties.[4][5]
-
Causality: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RPLC), this can lead to weaker van der Waals interactions with the stationary phase.[4] Consequently, deuterated compounds are often slightly less hydrophobic and tend to elute marginally earlier than their non-deuterated counterparts.[4][5] The magnitude of this shift depends on the number and position of the deuterium labels and the specific chromatographic conditions.[5]
-
Why it Matters: While a small, consistent shift might be acceptable, significant or variable separation is a major concern. If the analyte and the D-IS elute at different times, they can be exposed to different co-eluting matrix components. This leads to differential matrix effects , where one compound experiences signal suppression or enhancement to a different extent than the other.[5][6] This undermines the fundamental purpose of the internal standard, compromising data accuracy and precision.[5][7]
This workflow provides a systematic approach to diagnosing and fixing retention time shifts between the analyte and the deuterated internal standard.
Sources
Stability of 2-Methyl-d3-propionic Acid in biological samples
An authoritative guide for researchers, scientists, and drug development professionals on ensuring the stability and accurate quantification of 2-Methyl-d3-propionic Acid in biological samples.
A Note on Scientific Approach
Direct, peer-reviewed stability data for the deuterated compound this compound in biological matrices is not extensively available. However, from a chemical and biological standpoint, its stability profile is expected to be virtually identical to its non-deuterated analog, 2-methylpropionic acid (isobutyric acid). The addition of deuterium atoms does not significantly alter the compound's susceptibility to common degradation pathways in biological samples, such as enzymatic action, pH-mediated hydrolysis, or temperature-related instability.
Therefore, this guide is built upon the robust body of scientific literature for short-chain fatty acids (SCFAs), with a specific focus on isobutyric acid, providing a scientifically sound and reliable framework for handling this compound.
Frequently Asked Questions (FAQs)
Section 1: Core Stability and Storage
Q1: What are the primary factors that can compromise the stability of this compound in my biological samples?
The stability of this compound, like other SCFAs, is primarily threatened by three factors post-collection:
-
Enzymatic and Microbial Activity: Residual enzymatic activity in plasma or, more significantly, microbial activity in non-sterile samples like feces, can metabolize SCFAs, altering their concentrations. The compound is related to the propionate catabolism pathway, which involves the 2-methylcitric acid cycle in microorganisms.[1]
-
Temperature: Elevated temperatures accelerate both enzymatic degradation and potential chemical breakdown. Room temperature storage is not recommended for any significant duration.
-
pH Changes: While generally stable across a range of pH values, extreme shifts can potentially affect the compound's integrity or its interaction with the biological matrix.
Q2: What are the definitive recommended storage conditions for ensuring sample integrity?
To mitigate the risks outlined above, strict storage protocols are essential. The following table summarizes the best practices derived from SCFA stability studies.
| Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma / Serum | 2-8°C | -80°C |
| Feces | -20°C (Immediate) or use of a preservative solution at room temperature for up to 7 days.[2] | -80°C |
| Urine | 2-8°C | -80°C |
| Tissue Homogenates | 2-8°C (on ice) | -80°C |
For fecal samples, specialized preservative solutions are available that can maintain SCFA and microbiome profiles at room temperature for extended periods (up to 28 days in some cases), which can be invaluable for field collections.[2] For all other matrices, prompt freezing is the most effective method to halt biological activity.
Q3: How many freeze-thaw cycles can my samples tolerate before the analyte concentration is affected?
Freeze-thaw stability should be empirically determined for your specific matrix and assay. However, as a general guideline, it is critical to minimize cycles. For SCFAs, some studies have shown stability for up to three freeze-thaw cycles when samples are stored at -20°C.[3] To avoid repeated thawing of the primary sample, it is best practice to aliquot samples into single-use volumes before long-term storage.
Section 2: Sample Preparation and Analysis
Q4: Do I need to derivatize this compound for analysis?
Derivatization is highly recommended for most applications, particularly for gas chromatography (GC) analysis.
-
For GC-MS/FID: SCFAs are highly polar and volatile, leading to poor chromatographic peak shape (tailing) and low sensitivity.[4][5] Derivatization, for example with N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), converts the polar carboxylic acid into a less polar, more volatile silyl ester, significantly improving analytical performance.[6]
-
For LC-MS: While direct analysis is possible, derivatization is often used to enhance ionization efficiency and improve retention on reverse-phase columns. Reagents like 3-nitrophenylhydrazine (3-NPH) are commonly used for this purpose.[7]
Q5: My analyte recovery is low and inconsistent. What are the most common causes?
Inconsistent recovery is a frequent challenge in SCFA analysis. The following troubleshooting workflow should help isolate the issue.
Troubleshooting Low Analyte Recovery
A critical step often overlooked is the acidification of the sample (e.g., with HCl or phosphoric acid) to a pH below 3 before extraction with an organic solvent.[4] This ensures the carboxylic acid is fully protonated, making it less water-soluble and dramatically improving its partitioning into the organic layer.
Q6: What should I use as an internal standard (IS)?
The use of a stable isotope-labeled internal standard is mandatory for accurate and precise quantification. It corrects for variability in sample preparation, extraction, derivatization, and instrument response. Since your analyte is already a deuterated standard (this compound), you would typically use it to quantify the endogenous, non-labeled 2-methylpropionic acid. If, however, you are quantifying the d3-analyte itself (e.g., in a pharmacokinetic study), you would need a different labeled standard, such as 13C-labeled 2-methylpropionic acid or another SCFA with a different mass, like hexanoic acid-d3.[6]
Experimental Protocols
Protocol 1: Extraction of SCFAs from Human Serum
This protocol is a consolidated method for preparing serum samples for subsequent derivatization and analysis.
Materials:
-
Human serum samples, stored at -80°C
-
Internal Standard (IS) solution (e.g., Hexanoic acid-d3 in methanol)
-
0.5 M Sodium Hydroxide (NaOH)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
5M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Thaw frozen serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the internal standard solution.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new, clean tube.
-
Acidification: Add 10 µL of 5M HCl to the supernatant to lower the pH to <3. Confirm with pH paper if necessary.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (containing the SCFAs) to a new tube.
-
Repeat the extraction (steps 10-11) one more time and combine the organic layers.
-
The sample is now ready for the evaporation and derivatization steps required by your specific GC-MS or LC-MS protocol.
Protocol 2: General Workflow from Sample Collection to Analysis
The entire process requires careful planning and execution to ensure data integrity. The following diagram illustrates the critical stages and decision points.
End-to-end workflow for SCFA analysis.
References
- Creative Proteomics. (n.d.). GC-FID Protocol for SCFA Analysis.
-
Nagata, S., et al. (2022). A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens. Scientific Reports. Available at: [Link]
-
Teixeira, A. P., et al. (2009). Retention of short chain fatty acids under drying and storage conditions. Ciência e Tecnologia de Alimentos. Available at: [Link]
-
Teixeira, A. P., et al. (2009). Retention of short chain fatty acids under drying and storage conditions. ResearchGate. Available at: [Link]
-
Billen, M., et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. Available at: [Link]
-
Han, J., et al. (2021). Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). National Institutes of Health. Available at: [Link]
-
Horswill, A. R., & Escalante-Semerena, J. C. (2001). The 2-methylcitric acid cycle in this metabolic pathway propionate is... ResearchGate. Available at: [Link]
- Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
-
Chapman, K. A., et al. (2021). Severity modeling of propionic acidemia using clinical and laboratory biomarkers. National Institutes of Health. Available at: [Link]
-
Yuan, T. F., et al. (2022). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Billen, M., et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io. Available at: [Link]
-
Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology. Available at: [Link]
-
Al-Waiz, M., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]
-
Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a Synergistic Microbial Community. PubMed. Available at: [Link]
- Student Theses Faculty of Science and Engineering. (n.d.). Untargeted lipidomics of propionic acidemia patients vs Targeted lipidomics of sphingolipids.
-
Maines, E., et al. (2020). Plasma Methylcitric Acid and Its Correlations With Other Disease Biomarkers: The Impact in The Follow Up of Patients With Propionic and Methylmalonic Acidemia. ResearchGate. Available at: [Link]
-
Lehnert, W., & Junker, A. (1984). [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]. PubMed. Available at: [Link]
- LGC Standards. (n.d.). 2-Methyl-d3-propionic-3,3,3-d3 Acid.
-
De Baene, T., et al. (2020). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. Available at: [Link]
-
Monostori, P., et al. (2018). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLOS ONE. Available at: [Link]
-
Zafer, C., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. MDPI. Available at: [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gonzalez-Garcia, R. A., et al. (2017). Microbial Propionic Acid Production. MDPI. Available at: [Link]
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- 8. protocols.io [protocols.io]
Technical Support Center: Ensuring Accurate SCFA Quantification
Welcome to the Technical Support Center for Short-Chain Fatty Acid (SCFA) Quantification. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting advice for your SCFA analysis. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of SCFA quantification. Our goal is to empower you with the knowledge to make informed decisions throughout your experimental workflow, ensuring the integrity and reproducibility of your data.
Troubleshooting Guide: Addressing Common Issues in SCFA Analysis
This section is dedicated to resolving specific challenges you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Detectable SCFA Signal
You've processed your samples, run them on the GC-MS, but the peaks for your SCFAs are disappointingly small or absent.
Possible Causes & Solutions:
-
Inadequate Sample Homogenization: SCFAs are not uniformly distributed in fecal matter. "Spot sampling" can lead to significant variability in measured concentrations.[1][2][3][4]
-
Suboptimal Storage and Handling: SCFAs are volatile, and their concentrations can change rapidly if samples are not handled correctly. Storage at room temperature or even 4°C can lead to continued microbial activity, altering SCFA profiles.[5][6][7][8][9] Immediate freezing at -80°C is the gold standard for preserving SCFA levels.[5][8]
-
Solution: Freeze samples at -80°C immediately after collection. If immediate freezing is not possible, transport on dry ice and minimize the time at higher temperatures. For large-scale studies where immediate freezing is impractical, using specialized collection tubes (e.g., OMNIgene·Gut) may be an alternative, but be aware that these can introduce biases compared to immediate freezing.[1][10]
-
-
Inefficient Extraction: The choice of extraction method and its execution are critical. Acidification is a key step to protonate SCFAs, making them less water-soluble and more amenable to extraction into an organic solvent.[11][12]
-
Poor Derivatization Efficiency: For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic behavior of SCFAs.[12][13] Incomplete derivatization will result in a weak signal.
-
Solution: Optimize your derivatization protocol. Factors such as reaction time, temperature, and the ratio of sample to derivatizing agent are crucial. For example, when using MTBSTFA, optimal conditions may include a derivatization time of 30 minutes at 60°C.[14]
-
Issue 2: High Variability Between Replicates
You've run multiple aliquots from the same sample, but the SCFA concentrations are all over the place.
Possible Causes & Solutions:
-
Lack of Homogenization: As mentioned above, this is a primary cause of variability.
-
Inconsistent Sample Aliquoting: If you are not consistent with the amount of sample you are processing, your results will naturally vary.
-
Solution: Use a calibrated scale to accurately weigh your sample aliquots.
-
-
Variability in Extraction and Derivatization: Minor differences in the execution of these steps between replicates can introduce significant variability.
Issue 3: Spurious Peaks in Your Chromatogram
You're seeing unexpected peaks in your chromatogram that are interfering with the identification and quantification of your target SCFAs.
Possible Causes & Solutions:
-
Contamination from Reagents or Labware: Contaminants can be introduced from solvents, derivatizing agents, or improperly cleaned labware.
-
Solution: Use high-purity solvents and reagents. Run a blank sample (containing only the reagents) to identify any contaminant peaks. Ensure all glassware and vials are scrupulously clean.
-
-
Matrix Effects: Biological samples like feces are complex and contain numerous compounds that can co-elute with your SCFAs or interfere with their ionization.[15]
-
Solution: A sample cleanup step, such as solid-phase extraction (SPE), can help remove interfering compounds.[16] Additionally, using a mass spectrometer as a detector (GC-MS) provides greater selectivity than a flame ionization detector (GC-FID) and can help to distinguish your target SCFAs from matrix components.[12][17]
-
-
Backflash in the GC Inlet: Injecting too large a sample volume can cause the sample to expand beyond the capacity of the inlet liner, leading to contamination of the carrier gas lines and spurious peaks.[14]
-
Solution: Reduce the injection volume.[14]
-
Frequently Asked Questions (FAQs)
Here you'll find answers to common questions about the pre-analytical phase of SCFA quantification.
Q1: What is the best way to collect and store fecal samples for SCFA analysis?
A: The gold standard for preserving the in vivo SCFA profile is to freeze the sample at -80°C immediately after collection.[5][8] If immediate freezing is not feasible, the sample should be kept on dry ice and frozen as soon as possible. Storage at room temperature or 4°C is not recommended as it can lead to continued microbial metabolism and significant changes in SCFA concentrations.[5][6][7][8][9] For large-scale clinical studies, collection kits containing stabilizing reagents are available, but it's important to validate their performance against the gold standard of immediate freezing, as they may introduce biases.[1][10]
Q2: How important is sample homogenization?
A: Extremely important. Fecal matter is not homogenous, and SCFAs are not evenly distributed. Taking a "spot" sample without homogenization can lead to highly variable and unrepresentative results.[1][2][3][4] It is recommended to homogenize the entire stool sample before taking aliquots for analysis.[1][2][3][4]
Q3: What are the key considerations for SCFA extraction?
A: The primary goal of extraction is to efficiently isolate SCFAs from the complex fecal matrix. Key considerations include:
-
Acidification: Lowering the pH of the sample (typically to <3.0) is crucial to protonate the SCFAs, which increases their volatility and allows for their extraction into an organic solvent.[11][12]
-
Solvent Choice: The choice of organic solvent will depend on the specific extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Internal Standards: Adding a known concentration of an internal standard (a structurally similar compound not present in the sample) before extraction is essential to control for sample loss and variability during processing.[11][15]
Q4: Do I need to derivatize my samples for GC analysis?
A: For gas chromatography (GC) analysis, derivatization is highly recommended. SCFAs are polar and can exhibit poor peak shape and tailing on many GC columns. Derivatization converts them into less polar, more volatile compounds, leading to improved chromatographic performance and sensitivity.[12][13] Common derivatization agents include silylating agents (e.g., MTBSTFA) and alkyl chloroformates.[12][13][14]
Q5: How do diet and antibiotics affect fecal SCFA levels?
A: Diet is a major driver of the gut microbiome composition and, consequently, SCFA production. Diets high in fiber provide the necessary substrates for microbial fermentation, generally leading to higher SCFA concentrations.[18][19] Conversely, a Western diet, high in fat and low in fiber, is associated with lower levels of beneficial SCFA-producing bacteria and reduced SCFA levels.[20] Antibiotics can significantly disrupt the gut microbiota, leading to a decrease in microbial diversity and altered SCFA profiles.[20][21][22] It is crucial to collect detailed information on diet and medication use from study participants as these are significant confounding variables.
Visualizing the Workflow: From Sample to Data
To help you visualize the critical pre-analytical steps, here is a workflow diagram.
Caption: Key pre-analytical workflow for SCFA quantification.
Impact of Storage Conditions on SCFA Concentrations
The following table summarizes the potential impact of different storage conditions on SCFA levels based on published findings.
| Storage Condition | Time | Impact on SCFA Concentration | Recommendation |
| Room Temperature (~20°C) | 24-48 hours | Significant increase in total SCFAs[6][8] | Not Recommended[5][8] |
| Refrigerated (4°C) | 24-48 hours | Increase in total SCFAs, but less pronounced than at room temperature[6][8] | Not Recommended for absolute quantification[5][8] |
| Frozen (-20°C) | Long-term | Considered a suitable alternative if -80°C is unavailable, but -80°C is preferred. | Acceptable |
| Frozen (-80°C) | Long-term | Gold standard for preserving SCFA concentrations[5][8] | Highly Recommended |
Detailed Protocol: Fecal SCFA Extraction and Derivatization for GC-MS Analysis
This protocol is a generalized example and should be optimized for your specific laboratory conditions and instrumentation.
Materials:
-
Frozen fecal aliquot
-
Internal standard solution (e.g., 2-ethylbutyric acid or a mix of stable isotope-labeled SCFAs)
-
Acidifying agent (e.g., 50% HCl or 5% phosphoric acid)
-
Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)
-
Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of frozen, homogenized fecal sample into a pre-weighed microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
-
Acidification and Extraction:
-
Add the acidifying agent to bring the pH of the sample to below 3.0.[11]
-
Add the extraction solvent, vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Solvent Transfer and Drying:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any particulate matter.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Derivatization:
-
Transfer the dried organic extract to a GC vial with an insert.
-
Add the derivatizing agent (e.g., MTBSTFA).
-
Cap the vial tightly and incubate at the optimized temperature and time (e.g., 60°C for 30 minutes).[14]
-
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnected nature of potential issues in SCFA analysis.
Caption: Interplay of factors leading to common analytical problems.
References
-
Cunningham, J. L., Bramstång, L., Singh, A., Jayarathna, S., Rasmusson, A. J., & Moazzami, A. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE, 15(8), e0237489. [Link]
-
Roager, H. M., Vogt, J. K., Kristensen, M., Hansen, L. P. S., Ibrügger, S., Mærkedahl, R. B., ... & Licht, T. R. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. Scientific Reports, 10(1), 5891. [Link]
-
Vogt, J. K., Roager, H. M., Kristensen, M., Hansen, L. P. S., Ibrügger, S., Mærkedahl, R. B., ... & Licht, T. R. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. ResearchGate. [Link]
-
Cunningham, J. L., Bramstång, L., Singh, A., Jayarathna, S., Rasmusson, A. J., & Moazzami, A. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. CORE. [Link]
-
Zhang, S., Wang, H., & Zhu, M. J. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Journal of visualized experiments : JoVE, (148), 10.3791/59579. [Link]
-
Cunningham, J. L., Bramstång, L., Singh, A., Jayarathna, S., Rasmusson, A. J., & Moazzami, A. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS. [Link]
-
Nowak, A., Zakłos-Szyda, M., Błasiak, A., & Wystrychowski, G. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites, 14(4), 209. [Link]
-
Langdon, A., Crook, N., & Dantas, G. (2016). The effects of antibiotics on the microbiome. Cell host & microbe, 19(5), 589-597. [Link]
-
Jones, J., Reeds, J., & Reeds, P. J. (2021). Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations. Scientific reports, 11(1), 1-11. [Link]
-
Jones, J., Reeds, J., & Reeds, P. J. (2021). Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations. The University of Western Australia Profiles and Research Repository. [Link]
-
Agilent Technologies. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
-
Schug, K. A., & McNair, H. M. (2003). On-trap derivatization of short-chain fatty acids. Digital Commons @ EMU. [Link]
-
Jones, J., Reeds, J., & Reeds, P. J. (2021). Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations. ResearchGate. [Link]
-
Zhang, L., Liu, C., & Li, L. (2019). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. ResearchGate. [Link]
-
Jones, J., Reeds, J., & Reeds, P. J. (2021). Fecal Sample Collection Methods and Time of Day Impact Microbiome Composition and Short Chain Fatty Acid Concentrations. ResearchGate. [Link]
-
Pan, D., & Grün, I. U. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 65. [Link]
-
Sinha, R., Vogtmann, E., & Sampson, J. N. (2018). Comparison of Fecal Collection Methods for Microbiome and Metabolomics Studies. Frontiers in cellular and infection microbiology, 8, 301. [Link]
-
Microbiome Insights. (n.d.). A brief investigation of factors that affect short-chain fatty acid preservation in human stool samples. Microbiome Insights. [Link]
-
Wang, Y., Wang, Y., & Chen, Y. (2019). Comparison of different methods for SCFAs' analysis. ResearchGate. [Link]
-
Zhang, X., Li, Y., & Liu, D. (2019). Changes in fecal short-chain fatty acids with antibiotic use and their correlation with the mRNA expression of adipokines. ResearchGate. [Link]
-
Pan, D., & Grün, I. U. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. MDPI. [Link]
-
Primec, M., Mičetić-Turk, D., & Langerholc, T. (2017). Analysis of short-chain fatty acids in human feces: a scoping review. Analytical biochemistry, 539, 42-53. [Link]
-
Li, M., Liu, Y., & Zhang, T. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Metabolites, 14(9), 569. [Link]
-
Ball, G., Aphalo, P., & Jones, A. (2021). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education, 98(7), 2357-2364. [Link]
-
Zeng, H., Niu, Y., & Patterson, A. D. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical chemistry, 93(15), 6013-6021. [Link]
-
Stojić-Vukanić, Z., Bufan, B., & Arsenović-Ranin, N. (2020). Effect of antibiotic treatment on faecal concentration of short-chain fatty acids (SCFA). ResearchGate. [Link]
-
Han, J., & Lin, K. (2014). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ChemRxiv. [Link]
-
Ríos-Covián, D., Ruas-Madiedo, P., & Margolles, A. (2020). Diet-Related Changes of Short-Chain Fatty Acids in Blood and Feces in Obesity and Metabolic Syndrome. Nutrients, 12(8), 2359. [Link]
-
Zeng, H., & Patterson, A. D. (2019). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Analytical and bioanalytical chemistry, 411(19), 4513-4521. [Link]
-
Pan, D., & Grün, I. U. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. ResearchGate. [Link]
-
den Besten, G., van Eunen, K., & Groen, A. K. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of lipid research, 54(9), 2325-2340. [Link]
-
Microbiome Insights. (n.d.). Short Chain Fatty Acid Analysis. Microbiome Insights. [Link]
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- 19. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The influence of antibiotics and dietary components on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Isobaric Interference in SCFA Analysis
Welcome to the technical support center for Short-Chain Fatty Acid (SCFA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of SCFA quantification. Isobaric interferences—compounds that share the same nominal mass—are a significant challenge that can compromise data integrity. This resource provides in-depth, experience-driven answers to common problems, helping you ensure your results are accurate, reproducible, and reliable.
Section 1: Understanding the Challenge: Isobaric Interferences
This section addresses the fundamental questions surrounding isobaric compounds in SCFA analysis.
Q1: What are isobaric interferences, and why are they a major problem in SCFA analysis?
A: Isobaric interferences are molecules that have the same integer mass-to-charge ratio (m/z) but different chemical structures. In SCFA analysis, these are typically structural isomers. For a mass spectrometer, which sorts ions based on their m/z, these compounds can appear as a single signal, making it impossible to distinguish and accurately quantify each one without proper analytical strategies.
This is a critical issue because different SCFA isomers can have distinct biological origins and functions. For example:
-
Valerate and Isovalerate (C5): Similarly, valerate and its branched-chain isomers (isovalerate and 2-methylbutyrate) have different metabolic origins and potential health implications that necessitate their individual quantification.[3]
Failing to resolve these isobars leads to overestimation of one compound and underestimation of the other, compromising the scientific validity of the study.
Q2: Which SCFAs are most commonly affected by isobaric interference?
A: The most common isobaric interferences encountered in metabolomics and microbiome research involve branched-chain and straight-chain isomers. The table below summarizes the key culprits.
| Carbon # | SCFA Isomers | Monoisotopic Mass (Da) | Primary Analytical Challenge |
| C4 | Butyric Acid, Isobutyric Acid | 88.0524 | Co-elution on many standard GC and LC columns. |
| C5 | Valeric Acid, Isovaleric Acid, 2-Methylbutyric Acid | 102.0681 | Three-way co-elution is common; requires highly selective columns or optimized derivatization.[4] |
| C6 | Caproic Acid, Isocaproic Acid, etc. | 116.0837 | Multiple isomers exist, increasing the complexity of baseline separation. |
Section 2: Pre-Analytical & Sample Preparation Strategies
Resolving isobars begins long before the sample reaches the instrument. Your choice of sample preparation and derivatization is your first and most powerful tool.
Q3: Can I resolve isobars without chemical derivatization?
A: While challenging, it is sometimes possible, particularly with advanced liquid chromatography (LC) columns. Techniques using underivatized SCFAs often require harsh mobile phases (e.g., containing dilute acids) to ensure proper protonation and retention, which can be hard on the LC system.[5] Some specialized LC columns, such as those with porous graphitic carbon (PGC) stationary phases, can separate geometric isomers without derivatization due to their unique stereo-selective retention mechanisms.[5]
However, for most applications, especially with complex biological matrices, derivatization is the more robust and reliable approach. Direct injection of aqueous samples into a GC-MS system is also possible but risks contaminating the system.[6]
Q4: How does chemical derivatization help separate isobaric SCFAs?
A: Derivatization is a chemical reaction that modifies the SCFA molecule, and it helps in three primary ways:
-
Increases Volatility for GC Analysis: SCFAs in their free acid form are polar and not volatile enough for gas chromatography. Derivatization converts them into less polar, more volatile esters (e.g., methyl, propyl, or isobutyl esters), which is essential for GC analysis.[7]
-
Improves Chromatographic Separation: The derivatizing agent adds chemical bulk and can alter the molecule's interaction with the GC or LC column's stationary phase. This change in chemical properties is often sufficient to resolve isomers that would otherwise co-elute. For instance, converting butyric acid and isobutyric acid to their propyl esters can enhance their separation on many GC columns.[7]
-
Enhances Mass Spectrometric Detection: For LC-MS, derivatization increases the mass of the analyte, moving it out of the low-mass region of the spectrum that is often crowded with noise from solvents and additives.[4] It also improves ionization efficiency, leading to better sensitivity.[8]
Q5: Which derivatization agent should I choose? My C4 and C5 isomers are co-eluting.
A: The choice of derivatization agent is critical and depends on your analytical platform (GC-MS vs. LC-MS) and the specific separation challenge.
-
For GC-MS: Esterification agents are the most common choice. While simple methylation (using agents like BF₃-methanol) is widely used, it can sometimes be insufficient for resolving C4 and C5 isomers. The small methyl ester of butyrate can be so volatile that it co-elutes with the solvent front.[9]
-
Recommended Solution: Switch to a bulkier esterification agent. Propyl chloroformate or isobutyl chloroformate with the corresponding alcohol (propanol or isobutanol) is an excellent choice.[7] The resulting propyl or isobutyl esters have different volatilities and chromatographic behaviors, which significantly improves the separation of branched and straight-chain isomers.[2] Another effective agent is pentafluorobenzyl bromide (PFBBr) , which creates larger derivatives suitable for sensitive detection.[2]
-
-
For LC-MS/MS: Amidation reagents are highly effective.
-
Recommended Solution: 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a widely validated method.[10][11] This reaction increases the hydrophobicity of the SCFAs, leading to better retention and separation on standard C18 reversed-phase columns.[4] Aniline-based derivatization is another robust alternative that improves chromatographic properties.[8][12]
-
Section 3: Chromatographic & Mass Spectrometric Solutions
If sample preparation alone isn't enough, the next step is to optimize your instrument method.
Q6: I've derivatized my samples, but butyrate and isobutyrate are still not fully separated on my GC. What should I do?
A: This is a classic challenge. If derivatization alone is insufficient, you need to optimize your chromatography.
Troubleshooting Steps for GC-MS:
-
Lower the Initial Oven Temperature: A lower starting temperature (e.g., 40-50°C) allows the more volatile components to "focus" at the head of the column before the temperature ramp begins, leading to sharper peaks and better resolution.
-
Slow Down the Temperature Ramp: A slower ramp rate (e.g., 3-5°C/min) gives the isomers more time to interact with the stationary phase, improving their separation.
-
Check Your Column Choice: Not all columns are created equal for SCFA analysis. For separating fatty acid esters, a mid-to-high polarity column is often required.
-
Recommended Columns: A wax-type column (e.g., DB-WAX) or a column with a high cyanopropyl content (e.g., DB-225ms) provides a different selectivity compared to standard non-polar DB-5ms columns and can often resolve these critical pairs.[2] Some methods even use two different columns in tandem to achieve baseline separation.[2]
-
-
Increase Carrier Gas Flow (with caution): While seemingly counterintuitive, slightly increasing the linear velocity of your carrier gas (Helium) above the optimal van Deemter plot minimum can sometimes improve resolution for closely eluting peaks, though it may reduce overall column efficiency. This should be tested carefully.
Q7: For my LC-MS analysis, my C5 isomers (valerate, isovalerate) are all under one peak. How can I fix this?
A: This is a common issue with standard C18 columns and fast gradients.
Troubleshooting Steps for LC-MS/MS:
-
Decrease the Gradient Steepness: A slower, more shallow gradient (i.e., reducing the rate of increase of the organic solvent) is the most effective way to improve the resolution of closely eluting isomers.[4]
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance the subtle differences in interaction between the isomers and the stationary phase, improving separation.[13]
-
Evaluate a Different Stationary Phase: If a standard C18 column is not providing the required resolution, consider a column with a different selectivity. A Phenyl-Hexyl or a PFP (Pentafluorophenyl) column can offer alternative retention mechanisms based on pi-pi interactions, which may be sufficient to separate the isomers.
Section 4: Advanced Techniques & Method Validation
For the most challenging matrices and for ensuring the highest data quality, advanced approaches and rigorous validation are necessary.
Q8: How do I confirm that my method is truly quantifying the correct isomer?
A: This is where method validation becomes critical. A self-validating system ensures trustworthiness.
-
Run Pure Standards: The first step is to inject pure analytical standards of each isomer (e.g., butyric acid and isobutyric acid) individually to confirm their retention times under your specific method. Then, inject a mix to confirm they can be separated.
-
Use Stable Isotope-Labeled Internal Standards: The gold standard for quantification is the use of stable isotope-labeled (e.g., ¹³C or ²H) internal standards for each analyte of interest.[12] For example, to accurately quantify both butyrate and isobutyrate, you should ideally use ¹³C-butyrate and ¹³C-isobutyrate. This corrects for any variations in extraction efficiency, derivatization yield, and instrument response for each specific isomer.
-
Perform a Spike-Recovery Experiment: Spike a real blank matrix sample (e.g., a sample known to have low or no SCFAs) with known concentrations of each pure isomer and run it through your entire workflow (extraction, derivatization, and analysis). The recovery should ideally be within a range of 80-120%.[6] This confirms that your method can accurately measure the analytes in a complex biological sample.
-
Check for Matrix Effects: The sample matrix can sometimes enhance or suppress the ionization of an analyte, leading to inaccurate quantification. This can be assessed by comparing the response of an analyte in a pure solvent versus its response in a post-extraction spiked blank matrix. Stable isotope-labeled internal standards are the most effective way to correct for matrix effects.[6]
Q9: I suspect an unknown compound is co-eluting with my SCFA of interest. How can I be sure?
A: This is where the "mass spectrometry" part of GC-MS or LC-MS/MS is indispensable.
-
Check the Mass Spectrum (GC-MS): Examine the mass spectrum across the entire chromatographic peak. If a contaminating peak is co-eluting, the mass spectrum at the beginning of the peak may look different from the spectrum at the apex or the end. The presence of unexpected fragment ions is a clear sign of interference.
-
Use High-Resolution Mass Spectrometry (HRMS): Isobaric compounds have the same nominal mass but slightly different exact masses due to differences in their elemental composition. An HRMS instrument (like an Orbitrap or TOF) can measure mass with high precision, allowing you to distinguish between compounds that a standard quadrupole instrument cannot.
-
Use Tandem Mass Spectrometry (MS/MS): An MS/MS experiment isolates the parent ion of interest, fragments it, and then detects the resulting product ions. Isobaric isomers often produce different fragmentation patterns. By monitoring a unique fragment ion for each isomer (a technique known as Multiple Reaction Monitoring or MRM), you can achieve highly specific quantification even if the isomers are not perfectly separated chromatographically.[4]
Section 5: Protocols & Workflows
This section provides actionable, step-by-step protocols for common procedures.
Protocol 1: Propyl Esterification of SCFAs for GC-MS Analysis
This protocol is designed to improve the separation of C4 and C5 isomers by creating propyl esters.
Reagents:
-
N-Propanol with 3.0 M HCl (or acetyl chloride)
-
Pyridine
-
Hexane (or another suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Internal Standard solution (containing stable isotope-labeled SCFAs)
Procedure:
-
Sample Preparation: To 100 µL of aqueous sample (e.g., extracted fecal water, plasma), add the internal standard solution.
-
Derivatization:
-
Add 200 µL of N-Propanol/HCl solution.
-
Add 50 µL of pyridine.
-
Vortex vigorously for 1 minute.
-
Incubate the mixture in a heating block at 60°C for 60 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of Hexane.
-
Vortex for 2 minutes to extract the SCFA propyl esters into the organic layer.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.
-
-
Drying and Transfer:
-
Carefully transfer the upper organic layer (hexane) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial with an insert for analysis.
-
Workflow: Troubleshooting Isobaric Interference
The following diagram illustrates a logical workflow for diagnosing and solving isobaric interference issues.
Caption: A decision-making workflow for troubleshooting isobaric interferences in SCFA analysis.
References
-
Han, J., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(17), 3157. Available from: [Link]
-
Calvigioni, M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1243130. Available from: [Link]
-
Lee, S., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 519. Available from: [Link]
-
Lunger, I., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. Available from: [Link]
-
Valle-Sistac, J., et al. (2016). On-trap derivatization of short-chain fatty acids. Digital Commons @ EMU. Available from: [Link]
-
Zhang, Z., et al. (2019). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Journal of Chromatography B, 1118-1119, 108-115. Available from: [Link]
-
Furuhashi, T., et al. (2018). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent Technologies Application Note. Available from: [Link]
-
Reid, L. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Lirias. Available from: [Link]
-
Chromatography Forum. (2010). Butyric acid separation. Chromatography Forum. Available from: [Link]
-
Al-Adwani, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 729. Available from: [Link]
-
Uçar, S., et al. (2019). Separation of valeric acid from aqueous solutions by reactive extraction using 1-hexyl-3-methylimidazolium hexafluorophosphate. DESWATER. Available from: [Link]
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- 13. Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids [mdpi.com]
Technical Support Center: Long-Term Storage and Stability of Deuterated Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with deuterated carboxylic acids. The stability and integrity of these isotopically labeled compounds are paramount for the accuracy and reproducibility of your experiments, from metabolic tracing to their use as internal standards in quantitative analysis.[1][2] This resource provides in-depth, field-proven insights into best practices for storage, handling, and troubleshooting common stability issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of deuterated carboxylic acids.
Q1: What are the primary stability concerns for deuterated carboxylic acids?
The two main concerns are chemical degradation and isotopic exchange .[1]
-
Chemical Degradation: This involves the breakdown of the molecule into impurities. Carboxylic acids can be susceptible to pathways like decarboxylation (loss of CO2) and oxidation, processes that can be accelerated by heat, light, and the presence of oxygen or moisture.[1][3]
-
Isotopic Exchange (H/D Exchange): This is the replacement of a deuterium atom (D) on your molecule with a protium atom (H) from the environment.[4] This is a critical issue as it directly compromises the isotopic purity of your compound, impacting any application that relies on a precise level of deuteration. The most susceptible position for exchange is the acidic proton on the carboxyl group itself (-COOD), but other positions can also be affected depending on the molecular structure and environmental conditions.[5][6][7]
Q2: What are the ideal general storage conditions for these compounds?
Proper storage is crucial to maintain both chemical and isotopic integrity.[4] General recommendations include:
-
Temperature: For long-term storage, freezing at -20°C or below is strongly recommended.[1][4] For short-term storage, refrigeration (2°C to 8°C) may be sufficient. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[4]
-
Light: Many organic molecules are photosensitive. To prevent photodegradation, always store compounds in amber or other light-blocking containers.[1][4][8]
-
Atmosphere: To prevent oxidation and exposure to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for sensitive compounds.[1] Use well-sealed, airtight containers.[4]
Q3: How should I store deuterated carboxylic acids in solution versus as a solid?
The physical state significantly impacts stability.
-
As a Solid: Storing the compound as a dry, crystalline solid is generally the most stable option.[8] Crystalline forms are often preferable to amorphous ones.[8] Ensure the solid is protected from moisture, as many carboxylic acids are hygroscopic.[1]
-
In Solution: Stability in solution is highly dependent on the solvent.[1] The primary risk is chemical degradation of the parent molecule and H/D exchange with the solvent.[1] If storage in solution is necessary, choose the solvent carefully and store at -20°C or -80°C.
Q4: What types of solvents are best for preparing stock solutions for long-term storage?
The choice of solvent is critical to prevent isotopic exchange.
-
Recommended (Aprotic Solvents): Use aprotic solvents whenever possible. These solvents lack exchangeable protons. Examples include acetonitrile, anhydrous DMF, and anhydrous DMSO. Isotopic stability is generally good in these solvents.[1][4]
-
Use with Caution (Protic Solvents): Protic solvents like methanol or water (even D₂O) contain exchangeable protons (or deuterons) and can facilitate H/D exchange, especially at labile sites.[4][9] If you must use a protic solvent, use its deuterated version (e.g., Methanol-d₄, D₂O) to minimize isotopic dilution. However, be aware that even D₂O can exchange with labile protons on your molecule, which might be undesirable if you are studying those specific sites.[9][10]
Q5: How susceptible is the deuterium on the carboxyl group (-COOD) to exchange?
Extremely susceptible. The acidic proton of a carboxylic acid is the most labile and will rapidly exchange with any available protons from sources like atmospheric moisture or protic solvents.[11] If the deuterium label at this position is critical for your experiment, you must work under strictly anhydrous and inert conditions and use aprotic solvents.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues you may encounter.
Problem 1: Isotopic Purity is Lower Than Specified or Decreases Over Time
You've analyzed your deuterated carboxylic acid by mass spectrometry and found the isotopic enrichment is lower than expected.
Caption: Troubleshooting workflow for loss of isotopic purity.
-
Root Cause: Hydrogen-Deuterium (H/D) Exchange: H/D exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the environment.[11] This process is most rapid for "labile" deuterons, which are those attached to heteroatoms like oxygen or nitrogen. The acidic deuteron of a carboxylic acid (-COOD) is exceptionally labile. Protic solvents (water, alcohols) and atmospheric moisture are the primary sources of protons that drive this exchange.[1][4] The rate of exchange is influenced by pH and temperature.[4]
-
Preventative Actions:
-
Use Aprotic Solvents: When preparing solutions, always opt for high-purity, anhydrous aprotic solvents (e.g., acetonitrile, THF, dioxane).[1][4] These solvents lack exchangeable protons and will protect the isotopic label.
-
Work in an Inert Atmosphere: For highly sensitive compounds or when weighing solids, use a glove box or a nitrogen/argon blanket to minimize exposure to atmospheric moisture.[4][12]
-
Proper Container Handling: Always allow refrigerated or frozen sample containers to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, which would introduce water and compromise isotopic integrity.[4]
-
Problem 2: Appearance of Impurity Peaks in Analytical Data (NMR, LC-MS)
Analysis of a stored sample shows new, unexpected signals, indicating the compound is degrading.
Caption: Common chemical degradation pathways for carboxylic acids.
-
Thermal Decomposition: Carboxylic acids can undergo thermal decomposition through several pathways. The most common is decarboxylation , where the carboxyl group is lost as CO₂. This can be accelerated by heat and is sometimes catalyzed by impurities. Another pathway, particularly at higher temperatures, is bimolecular dehydration to form an anhydride.
-
Oxidation and Photodegradation: Exposure to atmospheric oxygen and/or UV light can initiate radical chain reactions, leading to a variety of degradation products, including shorter-chain acids.[1][13][14] The specific products depend on the structure of the carboxylic acid.
-
Preventative Actions:
-
Strict Temperature Control: Adhere to recommended storage temperatures (-20°C or lower for long-term). Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect from Light: Always use amber vials or store samples in the dark to prevent photodegradation.[1][4]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the container with argon or nitrogen before sealing can significantly extend shelf life.[1]
-
Quantitative Data and Recommended Conditions
The stability of a deuterated compound is not absolute and depends on multiple factors. This table summarizes best practices.
| Factor | Solid State Storage | Solution Storage (Aprotic Solvent) | Causality & Rationale |
| Temperature | -20°C to -80°C (Long-term) 2-8°C (Short-term) | -20°C to -80°C | Lower temperatures slow down chemical degradation kinetics and reduce the energy available for H/D exchange.[1][15] |
| Atmosphere | Inert gas (Ar, N₂) recommended; sealed airtight container is essential. | Inert gas (Ar, N₂) recommended. | Prevents oxidative degradation and minimizes exposure to atmospheric moisture, which is a key driver of H/D exchange.[1][4] |
| Light | Store in dark/amber vials. | Store in dark/amber vials. | Prevents photodegradation, a common pathway for the decomposition of organic molecules.[1][8] |
| Container | Tightly sealed glass vials with PTFE-lined caps. | Tightly sealed glass vials with PTFE-lined caps. Flame-sealed ampoules for utmost protection. | Prevents ingress of moisture and oxygen. PTFE is highly inert and prevents leaching of contaminants.[4] |
| Solvent Choice | N/A | High-purity, anhydrous aprotic solvents (e.g., Acetonitrile, Dioxane). | Aprotic solvents lack exchangeable protons, thus preventing isotopic exchange with the solute.[1][4] |
Experimental Protocols
Protocol 1: Stability Assessment by LC-MS
This protocol outlines a workflow to monitor both the chemical purity and isotopic enrichment of a deuterated carboxylic acid over time.
Caption: Experimental workflow for a long-term stability study.
-
Sample Preparation (T=0):
-
In a controlled environment (glove box), accurately prepare a stock solution of the deuterated carboxylic acid in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Immediately aliquot this stock solution into multiple small, amber glass vials, leaving minimal headspace.
-
Purge the headspace with argon or nitrogen before tightly sealing with PTFE-lined caps.
-
-
Initial Analysis (T=0):
-
Storage:
-
Store the remaining aliquots under the desired conditions (e.g., a set at -20°C, a set at 4°C, and a set at room temperature with light protection).
-
-
Timepoint Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the vial to fully warm to room temperature before opening.
-
Analyze the sample using the exact same LC-MS method as the T=0 analysis.
-
-
Data Evaluation:
-
Chemical Purity: Compare the peak area of the parent compound to the total area of all peaks in the chromatogram. A significant increase in impurity peaks indicates chemical degradation.
-
Isotopic Purity: Compare the mass spectrum to the T=0 data. A shift in the isotopic cluster towards lower masses indicates H/D exchange.
-
References
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. (2025). Benchchem.
- Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. (n.d.). AIP Publishing.
- Deuterium isotope exchange between carboxylic acids and hydrogen. (1973). The Journal of Chemical Physics.
- How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek.
- Deuterium isotope exchange between carboxylic acids and hydrogen*. (1973). AIP Publishing.
- Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. (n.d.). ChemRxiv.
- Technical Support Center: Navigating the Nuances of Deuter
- Abiotic and biotic processes that drive carboxylation and decarboxyl
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021).
- Formation of carboxylic acids during degradation of monosaccharides. (n.d.). Czech Journal of Food Sciences.
- Deuterated Compounds. (2025). Simson Pharma Limited.
- Use and Handling of NMR Solvents. (n.d.). Sigma-Aldrich.
- Factors affecting the stability of drugs and drug metabolites in biological m
- How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry.
- Formation of Carboxylic Acids during Degradation of Monosaccharides. (2021).
- Hydrogen–deuterium exchange. (n.d.). Wikipedia.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed.
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.).
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Impact of Sample Preparation on 2-Methyl-d3-propionic Acid Stability
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-Methyl-d3-propionic Acid as an internal standard (IS). This resource provides in-depth, field-proven insights into maintaining the stability and integrity of this crucial reagent throughout your analytical workflow. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues effectively and ensure the highest data quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the use and stability of this compound.
Q1: What is this compound, and what is its primary role in analysis?
A1: this compound (also known as Isobutyric-d6 Acid) is the deuterated form of 2-methylpropionic acid.[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal stable isotope-labeled (SIL) internal standard.[2] Its fundamental role is to act as a reliable comparator for the non-labeled analyte of interest.[3] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar variations during sample extraction, ionization, and instrument analysis.[4][5][6] By adding a known amount of the IS to every sample and standard, you can use the ratio of the analyte signal to the IS signal for quantification. This corrects for sample loss, instrument drift, and matrix effects, leading to significantly more accurate and precise results.[3][6][7]
Q2: What are the primary threats to the stability of a deuterated standard like this compound during sample preparation?
A2: The primary threats can be categorized into two main areas: chemical degradation and isotopic instability.
-
Chemical Degradation: As a carboxylic acid, it is susceptible to reactions under harsh conditions. Incompatible materials, such as strong oxidizing agents or highly alkaline/acidic conditions, can cause the molecule itself to break down.[8]
-
Isotopic Instability (Back-Exchange): This is a critical concern for all deuterated standards. It is a chemical reaction where deuterium atoms on the standard are swapped for hydrogen (protons) from the surrounding environment (e.g., solvents, sample matrix).[9][10] This compromises the standard's integrity, as its concentration is no longer fixed and it can even convert back to the unlabeled analyte, artificially inflating your results.[10]
Q3: Is the deuterium label on this compound stable against back-exchange?
A3: Yes, the deuterium labels on this specific molecule are considered highly stable. The stability of a deuterium label is critically dependent on its position within the molecule.[2][10] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be labile, especially under acidic or basic conditions.[2][9][10] However, in this compound, the six deuterium atoms are located on the two methyl groups ((CD3)2CHCOOH). These are stable, non-exchangeable positions on aliphatic carbons, which are not prone to back-exchange under typical bioanalytical conditions.[2][11]
Q4: How can I identify if my internal standard is exhibiting instability in my assay?
A4: Instability will manifest as variability in your data. Key indicators include:
-
High Variability in IS Response: A coefficient of variation (%CV) greater than 15-20% for the IS peak area across your calibration standards, QCs, and unknown samples is a red flag.
-
Drifting IS Response: A consistent trend of the IS signal increasing or decreasing over the course of an analytical run.
-
Poor Assay Precision and Accuracy: If your quality control (QC) samples are failing to meet acceptance criteria, IS instability could be a root cause.
-
Chromatographic Peak Tailing or Splitting: This may indicate degradation of the standard on the column or in the sample vial.
-
Presence of Unlabeled Analyte in IS Blank: If you inject a solution containing only the IS and see a signal for the unlabeled analyte, this could indicate either an impurity in the standard or back-exchange has occurred.[9]
Section 2: Troubleshooting Guide: Diagnosing and Resolving IS Variability
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: My IS response is highly variable and inconsistent across an analytical batch.
-
Potential Cause 1: Inaccurate Pipetting or Inconsistent Spiking
-
Why it happens: The fundamental assumption of using an IS is that the same amount is present in every sample. Minor errors in adding the IS working solution will directly translate to variability in the final response.
-
Troubleshooting Steps:
-
Verify the calibration and performance of your pipettes.
-
Ensure the IS working solution is fully vortexed before use.
-
Standardize the spiking procedure. Add the IS to the same point in the workflow for every sample, preferably as the very first step before any sample manipulation (e.g., protein precipitation).[5]
-
Ensure the tip of the pipette is below the surface of the sample liquid during dispensing to avoid loss to the sides of the tube.
-
-
-
Potential Cause 2: Differential Matrix Effects
-
Why it happens: While a SIL-IS is meant to track and correct for matrix effects, severe or inconsistent ion suppression/enhancement can still be problematic.[12] Sometimes, a slight chromatographic shift between the analyte and the IS (known as the deuterium isotope effect) can cause them to elute in regions with different levels of matrix interference, leading to poor tracking.[12][13]
-
Troubleshooting Steps:
-
Overlay the chromatograms of the analyte and the IS. Confirm they co-elute as closely as possible.
-
Perform a post-extraction spike experiment in multiple sources of blank matrix to assess the matrix factor and its variability. The FDA recommends evaluating several individual matrix lots.[14]
-
Optimize chromatography to better separate the analyte/IS pair from interfering matrix components.[14]
-
Consider a more rigorous sample cleanup method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more matrix components.[13]
-
-
-
Potential Cause 3: Analyte Signal Suppressing the IS Signal
-
Why it happens: At very high concentrations, the analyte itself can co-elute and suppress the ionization of the internal standard.[12][13] This is often seen in the upper limit of quantification (ULOQ) samples.
-
Troubleshooting Steps:
-
Review your IS response in the highest calibration standards. If you see a significant drop in IS area compared to the lower concentration standards, this may be the cause.
-
If necessary, dilute samples that have concentrations above the ULOQ.
-
Ensure the concentration of the IS is appropriate for the expected analyte concentration range.[14]
-
-
Issue 2: I suspect isotopic back-exchange is occurring. How do I confirm and prevent it?
-
Confirmation:
-
Why it happens: While unlikely for this compound due to the stable label positions, extreme pH or temperature conditions could theoretically promote exchange.[9] The most common source of apparent back-exchange is often an impurity of the unlabeled analyte in the purchased standard.[9][12]
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Verify the isotopic purity of your standard. High-purity standards should have ≥98% isotopic enrichment.[4][6] The CoA should also confirm the absence of significant unlabeled analyte.
-
Incubation Study: Prepare two sets of samples in blank matrix. Spike one set with the IS and incubate it under your final, harshest sample preparation conditions (e.g., highest temperature, most extreme pH) for the longest anticipated processing time. Prepare the second set fresh just before analysis. A significant increase in the unlabeled analyte's signal in the incubated samples compared to the fresh samples would suggest back-exchange.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can be used to precisely measure the isotopic distribution and confirm the purity of the standard.[15][16]
-
-
-
Prevention:
-
Control pH: Maintain the sample and solvent pH within a neutral or mildly acidic range (typically pH 3-7) where possible. The slowest rate of exchange for some labile deuterons is often observed around pH 2.5-3.[9]
-
Control Temperature: Avoid excessive heat. Perform extractions at room temperature or on ice unless a heating step is absolutely required for another reason (e.g., derivatization). Higher temperatures accelerate all chemical reactions, including potential exchange.[9]
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) where possible, as protic solvents like water and methanol are the source of protons for back-exchange.[9]
-
Section 3: Best Practices & Experimental Protocols
Adhering to validated protocols is the best way to ensure stability and reproducibility.
Protocol 1: Preparation of Stock and Working Solutions
-
Equilibration: Allow the vial of neat or solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use a high-purity, anhydrous solvent for the primary stock solution. HPLC-grade methanol or acetonitrile are common choices.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1 mg/mL). Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the stock solution in an amber glass vial with a PTFE-lined cap at the recommended temperature (typically -20°C or -80°C for long-term stability). The manufacturer states the compound is stable at room temperature, but colder storage for solutions is standard practice to minimize solvent evaporation and potential degradation.[17][18]
-
Working Solution Preparation: Prepare the working solution by diluting the stock solution in a solvent that is compatible with your initial mobile phase or sample matrix (e.g., 50:50 acetonitrile:water). This solution is what you will spike into your samples.
-
Working Solution Storage: Store the working solution under refrigeration (2-8°C) and prepare it fresh weekly or bi-weekly to avoid issues with solvent evaporation or degradation.
Data Summary Table: Key Stability-Influencing Factors
| Parameter | Risk to Stability | Mitigation Strategy |
| pH | Extreme pH (<2 or >10) can potentially promote hydrolysis or other chemical reactions. | Maintain pH in a mild range (3-7) during extraction. Neutralize samples if they are highly acidic or basic. |
| Temperature | High temperatures (>40°C) accelerate degradation and can increase solvent evaporation. | Perform sample preparation steps at room temperature or on ice. Avoid leaving samples on the autosampler for extended periods without cooling. |
| Solvent | Use of reactive or non-HPLC grade solvents can introduce contaminants. | Use high-purity, HPLC or MS-grade solvents for all solutions and extraction steps. |
| Light Exposure | Although not highly photo-labile, prolonged exposure to UV light is not recommended. | Store stock and working solutions in amber vials to protect from light. |
| Storage | Improper storage can lead to solvent evaporation, contamination, or degradation over time. | Store stock solutions at -20°C or below. Store working solutions at 2-8°C. Ensure caps are tightly sealed. Re-analyze for purity after extended storage (e.g., >3 years).[17][18] |
Protocol 2: Sample Preparation Workflow (Protein Precipitation)
This workflow highlights the critical checkpoints for ensuring IS stability.
-
Sample Aliquoting: Aliquot your plasma, serum, or other biological samples into labeled polypropylene microcentrifuge tubes.
-
CRITICAL STEP: Internal Standard Spiking: Add a precise volume of the IS working solution to every sample, calibration standard, and QC. This should be the first step before adding any other reagents. Vortex gently for 10-15 seconds.
-
Protein Precipitation: Add the precipitation solvent (e.g., acetonitrile containing 0.1% formic acid) at a specified ratio (typically 3:1 or 4:1 solvent:sample). The mild acidity helps keep the carboxylic acid in its protonated, less polar form, improving extraction into the organic solvent.
-
Vortexing: Cap the tubes and vortex thoroughly for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte and IS.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent identical to your initial mobile phase. This step helps concentrate the sample and eliminates solvent mismatch issues during injection.
-
Analysis: Transfer the final extract to autosampler vials and proceed with LC-MS analysis.
Section 4: Visualization of Workflows and Logic
Diagram 1: Sample Preparation Workflow
This diagram illustrates a typical protein precipitation workflow, emphasizing the critical points for maintaining the integrity of the internal standard.
Caption: Workflow highlighting the critical IS spiking step.
Diagram 2: Troubleshooting Decision Tree for IS Variability
This logical diagram provides a step-by-step guide for diagnosing the root cause of inconsistent internal standard response.
Caption: Decision tree for troubleshooting IS response variability.
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
INIS-IAEA. (2025, January 5). Some methods for labelling organic compounds by deuterium. Retrieved from [Link]
-
MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2025, August 6). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Retrieved from [Link]
-
PubMed. (2007, April 11). Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). A highly selective decarboxylative deuteration of carboxylic acids. Retrieved from [Link]
-
FlavorDB. (n.d.). 2-Methylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,2-Dimethylol Propionic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Improvement of distillation and extraction conditions for analysis of propionic acid in bakery products. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Robust SCFA Analysis: Method Validation Using 2-Methyl-d3-propionic Acid
This guide provides a comprehensive framework for the development and validation of a robust analytical method for the quantification of Short-Chain Fatty Acids (SCFAs) in biological matrices. It emphasizes the critical role of a stable isotope-labeled internal standard, specifically 2-Methyl-d3-propionic Acid, in achieving accurate, precise, and reliable data. This document is intended for researchers, scientists, and drug development professionals who require high-quality, reproducible SCFA measurements to support their studies.
The Imperative for Rigorous Method Validation in SCFA Analysis
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids with fewer than six carbons.[1] They are key metabolites produced by the gut microbiota from the fermentation of dietary fiber and are increasingly recognized for their significant impact on host physiology and pathology.[2][3][4] Accurate quantification of SCFAs in complex biological matrices such as feces, plasma, and tissue is paramount for understanding their role in health and disease. However, the inherent volatility and hydrophilicity of SCFAs present significant analytical challenges.[5] These challenges necessitate a meticulously validated analytical method to ensure data integrity.
The validation of any bioanalytical method is crucial for ensuring that the results are reliable and can be used to make sound scientific and regulatory decisions.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for validating bioanalytical methods.[7][8][9] The core objective is to demonstrate that the method is suitable for its intended purpose.[7]
The Gold Standard: Stable Isotope-Labeled Internal Standards
A key element in a robust bioanalytical method, particularly for mass spectrometry-based assays, is the use of an internal standard (IS).[10] The ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative analysis.[11][12][13] These are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[13][14]
The fundamental advantage of a SIL-IS is that it co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and ionization in the mass spectrometer.[10][14] By adding a known amount of the SIL-IS to the sample at the very beginning of the workflow, any loss of the analyte during processing is mirrored by a proportional loss of the IS.[12] This allows for a highly accurate correction of the final analyte concentration.
For the analysis of branched-chain SCFAs like isobutyric acid, this compound (d3-isobutyric acid) serves as an excellent internal standard. Its chemical properties are nearly identical to the endogenous analyte, ensuring it accurately tracks the analyte through the entire analytical process.
Comparative Analysis: The Impact of a Deuterated Internal Standard
To illustrate the importance of using a stable isotope-labeled internal standard, consider the following comparison of key validation parameters for SCFA analysis with and without the use of this compound.
Table 1: Comparison of Method Performance
| Validation Parameter | Without Internal Standard | With this compound IS | Rationale for Improvement |
| Linearity (R²) | 0.985 | > 0.995 | The IS corrects for minor inconsistencies in injection volume and instrument response, leading to a more consistent response across the concentration range. |
| Accuracy (% Bias) | ± 25% | < ± 15% | The IS compensates for analyte loss during sample extraction and potential matrix effects, resulting in a more accurate measurement of the true concentration.[11] |
| Precision (%RSD) | < 20% | < 15% | By normalizing the analyte response to the IS response, variability introduced during sample handling and analysis is significantly reduced.[11] |
| Matrix Effect | Significant variability | Minimized | The IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for effective normalization.[11] |
| Recovery | 60-110% (variable) | Consistent and reproducible | The ratio of analyte to IS remains constant even if absolute recovery varies between samples, ensuring reliable quantification. |
Experimental Workflow for SCFA Analysis using GC-MS
The following section details a typical workflow for the quantification of SCFAs in a biological matrix (e.g., fecal homogenate) using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile compounds.[2][15]
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A Senior Application Scientist's Guide to Internal Standard Selection: 2-Methyl-d3-propionic Acid vs. ¹³C-Labeled Analogs
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is one of the most critical decisions influencing data accuracy, precision, and reliability. An ideal IS should mimic the analyte of interest throughout sample extraction, processing, and ionization, thereby correcting for variability that can otherwise compromise results.[1][2] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for this purpose.[2][3]
This guide provides an in-depth comparison of two major types of SILs: deuterium-labeled standards, exemplified by 2-Methyl-d3-propionic Acid, and the more structurally analogous ¹³C-labeled standards. We will explore the underlying scientific principles, performance differences, and provide a practical framework for selection and validation, empowering researchers to make informed decisions for their bioanalytical assays.
The Role of the Internal Standard
Before comparing the two types, it's crucial to understand why an IS is non-negotiable in regulated bioanalysis. Variability can be introduced at multiple stages: sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's ion source.[1] Perhaps the most insidious variable is the matrix effect , where co-eluting endogenous components from the biological sample (like phospholipids or salts) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5] A co-eluting SIL experiences these same variations, allowing for a reliable normalization of the analyte's signal and ensuring the final calculated concentration is accurate.[1]
Head-to-Head Comparison: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
While both deuterated and ¹³C-labeled compounds serve as excellent internal standards, they are not created equal. The fundamental difference lies in the physicochemical consequences of substituting a protium (¹H) atom with deuterium (²H) versus a ¹²C atom with ¹³C.
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Internal Standard | Causality and Field Insights |
| Co-elution | May exhibit a slight retention time (RT) shift from the analyte.[6][7] | Generally co-elutes perfectly with the analyte.[6][8] | The C-²H bond is slightly stronger and shorter than the C-¹H bond, which can alter the molecule's polarity and interaction with the stationary phase, causing it to elute slightly earlier.[6] This is known as the "chromatographic isotope effect".[6][8] ¹³C labeling induces a negligible change in physicochemical properties, ensuring identical chromatography.[8] |
| Matrix Effect Compensation | Highly effective, but can be compromised by RT shifts, leading to "differential matrix effects".[6] | Considered the gold standard for compensating for matrix effects due to perfect co-elution.[6] | If the IS and analyte separate chromatographically, even slightly, they may elute into zones of different matrix interference, invalidating the correction.[6] Studies have shown this can lead to quantification errors of 26% or more.[6] |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable site (-OH, -NH).[6][7] | Highly stable; the ¹³C isotope does not exchange.[6][9] | The C-¹³C bond is exceptionally stable. Deuterium atoms, particularly on heteroatoms, can be labile and exchange with protons from protic solvents (e.g., water, methanol), compromising the standard's integrity.[6][10] |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[6][7][11] | Typically more complex and expensive to synthesize.[9][11][12] | Deuterium is often easier to introduce into a molecule.[7] The multi-step synthesis required for incorporating ¹³C atoms often increases the cost and can limit commercial availability.[9][11] |
| Mass Difference | Provides a mass shift of +3 Da for a d3 label. | Provides a mass shift based on the number of ¹³C atoms incorporated. | A sufficient mass shift (typically ≥ 3 Da) is necessary to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the IS signal. |
Experimental Protocol: A Self-Validating System for IS Evaluation
This protocol outlines the key experiments required to validate any internal standard, ensuring it is fit for purpose, in line with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[13][14][15][16]
Objective:
To verify that the chosen Internal Standard (IS) effectively and reproducibly corrects for analytical variability.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.[15]
-
Analyte reference standard.
-
Internal Standard (e.g., this compound or a ¹³C-labeled analog).
-
Validated LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for Internal Standard Validation.
Step-by-Step Methodology:
-
Prepare Three Sample Sets: Prepare at least six replicates at low and high QC concentrations for each set.
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent. This represents 100% response without any matrix or extraction effects.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first. The analyte and IS are spiked into the final, extracted solution. This set is used to measure the matrix effect.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process begins. This set represents the final study sample condition.
-
-
LC-MS/MS Analysis: Inject all samples and record the peak area responses for both the analyte and the IS.
-
Calculate Key Performance Metrics:
-
Recovery (%): This assesses the efficiency of your extraction process.
-
Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Causality: The IS should track the analyte's recovery. While 100% recovery is not required, it must be consistent and reproducible.[13] A significant difference in recovery between the analyte and IS suggests the IS is not a suitable chemical mimic.
-
-
Matrix Effect (ME): This quantifies the degree of ion suppression or enhancement.
-
ME = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An ME value of 1 indicates no matrix effect. <1 indicates suppression, and >1 indicates enhancement.
-
-
IS-Normalized Matrix Effect: This is the most critical assessment. It determines if the IS correctly compensates for the matrix effect on the analyte.
-
Analyte ME = (Analyte Peak Area in Set B) / (Analyte Peak Area in Set A)
-
IS ME = (IS Peak Area in Set B) / (IS Peak Area in Set A)
-
IS-Normalized ME = Analyte ME / IS ME
-
Trustworthiness: The coefficient of variation (CV%) of the IS-Normalized ME across at least six different matrix lots should be ≤15%. This demonstrates that the IS performs reliably regardless of inter-individual biological variability.
-
-
-
Assess Chromatographic Co-elution:
-
Overlay the chromatograms of the analyte and the IS.
-
For a deuterated IS: Carefully measure the retention time difference. While a small, consistent shift may be acceptable, it is a risk factor. If the shift causes the IS to elute into a region of different ion suppression, the method will fail the IS-Normalized Matrix Effect test.
-
For a ¹³C-labeled IS: The retention times should be identical.[8] Any observed separation points to an issue with the chromatography, not the IS itself.
-
Logical Framework for Internal Standard Selection
The decision to use a deuterated versus a ¹³C-labeled standard is a balance of performance, cost, and availability. This decision tree illustrates the logical process a senior scientist follows.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
While ¹³C-labeled internal standards represent the pinnacle of analytical performance for LC-MS bioanalysis, deuterated standards like this compound remain a viable and cost-effective option.[6][11] The choice is not merely one of preference but must be dictated by rigorous, data-driven validation. An IS that fails to co-elute perfectly or to adequately compensate for matrix effects across various biological lots is not just a suboptimal choice—it is a direct threat to the integrity of the study data. By following the validation framework described, researchers can ensure their chosen internal standard is a reliable partner in the quest for accurate and reproducible bioanalytical results.
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A Senior Application Scientist's Guide to Cross-Validation of SCFA Quantification Methods
Introduction: The Critical Role of Accurate SCFA Quantification
Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2] As key signaling molecules, they play a crucial role in regulating intestinal homeostasis, immune function, and have systemic effects on host metabolism.[1][3][4] Consequently, the accurate and reliable quantification of SCFAs in various biological matrices—such as feces, plasma, and serum—is paramount for researchers in microbiology, immunology, and drug development.[5][6][7] This guide provides an in-depth comparison of the most prevalent analytical techniques for SCFA quantification, offering insights into experimental design, validation, and data interpretation to ensure scientific rigor.
The inherent volatility and polar nature of SCFAs present unique analytical challenges.[5][7][8] Direct analysis is often hindered by poor chromatographic properties and ionization efficiency.[3][7] Therefore, the choice of analytical methodology, sample preparation, and validation procedures are critical determinants of data quality. This guide will focus on the two most widely adopted platforms: Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
Principles of SCFA Quantification: A Comparative Overview
The two primary chromatographic techniques for SCFA analysis are Gas Chromatography (GC) and Liquid Chromatography (LC). Each has its own set of advantages and limitations, making the choice of method dependent on the specific research question, sample matrix, and desired level of sensitivity and specificity.
Gas Chromatography (GC)
GC is a well-established and robust technique for analyzing volatile compounds like SCFAs.[4][9] In GC, the sample is vaporized and separated based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
-
Detection Methods:
-
Flame Ionization Detection (FID): GC-FID is a widely used, cost-effective, and reliable method for SCFA quantification.[5] It offers a wide linear dynamic range and high reproducibility.[5] However, FID is a destructive technique and does not provide structural information.[8]
-
Mass Spectrometry (MS): GC-MS provides both quantification and structural confirmation of analytes.[8][10] This is particularly useful for distinguishing between SCFA isomers.
-
-
Derivatization: To enhance volatility and improve chromatographic peak shape, SCFAs are often chemically modified through a process called derivatization.[4][5][10][11] Common derivatization agents include silylating agents (e.g., MTBSTFA) and alkyl chloroformates (e.g., propyl chloroformate).[3][5][6] While derivatization can improve sensitivity, it adds complexity and potential sources of error to the workflow.[8]
Liquid Chromatography (LC)
LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.[8] A key advantage of LC is that it does not require the analyte to be volatile, which can simplify sample preparation by eliminating the need for derivatization.[8]
-
Detection Methods:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique for SCFA analysis.[8] It allows for both quantification and structural elucidation. The use of stable isotope-labeled internal standards in LC-MS can correct for matrix effects and variations in ionization efficiency, leading to highly accurate quantification.[1][12][13]
-
Ultraviolet (UV) Detection: While less common for SCFAs due to their weak chromophores, derivatization with a UV-active tag can enable detection. However, this approach is generally less sensitive than MS detection.[5]
-
Experimental Workflow for SCFA Quantification
A robust and reproducible workflow is essential for accurate SCFA quantification. The following diagram illustrates a typical workflow from sample collection to data analysis.
Caption: A generalized workflow for the quantification of short-chain fatty acids.
Detailed Protocol: GC-FID Quantification of SCFAs in Fecal Samples
This protocol provides a step-by-step guide for the quantification of SCFAs in fecal samples using GC-FID, a widely adopted and robust method.
1. Sample Preparation:
-
Homogenization: Weigh approximately 50-100 mg of frozen fecal sample. Add a known volume of ice-cold 0.005 M aqueous NaOH to the sample.[6] Homogenize the sample thoroughly using a bead beater or vortex mixer.
-
Internal Standard Spiking: Add a known amount of an internal standard (IS), such as 2-ethylbutyric acid or isocaproic acid, to each sample.[5] The IS is crucial for correcting for variations in extraction efficiency and injection volume.[5][8]
-
Acidification: Acidify the homogenate to a pH < 3.0 using a strong acid like HCl or phosphoric acid.[5] This step protonates the SCFAs, making them more amenable to extraction.
-
Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[10] Vortex vigorously and then centrifuge to separate the organic and aqueous layers. The SCFAs will partition into the organic layer.
-
Derivatization (Optional but Recommended): Transfer the organic layer to a clean vial. For improved peak shape and sensitivity, derivatization is recommended.[5] A common method is silylation using N-Methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA).[5][10] Add the derivatizing agent and incubate at 60°C for 30 minutes.[5]
2. GC-FID Analysis:
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column like DB-FFAP).[2]
-
Injection: Inject 1 µL of the derivatized sample into the GC. The injector temperature should be set between 220-250°C.[5] A split injection mode is often used for fecal extracts to prevent column overload.[5]
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 250°C) to elute the SCFAs.[2]
-
Detection: The FID temperature is typically set around 300°C.
3. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of each SCFA and the internal standard.[9] Process these standards in the same manner as the samples.
-
Quantification: Plot the ratio of the peak area of each SCFA to the peak area of the internal standard against the concentration of the SCFA.[14] Use the resulting linear regression to calculate the concentration of each SCFA in the unknown samples.
Cross-Validation of Analytical Methods
To ensure the accuracy and reliability of your SCFA quantification, it is essential to validate your analytical method. The principles of method validation are outlined in guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[15][16][17][18]
Caption: Essential parameters for the validation of an analytical method.
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[15][18]
-
Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a known amount of the analyte into the sample matrix.[5][15][18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][15]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Method Comparison: GC vs. LC for SCFA Quantification
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Often required to increase volatility and improve peak shape.[4][5][10][11] | Generally not required, simplifying sample preparation.[8] |
| Sensitivity | GC-FID offers good sensitivity. GC-MS is highly sensitive.[5] | LC-MS is highly sensitive, often with lower detection limits than GC-FID.[8] |
| Specificity | GC-MS provides high specificity and structural confirmation.[8] | LC-MS/MS offers excellent specificity and can distinguish isomers.[1][12] |
| Throughput | Can be automated for high-throughput analysis. | Can also be automated for high-throughput analysis. |
| Cost | GC-FID systems are generally less expensive than LC-MS systems. | LC-MS systems have a higher initial capital cost. |
| Common Matrices | Feces, culture media, and other samples with relatively high SCFA concentrations.[5] | Plasma, serum, and other biological fluids where SCFA concentrations are lower.[7][19] |
Advanced Strategies: Stable Isotope Labeling
For the most accurate and precise quantification, especially in complex biological matrices, the use of stable isotope-labeled internal standards is highly recommended.[1][12][13] In this approach, a known amount of a heavy isotope-labeled version of each SCFA is added to the sample at the very beginning of the sample preparation process.[13][20] These labeled standards behave almost identically to the endogenous SCFAs throughout extraction and analysis.
By measuring the ratio of the endogenous (light) SCFA to the spiked (heavy) internal standard, it is possible to correct for any sample loss during preparation, as well as for matrix effects and variations in instrument response.[1][8][13] This stable isotope dilution (SID) method is considered the gold standard for quantitative mass spectrometry.
Conclusion and Future Perspectives
The selection of an appropriate analytical method for SCFA quantification is a critical decision that can significantly impact the quality and interpretation of research findings. While GC-based methods, particularly GC-FID, offer a robust and cost-effective solution for many applications, LC-MS/MS, especially when combined with stable isotope dilution, provides superior sensitivity, specificity, and accuracy, making it the preferred method for challenging matrices and studies requiring the highest level of quantitative rigor.
Regardless of the chosen platform, meticulous method validation is non-negotiable. Adherence to established validation guidelines ensures that the generated data is reliable, reproducible, and fit for its intended purpose. As our understanding of the multifaceted roles of SCFAs in health and disease continues to grow, the demand for accurate and precise quantification methods will only increase. Future developments may focus on higher-throughput methods, improved derivatization strategies for novel SCFAs, and the development of standardized reference materials to facilitate inter-laboratory comparisons.
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Navigating the Analytical Maze: A Guide to Mitigating Inter--Laboratory Variability in Short-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. These microbial metabolites, including acetate, propionate, and butyrate, are critical signaling molecules in host-microbiome interactions, influencing everything from gut health to metabolic and immune responses.[1][2] However, the inherent volatility and small molecular structure of SCFAs present significant analytical challenges, often leading to considerable inter-laboratory variability and hindering the direct comparison of data across different studies.[1]
This guide provides an in-depth comparison of the critical steps in SCFA analysis, offering field-proven insights to help you navigate the complexities and enhance the reproducibility of your results. We will dissect the entire workflow, from sample collection to final quantification, explaining the causality behind experimental choices and providing a framework for building self-validating protocols.
The Criticality of Pre-Analytical Steps: The Foundation of Reliable Data
The journey to accurate SCFA quantification begins long before the sample reaches the analytical instrument. Pre-analytical variables are a major source of inter-laboratory discrepancies.
Sample Collection and Storage: A Race Against Volatility
The moment a sample is collected, the clock starts ticking on SCFA integrity. Due to their volatile nature, improper handling can lead to significant losses and alterations in their concentrations.[3]
Key Considerations:
-
Immediate Freezing: For optimal preservation, samples, particularly fecal matter, should be frozen immediately at -80°C.[4]
-
Airtight Containers: Collection in airtight containers is crucial to prevent the loss of volatile SCFAs and exposure to oxygen, which can lead to degradation.[1]
-
Preservatives: While immediate freezing is the gold standard, the use of preservatives can be an alternative. However, their impact on SCFA concentrations must be carefully validated. Studies have shown that storage in ethanol or RNAlater® can lead to a significant decrease in measured SCFA levels compared to fresh-frozen samples.[4] Some novel preservation solutions are being developed to stabilize SCFAs at room temperature, which could facilitate easier sample handling in large-scale clinical studies.[5]
A study on the impact of time and temperature on stool samples revealed that storage at room temperature can lead to substantial increases in acetate, propionate, and butyrate concentrations, with mean average deviations from initial values ranging from 94% to 105% after 48 hours.[6] Even storage at 4°C resulted in an average deviation of 14% to 20% after 24 hours.[6]
The Analytical Crossroads: Choosing Your Quantification Strategy
The choice of analytical methodology is a critical decision that profoundly impacts the accuracy, sensitivity, and throughput of SCFA analysis. The two most established techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1][7]
Gas Chromatography (GC): The Traditional Workhorse
GC has long been considered a gold standard for SCFA analysis due to its high resolution and sensitivity for volatile compounds.[1][8]
-
GC with Flame Ionization Detection (GC-FID): This is a widely used and robust method for SCFA quantification.[1][8] The FID is highly sensitive to carbon-containing compounds, making it well-suited for detecting SCFAs.[1]
-
GC-Mass Spectrometry (GC-MS): Coupling GC with MS provides unparalleled sensitivity and specificity, allowing for both quantification and structural identification of SCFAs.[1]
Challenges with GC-based methods:
-
Derivatization: A crucial and often variable step in GC analysis is derivatization, which chemically modifies SCFAs to enhance their volatility and detectability.[7] This process can introduce variability if not meticulously controlled.
-
Sample Preparation: GC-MS sample preparation can be time-consuming.[9]
Liquid Chromatography (LC): A Versatile Alternative
LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and sensitive method for SCFA analysis.[9][10]
-
Advantages of LC-MS:
-
Reduced Sample Preparation: LC-MS often requires less extensive sample preparation compared to GC-MS.[9]
-
Versatility: It can analyze a broader range of metabolites beyond SCFAs in a single run.
-
No Derivatization (in some cases): While derivatization can enhance sensitivity, some LC-MS methods allow for the analysis of underivatized SCFAs.[9]
-
-
Limitations of LC-MS:
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometer (MS). | Mass Spectrometer (MS), UV Detector. |
| Sensitivity | High, especially with FID and MS.[1][7] | High with MS, lower with UV.[1][9] |
| Sample Preparation | Often requires derivatization to increase volatility. Can be time-consuming.[7][9] | Can sometimes be performed without derivatization. Often less time-consuming.[9] |
| Throughput | Can be lower due to longer run times and sample preparation. | Can be higher, especially with modern UPLC systems. |
| Cost | Generally lower for GC-FID systems. | Can be higher, especially for high-resolution MS systems. |
Extraction: Isolating the Analytes of Interest
The efficiency of SCFA extraction from complex biological matrices like feces or plasma is a critical determinant of analytical accuracy.
Common Extraction Techniques:
-
Solvent Extraction: This is a widely used method where organic solvents like diethyl ether or a mixture of ether and hexane are used to isolate SCFAs.[1][11] Acidification of the sample prior to extraction is a common step to improve the recovery of these acidic compounds.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to liquid-liquid extraction, resulting in fewer matrix interferences.[7]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract volatile compounds like SCFAs from the headspace of a sample.[7] It is known for its speed and sensitivity.[7]
The choice of extraction method can significantly impact the final quantified values. Therefore, it is crucial to validate the recovery and reproducibility of the chosen method for the specific sample matrix being analyzed.
The Unsung Hero: The Importance of Internal Standards
To correct for variability introduced during sample preparation and analysis, the use of internal standards is non-negotiable for accurate SCFA quantification.[1]
-
Stable Isotope-Labeled Internal Standards: Deuterated or 13C-labeled analogs of the target SCFAs are considered the gold standard.[12][13] These standards have nearly identical chemical and physical properties to the native analytes and can effectively compensate for matrix effects and variations in instrument response.[12]
The addition of a known concentration of an internal standard at the beginning of the sample preparation process allows for the normalization of the final results, significantly improving inter-laboratory reproducibility.
Workflow and Sources of Variability
The following diagram illustrates the typical workflow for SCFA analysis and highlights the key stages where variability can be introduced.
Caption: Workflow for SCFA analysis highlighting sources of variability.
Towards Standardization: A Call for Harmonized Protocols
The lack of standardized protocols for SCFA analysis is a significant barrier to the advancement of microbiome research.[14] Establishing consensus guidelines for sample collection, storage, and analytical methodologies is crucial for improving data comparability and enabling meta-analyses of studies from different laboratories.
Recommendations for Minimizing Inter-Laboratory Variability:
-
Standardized Pre-analytical Procedures: Adopt harmonized protocols for sample collection and immediate freezing at -80°C.
-
Method Validation: Thoroughly validate the entire analytical method, including extraction efficiency, linearity, precision, and accuracy, for each specific matrix.
-
Use of Appropriate Internal Standards: Consistently use stable isotope-labeled internal standards for all target SCFAs.
-
Participation in Ring Trials: When available, participation in inter-laboratory ring trials is an excellent way to assess and improve analytical performance.
-
Transparent Reporting: Clearly report all details of the analytical methodology in publications, including sample handling, extraction method, derivatization procedure (if any), and instrument parameters.
By embracing these principles of scientific integrity and methodological rigor, the research community can move towards a future where data on these crucial microbial metabolites is more reliable, reproducible, and ultimately, more impactful.
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Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa - MDPI. (URL: [Link])
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Standard SCFA and SA as internal standard showing three profiles of... - ResearchGate. (URL: [Link])
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A Comparative Guide to the Accuracy and Precision of 2-Methyl-d3-propionic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within chromatographic and mass spectrometric techniques, the selection of an appropriate internal standard (IS) is a cornerstone for achieving reliable and reproducible results. An internal standard is critical for correcting variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] This guide provides a comprehensive analysis of 2-Methyl-d3-propionic Acid, a deuterated stable isotope-labeled (SIL) internal standard, and evaluates its performance in ensuring the accuracy and precision of analytical methods.
The Gold Standard: Why Use a Stable Isotope-Labeled Internal Standard?
Stable isotope-labeled compounds, such as this compound (the deuterated form of isobutyric acid), are widely considered the gold standard for internal standards in quantitative mass spectrometry.[2] The rationale is straightforward: an ideal internal standard should behave chemically and physically identically to the analyte of interest.[3][4] By substituting hydrogen atoms with deuterium, a stable, non-radioactive isotope, the resulting molecule is chemically identical to its unlabeled counterpart but has a different mass.[3][5]
This subtle mass shift is the key to its effectiveness. In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the deuterated standard co-elutes with the native analyte, meaning they experience the same sample preparation losses, matrix effects, and potential ion suppression.[1][3] However, the mass spectrometer can easily distinguish between them, allowing the ratio of the analyte to the internal standard to be used for precise quantification.[5] This process, known as isotope dilution analysis (IDA), is a primary measurement method that can significantly enhance measurement reliability by compensating for systematic errors.[6][7]
This compound: Properties and Applications
This compound is the deuterated analog of isobutyric acid (also known as 2-methylpropanoic acid). Isobutyric acid is a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut and is relevant in various metabolic and clinical research areas.[8][9] Therefore, this compound is an excellent internal standard for the quantification of isobutyric acid and other structurally similar short-chain fatty acids in complex biological matrices like plasma, feces, or tissue extracts.[8][9]
Key Advantages:
-
Enhanced Accuracy and Precision: By perfectly mimicking the analyte, it corrects for variations more effectively than structural analogs, leading to lower bias and improved precision.[10]
-
Reduced Matrix Effects: It co-elutes with the analyte, ensuring both are subjected to the same degree of ion suppression or enhancement from complex biological matrices.[3][5]
-
Improved Reproducibility: Leads to consistent results across different analytical runs and even between different laboratories.[5]
-
Regulatory Acceptance: The use of SIL internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[2][11]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound is most evident when comparing key validation parameters against a non-deuterated, structural analog internal standard (e.g., a different but similar carboxylic acid). While specific data for this compound is often embedded within larger studies, the performance benefits of SILs are well-documented.
A study on long-chain fatty acids demonstrated that using an alternative (non-isotopic) IS increased method variance by a median of 141% and introduced statistically significant bias in over half of the measurements.[10] The use of a SIL IS is designed to prevent such inaccuracies.
Table 1: Illustrative Performance Comparison of Internal Standard Types
| Performance Parameter | Method with this compound (SIL IS) | Method with Structural Analog (Non-Deuterated IS) | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The SIL IS perfectly tracks the analyte through extraction and ionization, minimizing systematic errors. A structural analog may have different recovery and ionization efficiency.[10] |
| Precision (%RSD) | < 5% | 5-15% or higher | Co-elution and identical chemical behavior of the SIL IS lead to more consistent analyte/IS ratios, reducing random error and improving run-to-run reproducibility.[10] |
| Matrix Effect | Minimized | Variable and often significant | Since the SIL IS and analyte are affected identically by matrix components, the ratio remains constant. A structural analog may elute at a different time, experiencing different levels of ion suppression.[3][5] |
| Linearity (r²) | > 0.995 | Often > 0.99, but can be less robust | The consistent correction provided by the SIL IS across the concentration range results in a more reliable calibration curve.[12] |
This table presents typical expected performance based on established principles of using stable isotope-labeled internal standards versus structural analogs.
Experimental Protocol: Quantification of Isobutyric Acid in Plasma using LC-MS/MS
This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard in a typical bioanalytical workflow.
Objective: To accurately and precisely quantify the concentration of isobutyric acid in human plasma samples.
Materials:
-
Isobutyric acid (analyte standard)
-
This compound (internal standard)
-
Human plasma (blank matrix)
-
Acetonitrile (protein precipitation solvent)
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of isobutyric acid in a suitable solvent (e.g., water or methanol).
-
Prepare a 1 mg/mL stock solution of this compound.
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, quality control sample, or unknown), add 20 µL of the this compound working solution.
-
Vortex briefly to mix. This step is critical to ensure the IS equilibrates with the sample before extraction.[6]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both isobutyric acid and this compound.
-
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Isobutyric Acid / this compound) against the known concentrations of the calibration standards.
-
Apply a linear regression model to the calibration curve. The correlation coefficient (r²) should be >0.99 for acceptance.[12]
-
Determine the concentration of isobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Visualization
The following diagram illustrates the experimental workflow, highlighting the critical role of the internal standard.
Caption: Experimental workflow for quantifying an analyte using an internal standard.
Conclusion
The selection of an internal standard is a decision that fundamentally impacts the quality of quantitative analytical data. This compound, as a stable isotope-labeled internal standard, represents the gold standard for the analysis of its unlabeled counterpart, isobutyric acid, and other related short-chain fatty acids. Its use is paramount for correcting analytical variability, minimizing matrix effects, and ensuring the highest levels of accuracy and precision.[1][3][5] While structural analogs may be considered when a SIL is unavailable, researchers must be aware of the potential for increased variance and bias.[4][10] For robust, reliable, and defensible results in regulated and research environments, this compound is the superior choice.
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- Sinha, A. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Online] 2025-10-30.
- Wang, S., et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Online] 2018-05-24.
- Han, J., et al. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. PMC - NIH. [Online] 2019-08-28.
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- Benchchem. A Comparative Guide to Cross-Validation of Analytical Methods Using 2-Methylanisole-d3 as an Internal Standard.
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- USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Online] 2025-08-05.
- Calvigioni, M., et al. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers.
- Turgeon, C., et al. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. NIH. [Online] 2017-09-15.
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A Senior Application Scientist's Guide to the Performance of 2-Methyl-d3-propionic Acid as a Bioanalytical Internal Standard
Abstract
This guide provides an in-depth comparison of 2-Methyl-d3-propionic Acid's expected performance as a stable isotope-labeled internal standard (SIL-IS) across key biological matrices: plasma, urine, and tissue homogenates. Designed for researchers and drug development professionals, this document moves beyond theoretical advantages to explain the underlying principles of stable isotope dilution assays. It presents detailed experimental protocols and workflows, grounded in authoritative bioanalytical method validation guidelines, to demonstrate the superiority of a SIL-IS in achieving accuracy, precision, and robustness in quantitative LC-MS/MS analysis.
Introduction: The Quest for Precision in Bioanalysis
In quantitative bioanalysis, the primary objective is to obtain an accurate and precise measurement of an analyte within a complex biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] However, the journey from sample collection to final concentration value is fraught with potential variability. Inconsistencies in sample preparation, injection volume, instrument response, and matrix effects can all introduce significant error.[2][3]
To counteract this variability, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[2][4] The IS should ideally behave identically to the analyte throughout the entire analytical process.[2] The most effective way to achieve this is by using a stable isotope-labeled version of the analyte. This guide focuses on This compound , a deuterated form of isobutyric acid, and explores its performance as a premier internal standard for the quantification of its unlabeled counterpart and other structurally similar short-chain fatty acids.
The Gold Standard: Why Stable Isotope-Labeled Standards Excel
A SIL-IS, such as this compound, is considered the most appropriate choice for quantitative bioanalysis.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, a principle that forms the basis of the stable isotope dilution technique.
Key advantages include:
-
Co-elution with the Analyte : Since the deuterated and non-deuterated forms have virtually identical chemical structures, they exhibit the same behavior during chromatographic separation.[5] This ensures that both compounds experience the same degree of ionization suppression or enhancement from co-eluting matrix components at any given point in time.[6]
-
Correction for Matrix Effects : Matrix effects—the alteration of ionization efficiency by co-eluting substances—are a primary source of inaccuracy in LC-MS/MS assays.[7] Because the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for a reliable normalization of the analyte's signal and yielding a more accurate result.[5][8]
-
Compensation for Procedural Variability : Any loss of analyte during sample extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the SIL-IS. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively canceled out.[4]
While SIL standards are preferred, it is crucial to note that even they are not a universal panacea. In rare cases, slight differences in retention time can occur, and if this shift places the analyte and IS in different zones of ion suppression, differential matrix effects can arise.[9] Furthermore, the isotopic purity of the standard must be high to prevent its contribution to the analyte's signal, a phenomenon known as cross-talk.[10]
Performance Comparison in Key Biological Matrices
The robustness of an analytical method is tested by its performance across different, and often challenging, biological matrices. This compound is expected to provide superior performance by mitigating the unique challenges presented by each matrix.
Plasma/Serum
Plasma is a protein-rich matrix containing a high concentration of phospholipids, which are notorious for causing ion suppression.
-
Challenge : Variability in protein precipitation or liquid-liquid extraction efficiency can lead to inconsistent analyte recovery and fluctuating levels of residual matrix components.
-
This compound Performance : By tracking the analyte from the very first step of sample preparation, this compound compensates for inconsistencies in extraction recovery. Its co-elution ensures that any suppression from residual phospholipids or other endogenous materials affects both the analyte and the IS equally, preserving the accuracy of the analyte/IS ratio.
Urine
Urine is a highly variable matrix, with significant inter- and intra-subject differences in pH, salt concentration, and endogenous metabolite profile.
-
Challenge : High salt content can drastically suppress the electrospray ionization (ESI) signal. The diverse range of metabolites can also interfere with quantification.
-
This compound Performance : The use of a SIL-IS is critical in urine analysis. It effectively normalizes the signal suppression caused by salts. Because its chemical properties are identical to the analyte, its extraction efficiency and chromatographic retention are unaffected by variations in urine pH, unlike a structural analog IS which might behave differently.
Tissue Homogenates
Tissue samples present the greatest analytical challenge due to their complexity, particularly their high lipid content and the variability introduced during the homogenization process.
-
Challenge : Achieving consistent and efficient extraction from complex tissue lysates is difficult. High lipid content can cause severe matrix effects and foul the LC-MS system.
-
This compound Performance : Adding the SIL-IS prior to homogenization allows it to account for all subsequent variations, from tissue disruption and extraction to sample clean-up. Its identical behavior to the analyte is essential for correcting the severe and variable matrix effects commonly encountered in tissue analysis.
Quantitative Performance Metrics: A Comparative Overview
The superiority of a SIL-IS like this compound over a structural analog IS is evident when evaluating key bioanalytical validation parameters as defined by regulatory bodies like the FDA.[1][11][12]
| Validation Parameter | Using this compound (SIL-IS) | Using a Structural Analog IS | Causality Behind the Difference |
| Accuracy | High (typically 95-105%) | Can be compromised (e.g., 80-120%) | The SIL-IS perfectly mimics the analyte's behavior in the matrix, correcting for recovery and matrix effects. A structural analog may have different extraction recovery and experience different matrix effects, leading to systemic bias.[13] |
| Precision | High (CV <15%) | Often lower (CV can exceed 15%) | The SIL-IS corrects for random variations throughout the process. A structural analog cannot compensate as effectively for variable matrix effects or recovery, leading to greater imprecision.[13] |
| Matrix Effect | Compensated | Unpredictable | Co-elution ensures the SIL-IS experiences the same ionization suppression/enhancement as the analyte. A structural analog, even if chemically similar, may elute at a slightly different time, placing it in a region of different matrix effect.[14] |
| Recovery | Correction is robust | Correction can be misleading | The analyte/IS ratio remains constant even with variable recovery because both are affected proportionally. A structural analog may have a different recovery efficiency, failing to accurately correct for analyte losses. |
Experimental Design: A Self-Validating Protocol
This protocol describes a general workflow for the quantification of isobutyric acid in human plasma using this compound as the internal standard. The methodology is designed to be self-validating by adhering to principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][11]
Materials
-
Analyte: Isobutyric acid
-
Internal Standard: this compound
-
Biological Matrix: Human plasma (K2EDTA)
-
Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, >99%), Deionized Water
Experimental Workflow Diagram
Caption: Bioanalytical workflow for analyte quantification.
Step-by-Step Protocol
-
Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of isobutyric acid into blank plasma to create a calibration curve (e.g., 8-10 points) and at least three levels of QCs (low, mid, high).
-
Sample Aliquoting: Aliquot 50 µL of study samples, standards, and QCs into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 500 ng/mL in 50:50 ACN:Water) to all wells except for "double blank" (matrix without analyte or IS).
-
Rationale: The IS is added early to ensure it undergoes all subsequent sample manipulation steps alongside the analyte, enabling it to correct for variability.[2]
-
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each well.
-
Rationale: Acetonitrile is an efficient solvent for precipitating plasma proteins while keeping small polar molecules like short-chain fatty acids in solution. The 4:1 solvent-to-plasma ratio ensures complete precipitation.
-
-
Vortex and Centrifuge: Seal the plate, vortex for 2 minutes, and then centrifuge at high speed (e.g., 4000 g) for 10 minutes at 4°C.
-
Rationale: Vortexing ensures thorough mixing for efficient precipitation. Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to retain and elute the short-chain fatty acid (e.g., start at 5% B, ramp to 95% B).
-
Injection Volume: 5 µL.
-
Rationale: Reverse-phase chromatography is suitable for separating small polar molecules. The acidic mobile phase (formic acid) ensures the carboxylic acid is in its neutral form, promoting better retention and peak shape.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization, Negative Mode (HESI-).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (isobutyric acid) and the IS (this compound). For example:
-
Isobutyric Acid: Q1: 87.1 m/z -> Q3: 43.1 m/z
-
This compound: Q1: 90.1 m/z -> Q3: 45.1 m/z (Note: d3 would be 90.1, not 94. This assumes deuteration at the methyl group. A d6 version would be 94.1).
-
-
Rationale: Negative mode is preferred for acidic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for each compound.
-
Conclusion
For the quantitative bioanalysis of small molecules like isobutyric acid, the use of a high-purity, stable isotope-labeled internal standard is indispensable for achieving the accuracy and precision demanded by regulatory standards. This compound, by virtue of being a SIL-IS, is expected to deliver exceptional performance across diverse and challenging biological matrices like plasma, urine, and tissue. Its ability to co-elute with the analyte allows it to effectively compensate for matrix effects and procedural variability—the two largest sources of error in LC-MS/MS assays. By incorporating this standard into a well-validated workflow, researchers can generate highly reliable data, ensuring confidence in pharmacokinetic, toxicokinetic, and clinical biomarker studies.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]
- de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(12), 1645-1652. This is inferred from the content of the SciSpace article which discusses the merits and demerits of SILs. The direct article link is not provided, but the content is summarized.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). LC-MS-MS experiences with internal standards. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
Ovid. (n.d.). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. Retrieved from [Link]
-
Vertex AI Search. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link]
-
PubMed. (1983). [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]. Retrieved from [Link]
-
PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]
-
PubMed. (1987). Urinary excretion of 2-methyl-2,3-butanediol and 2,3-pentanediol in patients with disorders of propionate and methylmalonate metabolism. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
PubMed. (2018). Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias. Retrieved from [Link]
-
PubMed. (2020). Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Derivatization Methods for Short-Chain Fatty Acid Analysis
For researchers, clinical scientists, and drug development professionals investigating the intricate roles of short-chain fatty acids (SCFAs) in health and disease, accurate and robust quantification is paramount. The inherent volatility and hydrophilicity of SCFAs present significant analytical challenges, often necessitating a critical sample preparation step: derivatization. This guide provides an in-depth, objective comparison of common derivatization strategies for SCFA analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), grounded in experimental data and field-proven insights.
The Critical Role of Derivatization in SCFA Analysis
Direct analysis of underivatized SCFAs, while possible, is often hampered by poor chromatographic peak shape, low sensitivity, and potential for contamination of the analytical system.[1][2][3] Derivatization addresses these issues by chemically modifying the carboxyl group of the SCFAs, thereby increasing their volatility for GC-MS or enhancing their chromatographic retention and ionization efficiency for LC-MS.[4][5] The choice of derivatization agent is a critical decision that directly impacts method sensitivity, specificity, and throughput.
This guide will dissect and compare three major classes of derivatization reactions: silylation , esterification , and amidation/hydrazide formation , providing the rationale behind experimental choices and detailed protocols to ensure methodological integrity.
Comparative Analysis of Leading Derivatization Strategies
The selection of an optimal derivatization method hinges on a balance of analytical requirements, sample matrix complexity, and desired throughput. Below is a comparative summary of the most prevalent techniques.
| Derivatization Method | Principle | Primary Application | Key Advantages | Key Disadvantages |
| Silylation (e.g., MTBSTFA) | Replacement of active protons with a silyl group (e.g., tert-butyldimethylsilyl). | GC-MS | Mild reaction conditions; high derivatization efficiency; stable derivatives.[6][7] | Reagents are moisture-sensitive, requiring an anhydrous environment.[1][3][8] |
| Esterification (e.g., Alkyl Chloroformates) | Conversion of carboxylic acids to esters (e.g., propyl or isobutyl esters). | GC-MS | Can be performed in aqueous solutions, avoiding sample drying; rapid reaction.[9][10] | Potential for byproduct formation; some reagents may co-elute with early-eluting SCFAs.[3] |
| Amidation/Hydrazide Formation (e.g., 3-NPH, O-BHA) | Coupling of the SCFA carboxyl group with an amine or hydrazine. | LC-MS/MS | Significantly improves chromatographic retention and ionization efficiency for LC-MS; enables high sensitivity.[11][12][13] | Can involve more complex, multi-step reactions; potential for byproduct formation.[14] |
In-Depth Analysis and Experimental Protocols
Silylation: The Gold Standard for GC-MS Sensitivity
Silylation is a widely adopted method for the GC-MS analysis of SCFAs due to its ability to produce stable and volatile derivatives. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a particularly favored reagent.[6][7] The tert-butyldimethylsilyl (TBDMS) esters formed are less susceptible to hydrolysis than their trimethylsilyl (TMS) counterparts, offering greater stability.[15][16]
Causality of Experimental Choices: The use of a basic environment (e.g., sodium hydroxide) during the initial extraction is crucial to deprotonate the SCFAs, reducing their volatility and preventing loss during sample preparation.[6][7] The subsequent derivatization with MTBSTFA proceeds efficiently at a moderate temperature (e.g., 60°C), making it a relatively gentle method.[6]
Caption: Workflow for SCFA derivatization using MTBSTFA for GC-MS analysis.
-
Sample Preparation:
-
Extraction and Derivatization:
-
Centrifuge at high speed to pellet proteins and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Incubate the mixture at 60°C for 30 minutes.[6]
-
-
Analysis:
-
Cool the sample to room temperature.
-
Inject an aliquot into the GC-MS for analysis.
-
Esterification: A Versatile Approach for GC-MS
Esterification converts SCFAs into their corresponding esters, which are more volatile and exhibit better chromatographic behavior. A common approach involves the use of alkyl chloroformates, such as propyl chloroformate (PCF) or isobutyl chloroformate, in the presence of an alcohol and a catalyst (e.g., pyridine).[9][10] A key advantage of this method is its compatibility with aqueous sample matrices, eliminating the need for a separate drying step.[9]
Causality of Experimental Choices: The reaction is typically performed in a one-step process where the alkyl chloroformate reacts with the SCFA in a solution containing the corresponding alcohol and pyridine.[10] Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion. The choice of alcohol (e.g., propanol for PCF) determines the resulting ester.
Caption: Workflow for SCFA derivatization using propyl chloroformate (PCF).
-
Sample Preparation:
-
To 500 µL of fecal water supernatant, add internal standards.[10]
-
-
Derivatization:
-
Extraction and Analysis:
-
Extract the propyl esters by adding 300 µL of hexane, vortexing for 1 minute, and centrifuging.[10]
-
Collect the upper hexane layer.
-
Repeat the extraction with another 300 µL of hexane and combine the organic layers.
-
Inject an aliquot of the combined hexane extract into the GC-MS.
-
Amidation/Hydrazide Formation: Tailored for LC-MS/MS
For LC-MS/MS analysis, derivatization aims to increase the hydrophobicity of SCFAs for better retention on reversed-phase columns and to introduce a readily ionizable moiety for enhanced mass spectrometric detection.[11][17] Common reagents include 3-nitrophenylhydrazine (3-NPH) and O-benzylhydroxylamine (O-BHA).[12][13] These methods often demonstrate excellent sensitivity, reaching femtomolar limits of detection.
Causality of Experimental Choices: The reaction involves the activation of the SCFA's carboxylic acid, typically with a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by nucleophilic attack by the derivatizing agent (e.g., 3-NPH). The use of isotopically labeled derivatization reagents or internal standards is highly recommended to correct for matrix effects and variations in derivatization efficiency.[17]
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A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Methyl-d3-propionic Acid: Ensuring Quality and Isotopic Integrity
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and isotopic enrichment of a critical reagent. This guide provides an in-depth comparison of the analytical data you can expect to find on a CoA for 2-Methyl-d3-propionic Acid against its non-deuterated analog, 2-methylpropionic acid. We will delve into the experimental methodologies used to generate this data, explaining the "why" behind the "how," and provide you with the tools to critically evaluate the quality of your starting material.
The Anatomy of a Certificate of Analysis: A Comparative Overview
A CoA for a deuterated compound like this compound presents a more complex analytical picture than that of its non-labeled counterpart. The key differentiator lies in the need to quantify the extent and location of the deuterium labeling. Below is a comparative table illustrating the typical specifications you would find on a CoA for both compounds.
Table 1: Comparative Certificate of Analysis Specifications
| Parameter | This compound | 2-Methylpropionic Acid | Significance and Rationale |
| Chemical Formula | C₄H₅D₃O₂ | C₄H₈O₂ | Confirms the elemental composition and the presence of deuterium. |
| Molecular Weight | 91.12 g/mol | 88.11 g/mol | The increased mass is a direct result of the three deuterium atoms. |
| Appearance | Colorless liquid | Colorless liquid | A basic physical property check for gross impurities. |
| Chemical Purity (by HPLC) | ≥98% | ≥98% | Ensures the sample is free from organic impurities that could interfere with experiments. A high-purity starting material is crucial for accurate downstream analysis and synthesis. |
| Isotopic Enrichment (by MS) | ≥98 atom % D | Not Applicable | This is the most critical parameter for a labeled compound, indicating the percentage of molecules that contain the deuterium label at the specified positions. |
| Structural Confirmation (by ¹H NMR) | Conforms to structure | Conforms to structure | Verifies the correct chemical structure and the position of the deuterium atoms by observing the absence of specific proton signals. |
| Residual Solvents (by GC) | Meets USP <467> limits | Meets USP <467> limits | Ensures that solvents used in the synthesis and purification process are removed to acceptable levels, preventing interference in sensitive applications. |
| Water Content (by Karl Fischer) | ≤0.5% | ≤0.5% | Water can affect the reactivity and stability of the compound and can interfere with certain analytical techniques. |
The Science Behind the Specifications: A Deep Dive into Analytical Methodologies
To truly understand a Certificate of Analysis, one must grasp the principles and practicalities of the analytical techniques employed. Here, we dissect the key experimental protocols used to certify this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The Rationale: HPLC is a cornerstone technique for separating and quantifying organic molecules in a mixture. For this compound, it is essential to confirm that the material is chemically pure and that any observed impurities are within acceptable limits. A reversed-phase HPLC method is typically employed for short-chain fatty acids.
Experimental Protocol: Isocratic HPLC Method for 2-Methylpropionic Acid and its Deuterated Analog
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice, offering good retention and separation of small polar molecules.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., in a 90:10 v/v ratio), is often used. The acidic pH ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids which have a weak chromophore.
-
Sample Preparation: A known concentration of the sample is prepared in the mobile phase.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Workflow:
Mass Spectrometry (MS) for Isotopic Enrichment
The Rationale: Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the deuterated and non-deuterated molecules. High-resolution mass spectrometry (HRMS) is particularly powerful for this application.[1]
Experimental Protocol: Isotopic Enrichment by High-Resolution Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for deprotonating the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to resolve the isotopic peaks.
-
Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled compound ([M₀-H]⁻) and the corresponding peak for the deuterated compound ([M₃-H]⁻).
-
Integrate the ion intensities for all relevant isotopic species (e.g., d₀, d₁, d₂, d₃).
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = (Intensity of d₃ / (Intensity of d₀ + Intensity of d₁ + Intensity of d₂ + Intensity of d₃)) * 100
-
Visualizing the Data Interpretation:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H NMR is used to confirm the absence of protons at the labeled methyl group, thereby verifying the position of the deuterium atoms.[1]
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) to avoid interference from solvent protons. An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
2-Methylpropionic Acid: The spectrum will show a doublet for the two methyl groups and a septet for the methine proton.[2] The carboxylic acid proton will appear as a broad singlet.
-
This compound: The doublet corresponding to the methyl groups will be absent or significantly reduced in intensity, confirming the presence of deuterium at this position. The methine proton will appear as a singlet due to the absence of coupling to the deuterated methyl group.
-
Visualizing the Structural Comparison:
Beyond the Basics: Understanding the Nuances
-
Chemical Purity vs. Isotopic Purity: It is crucial to understand that these are two distinct parameters. A compound can be 99% chemically pure but have a low isotopic enrichment, or vice versa. Both are critical for the success of your experiments.
-
Alternative Deuterated Analogs: You may encounter other deuterated versions of 2-methylpropionic acid, such as 2-Methyl-d3-propionic-3,3,3-d3 Acid. The analytical principles remain the same, but the expected mass spectral and NMR data will differ based on the location and number of deuterium atoms.
-
Quantitative NMR (qNMR): For a highly accurate determination of chemical purity, quantitative NMR (qNMR) can be employed. This technique uses an internal standard of known purity to directly quantify the analyte, offering an orthogonal method to HPLC.[3][4][5][6][7]
Conclusion: A Foundation of Quality for Your Research
A thorough understanding and critical evaluation of the Certificate of Analysis for this compound are paramount for ensuring the validity and reproducibility of your research. By appreciating the intricacies of the analytical techniques used to generate the CoA data, you are empowered to make informed decisions about the quality of your reagents and, ultimately, the integrity of your scientific findings. Always demand a comprehensive CoA from your supplier and do not hesitate to ask questions about the methodologies employed.
References
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Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
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-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
González-Antuña, A., Rodriguez, J. R., & Garcia, R. (2014). A general method for the determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 417–426. Retrieved from [Link]
-
Kumar, P., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 937-944. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-METHYL-(2,3,3-D3)-PROPANOIC-ACID. Retrieved from [Link]
-
Kumar, P., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Retrieved from [Link]
-
B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200–204. Retrieved from [Link]
-
Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
-
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SIELC Technologies. (2018, February 16). Propanoic acid, 2-methyl-, methyl ester. Retrieved from [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. Retrieved from [Link]
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Li, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]
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The Gold Standard for SCFA Quantification: A Comparative Guide to Achieving Linearity and Broad Dynamic Range Using Deuterated Internal Standards
In the rapidly evolving field of microbiome research, the accurate quantification of short-chain fatty acids (SCFAs) stands as a critical pillar for understanding the intricate dialogue between gut microbiota and host physiology. As key metabolic products of dietary fiber fermentation, SCFAs like acetate, propionate, and butyrate are implicated in a vast array of physiological processes, from maintaining intestinal homeostasis to influencing immune responses and even neurological function.[1] Consequently, the demand for robust and reliable analytical methods to measure these volatile and often low-concentration molecules has never been greater.
This guide provides an in-depth comparison of analytical methodologies for SCFA quantification, with a specialized focus on the indispensable role of deuterated internal standards in achieving superior linearity and a wide dynamic range. Moving beyond a mere recitation of protocols, we will delve into the causality behind critical experimental choices, empowering researchers, scientists, and drug development professionals to design and execute self-validating analytical systems for trustworthy and reproducible results.
The Imperative of Isotopic Dilution: Why Deuterated Standards are Non-Negotiable
In the world of quantitative mass spectrometry, the principle of "like-for-like" is paramount for accuracy. Stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, are the universally acknowledged gold standard for mitigating analytical variability.[2] Their importance in SCFA analysis cannot be overstated. Due to the volatile nature of SCFAs and the multi-step sample preparation often required, the potential for analyte loss is significant.
A deuterated internal standard, being chemically identical to its native counterpart, co-elutes chromatographically and experiences nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer. Crucially, it also mirrors the native analyte's behavior during extraction, derivatization, and any potential degradation, allowing for reliable correction of the final quantified amount.[2] This isotopic dilution strategy effectively normalizes for variations in sample matrix effects, injection volume, and instrument response, leading to demonstrably more accurate and precise data.
Comparative Analysis of Leading Methodologies: GC-MS vs. LC-MS/MS
The two most prevalent and powerful techniques for SCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on the specific research question, available instrumentation, and the biological matrix being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a robust and reliable method for SCFA analysis, favored for its excellent chromatographic resolution of these small, volatile molecules.[3][4] However, a significant consideration for GC-MS is the necessity of derivatization. SCFAs in their native form are too polar and not sufficiently volatile for efficient separation on most GC columns. Derivatization chemically modifies the SCFAs to increase their volatility and thermal stability.[5]
Common derivatization strategies include esterification (e.g., with isobutyl chloroformate or pentafluorobenzyl bromide (PFBB)) and silylation (e.g., using trimethylsilyl (TMS) reagents).[1][6][7] The choice of derivatizing agent is critical as it impacts the stability of the resulting derivative, the potential for side reactions, and the overall sensitivity of the assay. For instance, while silylation is a common technique, the resulting TMS derivatives can be sensitive to moisture, necessitating anhydrous conditions during sample preparation.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Rising in Prominence
LC-MS/MS has emerged as a powerful alternative, particularly for its simplified sample preparation, which can sometimes circumvent the need for derivatization.[8] However, underivatized SCFAs present their own challenges in LC-MS due to their high polarity, leading to poor retention on traditional reversed-phase columns and inefficient ionization.[4]
To address these limitations, chemical derivatization is also frequently employed in LC-MS/MS workflows. Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can be used to tag the SCFA's carboxylic acid group, rendering the molecule less polar and more readily ionizable, thereby significantly enhancing sensitivity.[9]
Performance Comparison: Linearity and Range
The following tables summarize the quantitative performance of various GC-MS and LC-MS/MS methods for SCFA analysis that utilize deuterated internal standards, as reported in peer-reviewed literature. This provides a valuable basis for comparing the expected linearity and dynamic range of each approach.
Table 1: Comparison of GC-MS Methods for SCFA Analysis Using Deuterated Standards
| Derivatization Method | Key Performance Metrics | Sample Matrix | Reference |
| None (Direct Injection) | Linearity (R²): >0.99; Intra-day Precision (%RSD): <10%; Inter-day Precision (%RSD): <15% | Human Plasma, Serum, Feces; Mouse Cecum | [2] |
| Isobutyl Chloroformate | Linearity (R²): >0.99; LOQ: 0.08-0.78 µg/mL; Intra-day Precision (%RSD): 0.56-1.03%; Inter-day Precision (%RSD): 0.10-4.76% | Human Stool | [2][6] |
| Pentafluorobenzyl Bromide (PFBB) | Linearity (R²): >0.99; LOQ: 0.2-5 µM | Cecal Material | [1] |
Table 2: Comparison of LC-MS/MS Methods for SCFA Analysis Using Deuterated Standards
| Derivatization Method | Key Performance Metrics | Sample Matrix | Reference |
| Girard's Reagent T (GT) | Linearity (R²): >0.99; LOQ: femtomole levels | Bacterial Cultures | [3] |
| Aniline | Linearity (R²): >0.995 | Cecal Samples | [10] |
| 3-Nitrophenylhydrazine (3-NPH) | Accuracy: 93.1-108.7%; Intra- & Inter-day Variation: <8.8% | Stool Samples | [4] |
Experimental Protocols: A Step-by-Step Guide to a Self-Validating Workflow
The following protocol for SCFA quantification in fecal samples using GC-MS with isobutyl chloroformate derivatization and deuterated internal standards is presented as a model for a self-validating system. The inclusion of quality control (QC) samples at multiple concentrations is crucial for ensuring the accuracy and precision of the analytical run.
Protocol: GC-MS Quantification of SCFAs in Fecal Samples
1. Sample Preparation and Extraction:
-
Rationale: The initial extraction must efficiently liberate SCFAs from the complex fecal matrix while minimizing the co-extraction of interfering substances.
-
Procedure:
-
Homogenize a known weight of fecal sample (e.g., 50 mg) in a suitable extraction solvent (e.g., a mixture of water and acetonitrile).
-
Add a precise volume of the deuterated internal standard mix (containing deuterated acetate, propionate, butyrate, etc.) to each sample. The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) to pellet solid debris.
-
Carefully transfer the supernatant to a new tube for derivatization.
-
2. Derivatization with Isobutyl Chloroformate:
-
Rationale: This derivatization method is performed in an aqueous solution, which can simplify the workflow by eliminating the need for a sample drying step.[6]
-
Procedure:
-
To the extracted supernatant, add a defined volume of a basic solution (e.g., 20 mM NaOH) and pyridine.[6]
-
Add isobutanol to the mixture.[6]
-
Carefully add isobutyl chloroformate to initiate the derivatization reaction.[6]
-
Vortex immediately to ensure efficient reaction.
-
The resulting isobutyl esters of the SCFAs can then be extracted into an organic solvent (e.g., hexane) for GC-MS analysis.
-
3. GC-MS Analysis:
-
Rationale: The GC method must provide adequate separation of the derivatized SCFAs, and the MS parameters should be optimized for sensitive and specific detection.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the organic extract onto the GC-MS system.
-
Employ a suitable GC column (e.g., a DB-5ms) and a temperature gradient that effectively separates the SCFA derivatives.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for each SCFA derivative and its corresponding deuterated internal standard.
-
4. Data Analysis and Quantification:
-
Rationale: The use of the deuterated internal standard allows for accurate quantification by correcting for any variations during sample processing and analysis.
-
Procedure:
-
For each SCFA, calculate the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations. The curve should demonstrate linearity with a correlation coefficient (R²) of >0.99.
-
Use the regression equation from the calibration curve to determine the concentration of each SCFA in the unknown samples based on their measured peak area ratios.
-
Visualizing the Workflow and the Principle of Isotopic Dilution
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SCFA quantification.
Caption: Principle of isotopic dilution for accurate SCFA quantification.
Conclusion and Future Perspectives
The accurate quantification of SCFAs is fundamental to advancing our understanding of the microbiome's role in health and disease. While both GC-MS and LC-MS/MS offer powerful platforms for this analysis, the cornerstone of a robust and reliable method lies in the correct implementation of deuterated internal standards. By compensating for inevitable sample loss and matrix effects, these standards enable the acquisition of data with high linearity over a broad dynamic range.
As technology continues to advance, we can anticipate further improvements in sensitivity and throughput for SCFA analysis. However, the fundamental principles of sound analytical chemistry, including the use of appropriate internal standards and rigorous method validation, will remain paramount. The insights and protocols detailed in this guide are intended to equip researchers with the knowledge and framework necessary to generate high-quality, reproducible data, thereby accelerating discoveries in the exciting field of microbiome science.
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Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate. Available at: [Link]
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GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available at: [Link]
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GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Metabolites. Available at: [Link]
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A Comparative Guide to the Isotopic Purity Assessment of 2-Methyl-d3-propionic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isotopic Purity
In modern analytical and pharmaceutical sciences, stable isotope-labeled (SIL) compounds are indispensable tools, serving as internal standards in quantitative mass spectrometry assays for pharmacokinetic studies, metabolic research, and clinical diagnostics.[1][2] 2-Methyl-d3-propionic Acid, a deuterated form of isobutyric acid, is frequently used as an internal standard for the quantification of short-chain fatty acids (SCFAs).[3] Its efficacy is fundamentally dependent on its isotopic purity—a measure of the degree to which the intended hydrogen atoms have been replaced by deuterium.
The definition of purity for a deuterated compound extends beyond the absence of chemical contaminants to include isotopic integrity.[4] It is virtually impossible to achieve 100% isotopic purity during synthesis, resulting in a population of molecules with varying degrees of deuteration, known as isotopologues (e.g., d0, d1, d2).[4] An accurate assessment of the isotopic distribution is critical, as the presence of significant d0 isotopologues can create analytical interference with the endogenous analyte, compromising the accuracy and reliability of quantitative data.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the isotopic purity of this compound: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and discuss the interpretation of data to ensure the highest standards of scientific integrity.
Part I: The Analytical Landscape for Isotopic Purity Determination
The choice of analytical technique is a critical decision driven by the specific information required, available instrumentation, and the stage of research or development. Both MS and NMR offer powerful, yet distinct, capabilities for characterizing deuterated compounds.[1][5]
Mass Spectrometry (MS): Resolving by Mass
Mass spectrometry is a cornerstone technique for determining isotopic enrichment by separating ions based on their mass-to-charge (m/z) ratio.[6][7] For this compound, MS can directly measure the relative abundance of each isotopologue (d0, d1, d2, d3), providing a complete isotopic distribution profile.
The Principle: The underlying premise is straightforward: the incorporation of deuterium (²H) instead of protium (¹H) results in a mass increase of approximately 1.006 Da per substitution. A high-resolution mass spectrometer can resolve the mass difference between these isotopologues, and the relative intensities of their corresponding peaks in the mass spectrum reflect their relative abundances.[8][9]
Common Platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile short-chain fatty acid, this compound is an excellent candidate for GC-MS analysis.[10] To improve chromatographic performance and prevent peak tailing, a derivatization step is often required to convert the carboxylic acid into a less polar, more volatile ester.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a viable technique, offering the advantage of analyzing the compound without derivatization.[2] This can simplify sample preparation but may require careful optimization of chromatographic conditions to achieve good peak shape and retention.
Causality in Method Choice: The decision between GC-MS and LC-MS often hinges on sample complexity and throughput requirements. Derivatization in GC-MS adds a sample preparation step but typically yields highly efficient chromatography and robust, reproducible results.[14] LC-MS avoids derivatization, which can be beneficial for high-throughput screening, but may be more susceptible to matrix effects that can interfere with accurate quantification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Perspective
NMR spectroscopy provides atomic-level detail on molecular structure and is uniquely suited to confirm the specific location of isotopic labels.[1][5] While MS provides the distribution of isotopologues, NMR confirms that the deuterium atoms are on the correct carbon atom.
The Principle:
-
¹H NMR (Proton NMR): This technique is exceptionally precise for quantifying the absence of protons at the labeled position.[4] By integrating the signal of any residual protons on the target methyl group relative to the integral of a non-labeled position (e.g., the methine proton), one can calculate the isotopic enrichment with high accuracy.
-
²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing a definitive confirmation of the label's presence and chemical environment. A recently developed method combining ¹H and ²H NMR has been shown to provide even more accurate results for isotopic abundance than classical ¹H NMR or MS methods alone.[16]
-
¹³C NMR: The presence of deuterium on an adjacent carbon atom can cause a characteristic upfield shift and a splitting of the ¹³C signal. This provides further structural confirmation of the label's position.
Causality in Method Choice: NMR is the gold standard for verifying the structural integrity of a labeled compound.[1] It is often used during the initial characterization of a new batch of a SIL standard to confirm that no isotopic scrambling (migration of the label to an unintended position) has occurred during synthesis. For routine quality control, ¹H NMR offers a rapid and highly accurate assessment of overall enrichment.
Part II: Head-to-Head Comparison: MS vs. NMR
The selection of the optimal analytical technique requires a balanced consideration of their respective strengths and limitations.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Relative abundance of all isotopologues (d0-d3).[6] | Isotopic enrichment at specific sites; structural confirmation.[1] |
| Positional Info | Indirect; cannot distinguish between positional isomers. | Direct; confirms the exact location of the deuterium labels.[5] |
| Sensitivity | Very high (picogram to femtogram). | Lower (microgram to milligram). |
| Quantification | Provides full isotopic distribution.[8] | Highly accurate for overall enrichment via ¹H NMR.[4] |
| Sample Prep | May require derivatization (GC-MS) or LC optimization.[2][12] | Simple dissolution in a deuterated solvent. |
| Throughput | High, especially with modern autosamplers. | Lower, due to longer acquisition times. |
| Expertise | Requires expertise in chromatography and mass spectral interpretation. | Requires expertise in NMR spectral analysis. |
Expert Insight: For comprehensive characterization, a dual approach is ideal. Use NMR initially to confirm the structural integrity and precise location of the deuterium labels. For routine batch-to-batch quality control and to obtain the full isotopologue distribution, a validated MS method is more efficient and provides the necessary detail for quantitative assays.[1][5]
Part III: Validated Experimental Protocols
A trustworthy protocol must be a self-validating system. The following methods include steps for system suitability and the use of an unlabeled reference standard to ensure accuracy and reproducibility.
Protocol 3.1: GC-MS Method for Isotopic Purity Assessment
This protocol is designed for the quantification of d0, d1, d2, and d3 isotopologues of 2-Methyl-propionic Acid following derivatization.
1. Materials:
-
This compound (analyte)
-
2-Methyl-propionic Acid (unlabeled reference standard)
-
Derivatizing agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Solvent: Acetonitrile (ACN)
-
GC-MS system with an electron ionization (EI) source
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound test sample in ACN.
-
Prepare a 1 mg/mL stock solution of the unlabeled 2-Methyl-propionic Acid reference standard in ACN.
-
In a GC vial, add 50 µL of the sample or standard solution.
-
Add 50 µL of MTBSTFA.
-
Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before analysis.
3. GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temp: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 15°C/min.
-
MS Ionization: EI at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-250)
4. Data Analysis:
-
Analyze the unlabeled standard first to determine its retention time and mass spectrum. This confirms the absence of interfering peaks and establishes the natural isotopic abundance of carbon and silicon in the derivative.[6][7]
-
Analyze the deuterated sample.
-
Extract the mass spectrum across the chromatographic peak for the derivatized analyte.
-
Identify the ion clusters corresponding to the molecular ion or a major fragment ion. For the TBDMS derivative, this will be the [M-57]⁺ ion (loss of the tert-butyl group).
-
Integrate the peak areas for the d0, d1, d2, and d3 isotopologues.
-
Calculate the percentage of each isotopologue by dividing its peak area by the total area of all isotopologue peaks. Correct for the natural abundance of ¹³C and ²⁹Si based on the spectrum of the unlabeled standard.[9]
GC-MS Workflow for Isotopic Purity
Caption: Workflow for GC-MS based isotopic purity assessment.
Protocol 3.2: ¹H NMR Method for Isotopic Purity Assessment
This protocol provides a highly accurate determination of the overall isotopic enrichment by quantifying residual proton signals.
1. Materials:
-
This compound (analyte)
-
Deuterated solvent: Chloroform-d (CDCl₃) with a known internal standard like tetramethylsilane (TMS).
-
High-resolution NMR spectrometer (≥400 MHz).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Cap the tube and vortex gently until the sample is fully dissolved.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30)
-
Relaxation Delay (d1): At least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Identify the signals:
-
Methine proton (-CH-): A septet around 2.6 ppm.
-
Residual protons on the labeled methyl group (-CHD₂ or -CH₂D): A multiplet around 1.2 ppm.
-
-
Integrate the signals:
-
Set the integral of the methine proton signal (which represents 1 proton) to a reference value of 1.00.
-
Integrate the residual proton signal around 1.2 ppm. This integral value directly corresponds to the average number of residual protons on the labeled methyl group.
-
-
Calculate Isotopic Purity:
-
Average number of protons = Integral of residual signal
-
Average number of deuterons = 3 - (Average number of protons)
-
% Isotopic Enrichment = [(Average number of deuterons) / 3] * 100
-
¹H NMR Workflow for Isotopic Purity
Caption: Workflow for ¹H NMR based isotopic purity assessment.
Part IV: Interpreting the Data & Common Pitfalls
An accurate result is more than just a number; it's an understanding of the potential sources of error and bias.
-
Chemical vs. Isotopic Purity: Always ensure the chemical purity of the sample is high before assessing isotopic purity. A chemically impure sample will lead to erroneous results regardless of the technique used. An orthogonal technique like HPLC-UV can be used to assess chemical purity.
-
MS Spectral Overlap: In mass spectrometry, the natural isotopic abundance of other atoms (especially ¹³C) in the molecule contributes to the M+1 peak.[8] This contribution must be mathematically corrected for, using the data from the unlabeled standard, to avoid overestimating the abundance of the d1 isotopologue.[9]
-
NMR Relaxation Times: In quantitative ¹H NMR, if the relaxation delay (d1) is too short, signals from different protons may not fully relax between pulses, leading to inaccurate integration and incorrect purity calculations.
-
H/D Back-Exchange: The protons on the carboxylic acid group are labile and will readily exchange with deuterium from solvents like D₂O. This is not a concern for the methyl-labeled this compound, but it is a critical consideration for other deuterated compounds with labile protons.
Conclusion
The rigorous assessment of isotopic purity is a non-negotiable step in the validation of this compound for its use as an internal standard. While both Mass Spectrometry and NMR Spectroscopy are powerful techniques, they provide different and complementary information. MS excels at providing a complete isotopologue distribution, which is essential for understanding potential interferences in a quantitative assay.[6][8] NMR is unparalleled in its ability to confirm the structural integrity and location of the isotopic label.[1]
By selecting the appropriate technique, implementing validated, self-correcting protocols, and being aware of common analytical pitfalls, researchers can ensure the quality of their SIL standards. This diligence underpins the generation of accurate, reproducible, and trustworthy data in drug development and beyond.
References
-
González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. [Link]
-
ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]
-
Almac Group. (2014). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Tummala, S., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Wang, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. [Link]
-
Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols. [Link]
-
Li, X., et al. (2017). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods. [Link]
-
Agilent Technologies. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. [Link]
-
Pharmaron. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
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Janzen, N., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. Clinica Chimica Acta. [Link]
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Liebal, U.W., et al. (2021). Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics applied to environmental samples. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-d3-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-d3-propionic Acid, a deuterated carboxylic acid. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the principles behind these procedures, ensuring the safety of personnel and compliance with regulatory standards.
The chemical properties of this compound are nearly identical to its non-deuterated analog, isobutyric acid. Therefore, the disposal procedures are governed by the hazards associated with a flammable and corrosive carboxylic acid.
Part 1: Hazard Assessment and Initial Safety Precautions
Before beginning any disposal process, a thorough understanding of the chemical's hazards is paramount.
Review the Safety Data Sheet (SDS)
The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. For this compound, the SDS for its analogue, isobutyric acid or propionic acid, will provide the necessary safety data.
Key Hazards Include:
-
Flammability: The compound is a flammable liquid and vapor.[1]
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable. Before handling this compound for disposal, ensure you are wearing:
-
Chemical-resistant gloves: Nitrile or butyl gloves are recommended.
-
Safety goggles and a face shield: To protect against splashes.
-
A flame-retardant lab coat: To protect from spills and fire hazards.
-
Closed-toe shoes: To protect feet from spills.
All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of this compound.
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Hazardous Waste Determination: this compound is classified as hazardous waste due to its flammability and corrosivity.[4][5]
-
Segregation: This waste stream must be kept separate from:
-
Bases
-
Oxidizing agents
-
Reducing agents
-
Incompatible solvents
-
A dedicated, properly labeled waste container should be designated for this specific waste stream.
Containerization and Labeling
The choice of container and proper labeling are critical for safety and regulatory compliance.
Table 1: Waste Container and Labeling Requirements
| Requirement | Specification | Rationale |
| Container Material | Borosilicate glass or a compatible high-density polyethylene (HDPE) container. | Acids can corrode metals and certain plastics.[6][7] Glass and HDPE are resistant to carboxylic acids. |
| Container Condition | Must be clean, dry, and have a secure, leak-proof screw cap. | Prevents leaks, spills, and reactions with residual chemicals.[5] |
| Labeling | Affix a "Hazardous Waste" label to the container before adding any waste.[8][9] | Ensures immediate identification of the container's contents and associated hazards. |
| Label Information | The label must include: "Hazardous Waste", the full chemical name ("this compound"), the concentration, and the primary hazards (Flammable, Corrosive).[3][9] | Provides essential information for safe handling and disposal by waste management personnel. |
Waste Accumulation and Storage
Waste must be accumulated and stored in a designated and controlled area.
-
Satellite Accumulation Area (SAA): The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[3][8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][11] The container should be kept closed at all times, except when adding waste.[4][12]
Final Disposal Request
Once the waste container is full or the project is complete, a formal request for disposal must be made.
-
Do Not Exceed Capacity: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[7]
-
Submit a Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]
The diagram below illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Regulatory Compliance and Best Practices
Adherence to regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[5][13]
Waste Minimization
The most effective disposal method is to minimize waste generation in the first place.[4][12] Consider the following strategies:
-
Purchase only the amount of chemical needed for your experiment.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
If possible, substitute with less hazardous chemicals.
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response procedures. Small spills of this compound can be absorbed with a chemical absorbent material, which must then be disposed of as hazardous waste.[2][14]
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved January 18, 2026, from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved January 18, 2026, from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 18, 2026, from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 18, 2026, from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved January 18, 2026, from [Link]
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Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved January 18, 2026, from [Link]
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Propionic Acid - Standard Operating Procedure. (n.d.). Washington State University. Retrieved January 18, 2026, from [Link]
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Personal protective equipment for handling 2-Methyl-d3-propionic Acid
Mastering Safety: A Guide to Handling 2-Methyl-d3-propionic Acid
An Essential Guide for Researchers in Drug Development and Chemical Synthesis
Welcome to your comprehensive guide on the safe handling of this compound. In the landscape of pharmaceutical research, deuterated compounds like this compound are instrumental. The strategic replacement of hydrogen with deuterium can significantly alter a compound's metabolic profile, offering pathways to more effective and safer therapeutics.[1][2][3] However, the unique properties of these molecules demand a rigorous and informed approach to laboratory safety.
This guide provides an in-depth operational framework for handling this compound, grounded in the established safety profile of its non-deuterated analogue, Isobutyric Acid. While deuteration can modify metabolic pathways, the immediate chemical hazards—such as corrosivity and flammability—remain consistent with the parent compound.[1] Therefore, all safety protocols are derived from the hazards associated with Isobutyric Acid.[4][5][6][7]
Understanding the Hazard Profile
This compound, like its non-deuterated counterpart, is classified with several key hazards that dictate the required safety protocols. A thorough review of the Safety Data Sheet (SDS) for Isobutyric Acid reveals the following classifications.[4][7]
| Hazard Classification | Description | GHS Pictogram |
| Flammable Liquid (Category 3) | The compound is a flammable liquid and vapor.[4][7] | 🔥 |
| Corrosive (Category 1B) | Causes severe skin burns and eye damage.[4][7] | corrosive |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed and toxic in contact with skin.[5][8] | 💀 |
| Respiratory Irritation | May cause respiratory irritation.[4] | ❗ |
Data synthesized from representative Safety Data Sheets for Isobutyric Acid.
The primary directive for safe handling is to prevent all direct contact with the substance. Its corrosive nature can cause severe tissue damage upon contact with skin, eyes, or the respiratory tract.[5][9][10] Furthermore, its flammability requires stringent control of ignition sources in the laboratory.[4][6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE is the first line of defense in ensuring operator safety.
Step-by-Step PPE Protocol
-
Eye and Face Protection :
-
Minimum Requirement : Chemical splash goggles with side shields are essential to protect against splashes.[11][12]
-
Enhanced Precaution : When handling larger volumes (>10 mL) or when there is a significant splash risk, a face shield must be worn in addition to safety goggles.[9][12][13] This provides full facial protection from corrosive splashes.
-
-
Skin and Body Protection :
-
Laboratory Coat : A long-sleeved, buttoned lab coat is required to protect the skin from accidental contact.[11][13]
-
Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[12][13] It is crucial to remove and replace them immediately if contact with the chemical occurs. For tasks with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.
-
Apparel : Always wear long pants and closed-toe shoes to protect against spills and splashes.[13]
-
-
Respiratory Protection :
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe environment.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][6][14] The container should be kept tightly closed.[4]
-
Segregation : Store away from incompatible materials such as strong bases, strong oxidizing agents, and reducing agents.[7][13]
-
Deuterated Compound Specifics : To maintain isotopic purity, it is crucial to handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent H/D exchange with atmospheric moisture.[1][15]
Handling and Use
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet for Isobutyric Acid.[9][13] Locate the nearest eyewash station, safety shower, and spill kit.
-
Engineering Controls : Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Dispensing : Use appropriate tools like pipettes or transfer devices to handle the chemical, minimizing direct contact.[13]
-
Dilution : If diluting, always add the acid slowly to water, never the other way around, to prevent a violent reaction and splashing.[10][13]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous chemical waste.[1]
Waste Collection
-
Segregation : Collect waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Container : Use a container made of corrosion-resistant material.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Contain : If safe to do so, contain the spill using an appropriate absorbent material from a spill kit. For a corrosive liquid, a neutralizing agent like sodium bicarbonate can be applied.[9]
-
Personal Protection : Do not attempt to clean a spill without the proper PPE, including respiratory protection if vapors are present.
-
Cleanup : Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Final Disposal
-
Institutional Guidelines : All waste disposal must be conducted in strict accordance with institutional, local, and national regulations.[1] Contact your institution's EHS department for specific disposal procedures.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their research.
References
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- C002 - Working with Corrosives. Health, Safety and Environment Office.
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- STANDARD OPERATING PROCEDURE - Working with Corrosives. The Coleman Lab.
- Handling Procedures for Corrosive M
- SAFETY DATA SHEET - Isobutyric Acid. Sigma-Aldrich.
- Safety Data Sheet - Propionic Acid. DC Fine Chemicals.
- How to Dispose of Acetic Acid. Lab Alley.
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- Isobutyric acid Safety D
- SAFETY DATA SHEET - Isobutyric Acid. Fisher Scientific.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- Regulatory Considerations for Deuter
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
